Product packaging for Fomesafen sodium(Cat. No.:CAS No. 108731-70-0)

Fomesafen sodium

Cat. No.: B034405
CAS No.: 108731-70-0
M. Wt: 460.7 g/mol
InChI Key: CRHGSCXKJPJNAB-UHFFFAOYSA-M
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Description

Fomesafen sodium is a highly selective diphenyl ether herbicide that acts as a potent inhibitor of the enzyme protoporphyrinogen oxidase (PPO). This inhibition disrupts chlorophyll biosynthesis, leading to the rapid accumulation of photodynamic protoporphyrin IX. Upon light exposure, this molecule generates reactive oxygen species (ROS), causing lipid peroxidation and subsequent membrane disruption, which manifests as rapid desiccation and necrosis in susceptible plants. As a research tool, this compound is invaluable in plant physiology and biochemistry studies for investigating herbicide mode of action, oxidative stress responses, and plant cell death mechanisms. Its selectivity makes it particularly useful for weed science research, enabling the study of resistance development and the characterization of metabolic pathways in both crops and weeds. Furthermore, it serves as a critical standard in environmental chemistry for analyzing herbicide persistence, soil behavior, and ecotoxicological impact. This compound is provided exclusively for use in laboratory research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H9ClF3N2NaO6S B034405 Fomesafen sodium CAS No. 108731-70-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;(1Z)-5-[2-chloro-4-(trifluoromethyl)phenoxy]-N-methylsulfonyl-2-nitrobenzenecarboximidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF3N2O6S.Na/c1-28(25,26)20-14(22)10-7-9(3-4-12(10)21(23)24)27-13-5-2-8(6-11(13)16)15(17,18)19;/h2-7H,1H3,(H,20,22);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRHGSCXKJPJNAB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N=C(C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-])[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)/N=C(/C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-])\[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClF3N2NaO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

72178-02-0 (Parent)
Record name Fomesafen-sodium [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108731700
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1034921
Record name Fomesafen-sodium
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108731-70-0
Record name Fomesafen-sodium [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108731700
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fomesafen-sodium
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name sodium 5-(2-chloro-a,a,a-trifluoro-p-tolyloxy)-N-methylsulfonyl-2-nitrobenzamide
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FOMESAFEN-SODIUM
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Physicochemical Properties of Fomesafen Sodium for Environmental Modeling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Fomesafen (B1673529) sodium, a selective herbicide, with a focus on data relevant to environmental modeling. The information is compiled from regulatory documents, scientific literature, and chemical databases to support researchers and scientists in assessing the environmental fate and transport of this compound.

Introduction

Fomesafen sodium, the sodium salt of Fomesafen, is a widely used herbicide for the control of broadleaf weeds in various crops.[1][2] Its environmental behavior is governed by a range of physicochemical properties that influence its mobility, persistence, and potential for off-site transport. Understanding these properties is crucial for developing accurate environmental models to predict its distribution and impact on different environmental compartments, including soil, water, and air. This guide summarizes key quantitative data, outlines the standard experimental protocols for their determination, and provides visual representations of its environmental fate pathways.

Physicochemical Properties of this compound

The following tables summarize the key physicochemical properties of this compound. It is important to note that some properties are reported for the parent acid, Fomesafen, as they are closely related and often used in regulatory assessments. Values can vary depending on experimental conditions such as temperature and pH.

Table 1: Identification and General Properties
PropertyValueReference(s)
Common Name This compound[3]
CAS Number 108731-70-0[1][3]
Molecular Formula C15H9ClF3N2NaO6S[3]
Molecular Weight 460.7 g/mol [3]
Physical State White crystalline solid[1]
Dissociation Constant (pKa) 2.83 at 20°C (for Fomesafen)[4]
Table 2: Properties for Environmental Modeling
PropertyValueReference(s)
Water Solubility - 600,000 mg/L for sodium salt - pH-dependent for Fomesafen acid: - 91 mg/L (pH 5) - 1,200 mg/L (pH 7) - 10,000 mg/L (pH 9)[4][5][6]
Vapor Pressure < 4 x 10-9 kPa at 20°C (for Fomesafen)[4]
Henry's Law Constant < 2 x 10-7 Pa m³/mol at 20°C (pH 7.0 for Fomesafen)[4]
Octanol-Water Partition Coefficient (log Kow) -1.2 (for this compound) 3.4 at pH 4 (for Fomesafen)[4][7]
Soil Organic Carbon-Water Partitioning Coefficient (Koc) Average is 60 mL/g for the Na salt. Varies with soil type and pH, with reported ranges from 58 to 1467 mL g−1 for Fomesafen. Sorption increases as pH decreases.[6][8]
Hydrolysis Half-Life Stable to hydrolysis; estimated half-life of about 3 years at 25°C, not pH-dependent.[9]
Photodegradation Half-Life in Water Slow, with a reported half-life of 49 to 289 days.[10]
Aerobic Soil Metabolism Half-Life Persistent, with reported half-lives ranging from 50 to 150 days in surface soils under actual use conditions. Can be as long as 1 year in northern aerobic soils.[9][10]
Anaerobic Soil Metabolism Half-Life Rapid degradation, with a half-life of less than 3 weeks.[5]

Experimental Protocols

The physicochemical properties listed above are typically determined for regulatory purposes using standardized and internationally recognized methods, such as the OECD Guidelines for the Testing of Chemicals and the EPA Office of Chemical Safety and Pollution Prevention (OCSPP) series. These protocols ensure data quality and comparability across different laboratories.

Water Solubility (OECD 105)

The water solubility of a compound is determined by either the column elution method or the flask method.

  • Principle: A saturated solution of the test substance in water is prepared, and the concentration of the substance in the aqueous phase is measured after reaching equilibrium.

  • Methodology:

    • A preliminary test is conducted to estimate the approximate solubility.

    • For the flask method, a sufficient amount of the substance is added to water in a flask and agitated at a constant temperature until equilibrium is reached.

    • The solution is then centrifuged or filtered to remove undissolved particles.

    • The concentration of the substance in the clear aqueous phase is determined by a suitable analytical method (e.g., HPLC, GC).

    • The experiment is performed at a controlled temperature, typically 20°C.

Vapor Pressure (OECD 104)

Vapor pressure is a measure of a substance's volatility.

  • Principle: Various methods can be used, including the dynamic method, static method, and effusion method. The choice of method depends on the expected vapor pressure range.

  • Methodology (Static Method):

    • A known amount of the substance is introduced into a vacuum-sealed container equipped with a pressure measuring device.

    • The container is thermostated at the desired temperature.

    • The pressure of the vapor in equilibrium with the substance is measured.

    • Measurements are taken at a minimum of two different temperatures.

Octanol-Water Partition Coefficient (Kow) (OECD 107, 117, 123)

The octanol-water partition coefficient is a measure of a substance's lipophilicity.

  • Principle: The shake-flask method (OECD 107) involves dissolving the substance in a mixture of n-octanol and water and measuring its concentration in each phase after equilibrium is reached. The HPLC method (OECD 117) estimates Kow based on the retention time on a reverse-phase HPLC column. The slow-stirring method (OECD 123) is used for highly hydrophobic substances.

  • Methodology (Shake-Flask Method):

    • A solution of the test substance in either n-octanol or water is prepared.

    • The solution is mixed with the other solvent (water or n-octanol, respectively) in a vessel.

    • The mixture is shaken until partitioning equilibrium is achieved.

    • The phases are separated by centrifugation.

    • The concentration of the substance in both the n-octanol and water phases is determined.

    • The Kow is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Soil Adsorption/Desorption (OECD 106)

The soil adsorption coefficient (Koc) indicates the tendency of a chemical to bind to soil organic matter.

  • Principle: The batch equilibrium method is commonly used. The test substance in solution is brought into contact with a soil sample, and the distribution of the substance between the soil and the aqueous phase is measured at equilibrium.

  • Methodology:

    • A solution of the test substance in 0.01 M CaCl2 is prepared.

    • The solution is added to a known amount of soil in a centrifuge tube.

    • The tubes are agitated for a defined period to reach equilibrium.

    • The soil and solution are separated by centrifugation.

    • The concentration of the test substance remaining in the supernatant is measured.

    • The amount of substance adsorbed to the soil is calculated by the difference between the initial and final concentrations in solution.

    • The adsorption coefficient (Kd) is calculated, and this is then normalized to the organic carbon content of the soil to give the Koc value.

Environmental Fate and Transport

The physicochemical properties of this compound dictate its behavior in the environment. Its high water solubility and low Koc value suggest a potential for mobility in soil and leaching into groundwater.[2] However, its degradation, particularly under anaerobic conditions, can mitigate this potential.

Degradation Pathways

This compound is primarily degraded in the environment through microbial processes. It is relatively stable to hydrolysis.[9] In soil, it can undergo both aerobic and anaerobic degradation. The major degradation product identified in field studies is fomesafen amine.[10]

Environmental_Fate_of_Fomesafen_Sodium cluster_application Application cluster_soil Soil Compartment cluster_transport Transport Pathways Fomesafen_Sodium This compound (Applied to Soil/Foliage) Soil_Solution Dissolved in Soil Pore Water Fomesafen_Sodium->Soil_Solution Dissolution Soil_Sorption Sorption to Soil Particles Soil_Solution->Soil_Sorption Adsorption/Desorption (Equilibrium) Aerobic_Degradation Aerobic Microbial Degradation (t½ ≈ 50-150 days) Soil_Solution->Aerobic_Degradation Anaerobic_Degradation Anaerobic Microbial Degradation (t½ < 3 weeks) Soil_Solution->Anaerobic_Degradation Leaching Leaching to Groundwater Soil_Solution->Leaching Runoff Surface Runoff to Water Bodies Soil_Solution->Runoff Fomesafen_Amine Degradation Product: Fomesafen Amine Aerobic_Degradation->Fomesafen_Amine Anaerobic_Degradation->Fomesafen_Amine

Caption: Environmental fate and transport pathways of this compound.

Experimental Workflow for Soil Adsorption/Desorption Study

The following diagram illustrates a typical workflow for determining the soil adsorption/desorption coefficient (Koc) based on the OECD 106 guideline.

Soil_Adsorption_Workflow cluster_prep Preparation cluster_adsorption Adsorption Phase cluster_calculation Calculation Prepare_Soil Prepare Soil Samples (sieved, characterized) Mix Mix Soil and Solution Prepare_Soil->Mix Prepare_Solution Prepare this compound Solution in 0.01M CaCl2 Prepare_Solution->Mix Equilibrate Equilibrate (agitate at constant temp) Mix->Equilibrate Separate Separate Phases (centrifugation) Equilibrate->Separate Analyze Analyze Supernatant Concentration (Ceq) Separate->Analyze Calculate_Kd Calculate Adsorption Coefficient (Kd) Analyze->Calculate_Kd Calculate_Koc Calculate Soil Organic Carbon Coefficient (Koc) Calculate_Kd->Calculate_Koc

Caption: Workflow for determining soil adsorption coefficient (Koc).

Conclusion

The physicochemical properties of this compound indicate that it is a water-soluble, non-volatile herbicide with a potential for leaching in soils with low organic matter content. However, its environmental persistence is significantly influenced by microbial degradation, which is more rapid under anaerobic conditions. The data and experimental protocols presented in this guide provide a foundation for researchers to develop and parameterize environmental models to accurately predict the fate and transport of this compound in various environmental scenarios. Accurate modeling, in turn, supports informed risk assessments and sustainable use of this herbicide.

References

Fomesafen Sodium: A Technical Guide to its CAS Number, Chemical Structure, and Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties of fomesafen (B1673529) sodium, a widely used selective herbicide. This document details its Chemical Abstracts Service (CAS) number, elucidates its chemical structure, and outlines the methodologies used for its characterization.

Core Data Presentation

Fomesafen sodium is registered under CAS Number 108731-70-0 .[1][2][3] Key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular FormulaC₁₅H₉ClF₃N₂NaO₆S[1]
Molecular Weight460.74 g/mol [1]
Melting Point220-221 °C[2]
pKa2.83[4]
Water Solubility (pH 7, 25°C)>10 g/L[4]
LogP (octanol/water partition coefficient)2.9 (at pH 1)[5]

Chemical Structure Elucidation

The chemical structure of this compound has been determined and confirmed through a combination of synthetic chemistry and various spectroscopic methods. While detailed raw spectral data from the original elucidation is not widely available in the public domain, the structural assignment is supported by data from various analytical techniques used in its synthesis and residue analysis. The IUPAC name for this compound is sodium;5-[2-chloro-4-(trifluoromethyl)phenoxy]-N-(methylsulfonyl)-2-nitrobenzamide.[3]

Structural Features:

The molecule consists of a central benzamide (B126) ring substituted with a nitro group and a diphenyl ether linkage. The diphenyl ether portion contains a chlorine atom and a trifluoromethyl group. The amide nitrogen is further substituted with a methylsulfonyl group. The sodium salt is formed at the sulfonamide nitrogen.

Chemical structure of this compound
Figure 1: 2D Chemical Structure of this compound.

Experimental Protocols

The elucidation of this compound's structure is intrinsically linked to its synthesis. The following section details a typical synthetic protocol and the analytical methods used for characterization.

Synthesis of Fomesafen

A common synthetic route to fomesafen involves a multi-step process starting from 3-hydroxybenzoic acid. This pathway provides strong evidence for the final chemical structure. A detailed protocol based on published synthesis information is as follows:[6][7]

Step 1: Etherification

  • Reactants: m-Hydroxybenzoic acid and 3,4-dichlorobenzotrifluoride.

  • Procedure: These two compounds undergo an etherification reaction to form 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid. This reaction establishes the core diphenyl ether structure.

Step 2: Nitration

  • Reactant: 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid.

  • Reagents: A mixture of nitric acid and sulfuric acid.

  • Procedure: The benzoic acid derivative from Step 1 is nitrated. The nitro group is directed to the position ortho to the carboxylic acid and meta to the ether linkage, yielding 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid.

Step 3: Amidation

  • Reactants: 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid and methanesulfonamide (B31651).

  • Procedure: The carboxylic acid is first converted to its more reactive acid chloride, typically using thionyl chloride. The resulting acid chloride is then reacted with methanesulfonamide to form the N-sulfonylbenzamide, which is fomesafen.

Step 4: Salt Formation

  • Reactant: Fomesafen.

  • Reagent: Sodium hydroxide (B78521) or another suitable sodium base.

  • Procedure: Fomesafen is treated with a sodium base to deprotonate the sulfonamide nitrogen, forming the sodium salt, this compound.

Analytical Characterization Methods
  • High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for the purification and analysis of fomesafen. A typical method involves a C18 reversed-phase column with a mobile phase consisting of an acetonitrile/water gradient, often with a pH modifier like phosphoric acid to ensure consistent ionization. Detection is commonly performed using a UV detector at around 290 nm.[8][9]

  • Mass Spectrometry (MS): Mass spectrometry, often coupled with liquid chromatography (LC-MS/MS), is used to confirm the molecular weight and fragmentation pattern of fomesafen.[10] The exact mass measurement of the molecular ion provides strong evidence for the elemental composition. Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is fragmented, can be used to confirm the connectivity of the different structural components.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise arrangement of atoms in a molecule. Although detailed spectra for this compound are not publicly available, the expected chemical shifts and coupling patterns from the aromatic protons, the methyl group of the sulfonamide, and the various carbon atoms would provide definitive structural confirmation.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorptions for fomesafen would include those for the N-H stretch (in the free acid form), C=O stretch of the amide, S=O stretches of the sulfonyl group, and C-O-C stretch of the ether linkage, as well as aromatic C-H and C=C stretching vibrations.

Visualizations

Synthesis Workflow

The logical flow of the synthesis of fomesafen can be visualized as follows:

G cluster_start Starting Materials cluster_intermediates Intermediates cluster_final Final Product m-Hydroxybenzoic acid m-Hydroxybenzoic acid 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid m-Hydroxybenzoic acid->3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid Etherification 3,4-Dichlorobenzotrifluoride 3,4-Dichlorobenzotrifluoride 3,4-Dichlorobenzotrifluoride->3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid->5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid Nitration Fomesafen (acid form) Fomesafen (acid form) 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid->Fomesafen (acid form) Amidation with Methanesulfonamide This compound This compound Fomesafen (acid form)->this compound Salt Formation

A simplified workflow for the synthesis of this compound.
Mechanism of Action: Protoporphyrinogen (B1215707) Oxidase (PPO) Inhibition

Fomesafen acts as a herbicide by inhibiting the enzyme protoporphyrinogen oxidase (PPO). This enzyme is crucial for the biosynthesis of chlorophyll (B73375) in plants. The inhibition of PPO leads to an accumulation of its substrate, protoporphyrinogen IX, which then auto-oxidizes to protoporphyrin IX. In the presence of light, protoporphyrin IX generates reactive oxygen species, leading to lipid peroxidation and ultimately, cell death.

G Protoporphyrinogen IX Protoporphyrinogen IX PPO Enzyme PPO Enzyme Protoporphyrinogen IX->PPO Enzyme Substrate Protoporphyrin IX (in chloroplast) Protoporphyrin IX (in chloroplast) PPO Enzyme->Protoporphyrin IX (in chloroplast) Catalyzes Accumulated Protoporphyrinogen IX Accumulated Protoporphyrinogen IX PPO Enzyme->Accumulated Protoporphyrinogen IX Leads to accumulation Fomesafen Fomesafen Fomesafen->PPO Enzyme Inhibits Chlorophyll Synthesis Chlorophyll Synthesis Protoporphyrin IX (in chloroplast)->Chlorophyll Synthesis Protoporphyrin IX (in cytoplasm) Protoporphyrin IX (in cytoplasm) Accumulated Protoporphyrinogen IX->Protoporphyrin IX (in cytoplasm) Auto-oxidation Reactive Oxygen Species Reactive Oxygen Species Protoporphyrin IX (in cytoplasm)->Reactive Oxygen Species + Light Lipid Peroxidation & Cell Death Lipid Peroxidation & Cell Death Reactive Oxygen Species->Lipid Peroxidation & Cell Death

Signaling pathway of fomesafen's herbicidal action via PPO inhibition.

References

Fomesafen Sodium: An In-Depth Technical Guide to its Degradation Pathways in Soil and Water Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fomesafen (B1673529) sodium, the salt of fomesafen, is a selective herbicide widely used for the control of broadleaf weeds in various agricultural settings. As a member of the diphenyl ether class of herbicides, its mode of action involves the inhibition of the protoporphyrinogen (B1215707) oxidase (PPO) enzyme, leading to cell membrane disruption in susceptible plants.[1] Understanding the environmental fate of fomesafen is crucial for assessing its ecological impact and ensuring its safe and sustainable use. This technical guide provides a comprehensive overview of the degradation pathways of fomesafen in soil and water systems, compiling quantitative data, detailed experimental methodologies, and visual representations of the degradation processes.

Data Presentation: Quantitative Degradation Data

The persistence and degradation rate of fomesafen are influenced by various environmental factors, including soil type, moisture, temperature, and the presence of microorganisms. The following tables summarize key quantitative data on the degradation of fomesafen in soil and water.

Table 1: Fomesafen Degradation Half-Life in Soil

ConditionSoil TypeHalf-Life (DT50)Reference(s)
AerobicVarious6 to 12 months[2]
AerobicField Average100 days[3]
AerobicCecil sandy loam (1x rate)47 days[4]
AerobicCecil sandy loam (2x rate)34 days[4]
AerobicTifton loamy sand (1x rate)6 days[4]
AerobicTifton loamy sand (2x rate)4 days[4]
Anaerobic (Flooded)-< 3 weeks (< 20 days)[1][3]
Aerobic Flooded-8.7 to 19.9 weeks
No-Till System-60 to 71 days[5][6]
Conventional Tillage-99 to 114 days[5][6]

Table 2: Fomesafen Degradation in Water Systems

Degradation ProcessConditionHalf-Life (DT50)Reference(s)
Photodegradation (Photolysis)Water49 to 289 days[1][7]
HydrolysispH 4, 7, 9Stable[8]
Aerobic Aquatic MetabolismWater phase4.3 to 8.2 days[8]
Anaerobic Aquatic MetabolismSoil:water systems3.6 to 5.1 days (total system)[9]

Experimental Protocols

The study of fomesafen degradation involves a combination of laboratory and field experiments. The following sections outline the general methodologies employed in these studies.

Soil Degradation Studies (Aerobic and Anaerobic)

Aerobic and anaerobic soil metabolism studies are conducted to determine the rate and pathway of fomesafen degradation in soil under controlled laboratory conditions.

  • Soil Selection and Preparation: Representative soil types are collected, sieved to remove large debris, and characterized for properties such as pH, organic matter content, and texture.

  • Test Substance Application: Radiolabeled (commonly ¹⁴C) fomesafen is applied to the soil samples to facilitate tracking of the parent compound and its degradation products.

  • Incubation:

    • Aerobic: Soil samples are maintained at a specific temperature (e.g., 20-25°C) and moisture content, with continuous aeration to ensure aerobic conditions.

    • Anaerobic: After an initial aerobic phase to allow for microbial activity, the soil is flooded with water, and the system is purged with an inert gas (e.g., nitrogen) to create anaerobic conditions.

  • Sampling: Soil samples are collected at various time intervals throughout the incubation period.

  • Extraction: Fomesafen and its metabolites are extracted from the soil using organic solvents, such as a mixture of methylene (B1212753) chloride and acidified water.[10]

  • Analysis: The extracts are analyzed using High-Performance Liquid Chromatography (HPLC) with UV or tandem mass spectrometry (MS/MS) detection to identify and quantify the parent fomesafen and its degradation products.[11][12][13]

Photodegradation Studies in Water (Photolysis)

Photolysis studies assess the degradation of fomesafen in water when exposed to light.

  • Solution Preparation: A solution of fomesafen in a buffered aqueous solution (e.g., pH 7) is prepared.

  • Light Exposure: The solution is exposed to a light source that simulates natural sunlight. Dark control samples are maintained under the same conditions but shielded from light to measure any degradation that is not light-induced.

  • Sampling: Aliquots of the solution are taken at predetermined time points.

  • Analysis: The concentration of fomesafen in the samples is determined by HPLC to calculate the rate of photolytic degradation.

Hydrolysis Studies

Hydrolysis studies evaluate the stability of fomesafen in water at different pH levels.

  • Solution Preparation: Fomesafen is dissolved in sterile aqueous buffer solutions of varying pH (typically pH 4, 7, and 9).

  • Incubation: The solutions are incubated in the dark at a constant temperature.

  • Sampling: Samples are collected at regular intervals.

  • Analysis: The concentration of fomesafen is measured by HPLC to determine if any degradation has occurred due to hydrolysis. Fomesafen is generally found to be stable to hydrolysis.[8]

Degradation Pathways

The primary degradation pathways of fomesafen differ between soil and water environments. In soil, microbial degradation is the dominant process, while in water, photolysis plays a more significant role, although it is a slow process.

Soil Degradation Pathway

In soil, the degradation of fomesafen is primarily mediated by microorganisms. A key pathway involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂).[14] This is often followed by other transformations.

The major degradation product identified in several studies is 5-(2-chloro-α,α,α-trifluoro-p-tolyloxy)-N-methylsulphonyl-panthranilamide, also referred to as fomesafen amine.[1] A minor degradation product is 5-(2-chloro-α,α,α-trifluoro-p-tolyloxy) anthranilic acid (fomesafen amino acid).[1]

One identified microbial degradation pathway proceeds as follows:

  • Nitro Reduction: The nitro group of fomesafen is reduced to an amino group, forming amino-fomesafen.

  • Acetylation: The newly formed amino group is acetylated.

  • Dechlorination: The chlorine atom is removed from the aromatic ring.

  • S-N Bond Cleavage: The bond between the sulfur and nitrogen atoms is broken.[14]

Another proposed pathway involves the reduction of the nitro group followed by the hydrolysis of the amide bond.[11]

Water Degradation Pathway

In aquatic environments, fomesafen is relatively persistent. It is stable to hydrolysis across a range of environmentally relevant pH levels.[8] The primary abiotic degradation pathway in water is photolysis, although this process is slow, with half-lives ranging from 49 to 289 days.[1]

Visualizations

Fomesafen Degradation Pathway in Soil

Fomesafen_Degradation_Soil Fomesafen Fomesafen Metabolite1 Amino-fomesafen (Nitro Reduction) Fomesafen->Metabolite1 Microbial Action Metabolite2 Acetylated Amino Derivative Metabolite1->Metabolite2 Acetylation Metabolite3 Dechlorinated Product Metabolite2->Metabolite3 Dechlorination Metabolite4 S-N Bond Cleavage Products Metabolite3->Metabolite4 Cleavage

Caption: Microbial degradation pathway of fomesafen in soil.

Fomesafen Degradation in Water Systems

Fomesafen_Degradation_Water Fomesafen Fomesafen in Water Photodegradation Photodegradation Products (Slow Process) Fomesafen->Photodegradation Sunlight Hydrolysis No Significant Hydrolysis Fomesafen->Hydrolysis Microbial Aquatic Microbial Degradation Fomesafen->Microbial

Caption: Degradation processes for fomesafen in aquatic environments.

Experimental Workflow for Fomesafen Degradation Study

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Soil_Collection Soil/Water Collection & Characterization Spiking Spiking with Fomesafen-Na Soil_Collection->Spiking Incubation Controlled Incubation (Aerobic/Anaerobic/Light/Dark) Spiking->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Analysis HPLC or LC-MS/MS Analysis Extraction->Analysis Quantification Quantification of Parent & Metabolites Analysis->Quantification Kinetics Degradation Kinetics (DT50 Calculation) Quantification->Kinetics Pathway Pathway Elucidation Kinetics->Pathway

Caption: General experimental workflow for studying fomesafen degradation.

References

Understanding the Herbicidal Activity of Fomesafen Sodium on Broadleaf Weeds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Fomesafen (B1673529) sodium, a member of the diphenylether chemical class, is a selective, post-emergence herbicide widely utilized for the control of broadleaf weeds in various crops, notably soybeans and cotton.[1][2] Its herbicidal activity stems from the inhibition of the protoporphyrinogen (B1215707) oxidase (PPO) enzyme, a critical component in the chlorophyll (B73375) and heme biosynthesis pathway.[3] This inhibition triggers a cascade of photodynamic events, leading to rapid lipid peroxidation, cell membrane disruption, and ultimately, plant death.[4][5] This technical guide provides an in-depth examination of the molecular mechanism of fomesafen sodium, presents quantitative efficacy data against key broadleaf weed species, and details the experimental protocols necessary for its evaluation.

Physicochemical Properties of Fomesafen

Fomesafen is an organic compound typically formulated as its sodium salt to enhance water solubility for agricultural applications.[2][6] Its key properties are summarized below.

PropertyValueReference
IUPAC Name 5-[2-Chloro-4-(trifluoromethyl)phenoxy]-N-(methanesulfonyl)-2-nitrobenzamide[1]
Chemical Formula C₁₅H₁₀ClF₃N₂O₆S[1]
Molar Mass 438.76 g·mol⁻¹[1]
CAS Number 72178-02-0[1]
Site of Action Group 14: Protoporphyrinogen Oxidase (PPO) Inhibitor[3][6]
Water Solubility 50 mg/L (acid); >600,000 mg/L (sodium salt)[6]
Soil Persistence (Half-life) 63 - 527 days (soil type dependent)[7]
Log P (octanol/water) -1.2 (20 °C)[1]

Mechanism of Action

The herbicidal efficacy of this compound is initiated by its competitive inhibition of the protoporphyrinogen oxidase (PPO) enzyme, also known as Protox.[5][8] PPO is a flavoprotein located in the chloroplast and mitochondrial membranes that catalyzes the penultimate step in the heme and chlorophyll biosynthesis pathway: the oxidation of protoporphyrinogen IX (PPGIX) to protoporphyrin IX (PPIX).[5][9]

  • PPO Inhibition : Fomesafen binds to the PPO enzyme, blocking the active site and preventing the conversion of PPGIX to PPIX.[5]

  • Substrate Accumulation & Leakage : This enzymatic blockage leads to the accumulation of the substrate, PPGIX, within the plastids.[8] The excess PPGIX leaks from the chloroplasts into the cytoplasm.[5]

  • Non-Enzymatic Oxidation : In the cytoplasm, PPGIX is rapidly oxidized to PPIX by non-enzymatic processes. This cytoplasmic PPIX is not properly integrated into the chlorophyll biosynthesis pathway.

  • Photosensitization and ROS Generation : PPIX is a potent photosensitizer. In the presence of light and molecular oxygen, it absorbs light energy and transfers it to oxygen, generating highly reactive singlet oxygen (¹O₂), a type of Reactive Oxygen Species (ROS).[5]

  • Cellular Damage : The singlet oxygen rapidly initiates lipid peroxidation of polyunsaturated fatty acids in cellular membranes (plasma membrane, tonoplast).[3] This leads to a loss of membrane integrity, rapid leakage of cellular contents, desiccation, chlorosis, and ultimately, cell death.[4][9] This entire process is light-dependent and can cause visible symptoms within hours of application under sunny conditions.[9]

Fomesafen_MoA cluster_chloroplast Chloroplast cluster_cytoplasm Cytoplasm PPGIX Protoporphyrinogen IX (PPGIX) PPO PPO Enzyme PPGIX->PPO Substrate PPGIX_cyto Accumulated PPGIX PPGIX->PPGIX_cyto Leaks out PPIX_plastid Protoporphyrin IX (PPIX) PPO->PPIX_plastid Catalyzes Chlorophyll Chlorophyll Synthesis PPIX_plastid->Chlorophyll PPIX_cyto Protoporphyrin IX (Photosensitizer) PPGIX_cyto->PPIX_cyto Non-enzymatic Oxidation ROS Reactive Oxygen Species (¹O₂) PPIX_cyto->ROS + Light + O₂ Membrane Cellular Membranes ROS->Membrane Attacks Damage Lipid Peroxidation & Membrane Disruption Membrane->Damage Death Weed Death (Necrosis, Desiccation) Damage->Death Fomesafen Fomesafen Sodium Fomesafen->PPO Inhibits

Caption: Mechanism of action pathway for this compound.

Quantitative Efficacy Data

Fomesafen provides effective control of a wide spectrum of broadleaf weeds. Its efficacy is often quantified by the dose required to achieve 50% growth reduction (GR₅₀). The following tables summarize efficacy data for fomesafen against several economically important broadleaf weed species.

Table 3.1: Fomesafen Dose-Response (GR₅₀) Data for Amaranthus palmeri (Palmer Amaranth)

Population / AccessionTreatmentGR₅₀ (g ai ha⁻¹)Resistance Factor (RF)Reference
Susceptible (SS)Fomesafen13-
Resistant (AR11-LAW-B)Fomesafen826.0x
Resistant (C1 Selection)Fomesafen16913.0x
Resistant (C2 Selection)Fomesafen26521.0x
Resistant (HW-01)Fomesafen1115.450.7x
Resistant (HW-01)Fomesafen + Malathion190.18.6x
Resistant (HW-01)Fomesafen + PBO223.310.1x

Table 3.2: Percent Control of Various Broadleaf Weeds with Fomesafen

Weed SpeciesCommon NameFomesafen Rate (kg ai ha⁻¹)% ControlDays After TreatmentReference
Amaranthus retroflexusRedroot Pigweed0.2892 - 100-[6]
Chenopodium albumCommon Lambsquarters0.2892 - 100-[6]
Abutilon theophrastiVelvetleaf0.2892 - 100-[6]
Amaranthus palmeriPalmer Amaranth0.28 - 0.84>9028[6]
Amaranthus palmeriPalmer Amaranth0.2638742

Experimental Protocols

Evaluating the herbicidal activity of this compound involves a series of in vitro and whole-plant assays. The following are detailed protocols for key experiments.

Whole-Plant Herbicidal Efficacy Bioassay

This protocol outlines a greenhouse-based dose-response assay to determine the GR₅₀ of fomesafen on a target weed species.

1. Plant Propagation:

  • Fill 10 cm pots with a commercial potting mix or a standardized soil mixture.
  • Plant seeds of the target broadleaf weed (e.g., Amaranthus palmeri) at a depth of 0.5 cm.
  • Grow plants in a greenhouse or growth chamber under controlled conditions (e.g., 30°C/20°C day/night, 16-hour photoperiod, adequate watering).
  • Thin seedlings to one plant per pot after emergence.

2. Herbicide Application:

  • Grow plants until they reach the 3- to 4-leaf stage (approximately 8-10 cm in height).
  • Prepare a stock solution of this compound. A series of dilutions are then made to achieve the desired application rates (e.g., 0, 1/4x, 1/2x, 1x, 2x, 4x the recommended field rate, where 1x ≈ 264 g ai ha⁻¹).
  • Include a non-ionic surfactant or crop oil concentrate as per the product label recommendations.
  • Apply the herbicide solutions using a research-grade spray chamber calibrated to deliver a specific volume (e.g., 150-200 L ha⁻¹). Ensure even coverage of the foliage.

3. Data Collection and Analysis:

  • Return plants to the greenhouse and arrange them in a completely randomized design.
  • Visually assess plant injury (0% = no effect, 100% = plant death) at 7, 14, and 21 days after treatment (DAT).
  • At 21 DAT, harvest the above-ground biomass by cutting the stem at the soil line.
  • Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.
  • Express the dry weight of each treated plant as a percentage of the mean dry weight of the untreated control plants.
  • Analyze the dose-response data using a statistical software package, fitting a four-parameter log-logistic model to calculate the GR₅₀ value (the dose causing a 50% reduction in plant dry weight).

A[label="1. Plant Propagation\n(e.g., Amaranthus palmeri to 3-4 leaf stage)", fillcolor="#F1F3F4", fontcolor="#202124"]; B[label="2. Herbicide Preparation\n(Serial dilutions of Fomesafen + Adjuvant)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Herbicide Application\n(Calibrated spray chamber)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="4. Incubation\n(Greenhouse, 21 days)", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="5. Data Collection\n(Visual injury ratings, harvest biomass)", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="6. Data Processing\n(Dry weight measurement, normalize to control)", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="7. Statistical Analysis\n(Log-logistic dose-response model)", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="8. Result\n(Calculate GR₅₀ value)", shape=ellipse, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];

A -> C; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; }

Caption: General experimental workflow for a whole-plant bioassay.
In Vitro Protoporphyrinogen Oxidase (PPO) Inhibition Assay

This protocol describes a continuous spectrofluorimetric assay to measure PPO activity and its inhibition by fomesafen. The assay monitors the formation of the fluorescent product, PPIX.[1]

1. Enzyme Extraction:

  • Harvest 5-10 g of fresh young leaf tissue from the target weed.
  • Homogenize the tissue in an ice-cold extraction buffer (e.g., 50 mM potassium phosphate (B84403) pH 7.4, 1 mM EDTA, 1% PVP) at a 1:3 (w/v) ratio.[2]
  • Filter the homogenate through cheesecloth and centrifuge at 12,000 x g for 20 min at 4°C.
  • The resulting supernatant containing the PPO enzyme can be used directly or further purified. Determine the total protein concentration using a standard method (e.g., Bradford assay).

2. Substrate (PPGIX) Preparation:

  • This step must be performed under a nitrogen stream in a fume hood with minimal light exposure.
  • Dissolve Protoporphyrin IX (PPIX) in 10 mM KOH with 20% ethanol.[1]
  • Reduce the PPIX to PPGIX by adding freshly prepared 3% sodium mercury amalgam. Stir under nitrogen until the red fluorescence of PPIX disappears when checked with a UV lamp.[1][2]
  • Filter the colorless PPGIX solution to remove the amalgam. The concentration can be determined spectrophotometrically after re-oxidation of an aliquot in acid.

3. Fluorimetric Assay:

  • The assay is performed in a 96-well microplate.
  • Prepare a reaction mixture in each well containing: assay buffer (e.g., 100 mM Tris-HCl pH 8.5, 1 mM EDTA, 0.1% Triton X-100) and the enzyme extract.
  • For inhibition assays, add varying concentrations of this compound to the wells and pre-incubate with the enzyme for 10 minutes.
  • Initiate the reaction by adding the PPGIX substrate (final concentration ~5 µM).
  • Immediately place the plate in a fluorescence plate reader.
  • Monitor the increase in fluorescence over time (e.g., 15-30 minutes) with an excitation wavelength of ~405 nm and an emission wavelength of ~632 nm.[1]

4. Data Analysis:

  • Calculate the rate of reaction (slope of fluorescence vs. time).
  • PPO activity is expressed as nmol PPIX formed per minute per mg of protein.
  • For inhibition studies, plot the reaction rate against the fomesafen concentration to determine the IC₅₀ (inhibitor concentration causing 50% inhibition).

Lipid Peroxidation (Malondialdehyde - MDA) Assay

This assay quantifies lipid peroxidation by measuring MDA, a secondary product, via its reaction with thiobarbituric acid (TBA).[9]

1. Sample Preparation:

  • Harvest 0.2 g of leaf tissue from untreated (control) and fomesafen-treated plants at various time points after application.
  • Homogenize the tissue in 1 mL of 0.1% (w/v) trichloroacetic acid (TCA).
  • Centrifuge the homogenate at 15,000 x g for 15 min at 4°C. The supernatant will be used for the assay.

2. TBA Reaction:

  • To 0.5 mL of the supernatant, add 1.5 mL of 0.5% (w/v) TBA prepared in 20% (w/v) TCA.
  • Incubate the mixture in a water bath at 95°C for 30 minutes.
  • Stop the reaction by placing the tubes in an ice bath.
  • Centrifuge at 10,000 x g for 5 minutes to pellet any precipitate.

3. Spectrophotometric Measurement:

  • Measure the absorbance of the clear supernatant at 532 nm (for the MDA-TBA adduct) and 600 nm (for non-specific turbidity).
  • Subtract the absorbance at 600 nm from the absorbance at 532 nm to correct for turbidity.
  • Calculate the concentration of MDA using the Beer-Lambert law (MDA concentration = Corrected A₅₃₂ / ε), where the molar extinction coefficient (ε) for the MDA-TBA adduct is 155 mM⁻¹cm⁻¹.[9]
  • Results are typically expressed as nmol MDA per gram of fresh weight.

Chlorophyll and Carotenoid Content Analysis

This protocol determines the effect of fomesafen on photosynthetic pigments.

1. Pigment Extraction:

  • Weigh 0.1 g of fresh leaf tissue from control and treated plants.
  • Homogenize the tissue in 5-10 mL of 100% acetone (B3395972) using a mortar and pestle or a tissue homogenizer. Perform this step under dim light to prevent pigment degradation.
  • Centrifuge the homogenate at 5,000 x g for 5 minutes to pellet cell debris.
  • Carefully transfer the clear, colored supernatant to a new tube.

2. Spectrophotometric Measurement:

  • Using 100% acetone as a blank, measure the absorbance of the supernatant at 470 nm, 646.8 nm, and 663.2 nm.

3. Calculation:

  • Calculate the concentrations (in µg/mL) of Chlorophyll a (Ca), Chlorophyll b (Cb), and total carotenoids (Cx+c) in the acetone extract using the following equations (for 100% acetone solvent) established by Lichtenthaler:
  • Ca = (12.25 * A₆₆₃.₂) - (2.79 * A₆₄₆.₈)
  • Cb = (21.50 * A₆₄₆.₈) - (5.10 * A₆₆₃.₂)
  • Cx+c = (1000 * A₄₇₀ - 1.82 * Ca - 85.02 * Cb) / 198
  • Express the final pigment content on a fresh weight basis (e.g., µg of pigment per gram of fresh tissue).

Conclusion

This compound is a highly effective herbicide for broadleaf weed control, acting through a well-characterized mechanism of PPO inhibition. This leads to a light-dependent accumulation of phototoxic protoporphyrin IX in the cytoplasm, causing rapid oxidative stress, lipid peroxidation, and cell death. The quantitative data demonstrate its high efficacy against problematic weeds like Amaranthus palmeri, although resistance, mediated by target-site mutations or enhanced metabolism, is an evolving concern. The detailed protocols provided herein offer robust methodologies for researchers to quantify the herbicidal activity of fomesafen, investigate its physiological impacts on plants, and screen for resistance, thereby supporting the development of sustainable weed management strategies.

References

Fomesafen sodium solubility and stability in different solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility and Stability of Fomesafen (B1673529) Sodium

Introduction

Fomesafen sodium, the salt of the herbicide fomesafen, is a member of the diphenylether chemical family. It is utilized for the post-emergence control of broad-leaved weeds in various crops, including soybeans and other legumes.[1] The efficacy and formulation of this compound are intrinsically linked to its physicochemical properties, particularly its solubility in various solvent systems and its stability under different environmental conditions. This technical guide provides a comprehensive overview of these characteristics for researchers, scientists, and professionals in drug development.

Fomesafen acts by inhibiting the enzyme protoporphyrinogen (B1215707) oxidase (PPO), which is crucial for chlorophyll (B73375) production in plants.[2][3] This inhibition leads to the accumulation of radical oxygen species, causing irreversible damage to plant cell membranes.[2][3] Understanding the solubility and stability of this compound is critical for developing stable, effective, and commercially viable herbicide formulations.

Solubility of Fomesafen and this compound

The solubility of fomesafen is highly dependent on whether it is in its acidic form or as a sodium salt. The sodium salt exhibits significantly higher aqueous solubility, a crucial factor for creating concentrated aqueous formulations.[4][5]

Quantitative Solubility Data

The following tables summarize the solubility of fomesafen and its sodium salt in various aqueous and organic solvent systems.

Table 1: Solubility of this compound

Solvent Temperature (°C) Solubility
Water Not Specified 600 g/L[5]
Propylene Glycol 25 631 mg/mL[1]
Octanol 25 12 mg/mL[1]

| Ethyl Decanoate | 25 | 10 mg/mL[1] |

Table 2: Solubility of Fomesafen (Acid Form)

Solvent System Temperature (°C) Solubility
Aqueous Solutions
Purified Water Not Specified 23 mg/L[6]
Water 20 50 mg/L[7]
1M HCl Not Specified 0.64 mg/L[6]
pH 5 Buffer Not Specified 91 mg/L[6]
pH 7 Buffer Not Specified 1,200 mg/L[6]
pH 9 Buffer Not Specified 10,000 mg/L[6]
Organic Solvents
Acetone 20 300 g/L[7][8]
Cyclohexanone Not Specified 150 g/L[8]
Methanol 20 25 g/L[7][8]
Xylene 20 1.9 g/L[7][8]

| Hexane | Not Specified | 0.5 g/L[8][9] |

Stability of this compound

This compound exhibits notable stability under various conditions, though it is susceptible to photodegradation.

Summary of Stability Data

Table 3: Stability Profile of Fomesafen and its Sodium Salt

Condition Observation
Thermal Stability Stable for at least 6 months when stored at 50°C.[1]
Hydrolytic Stability Resistant to hydrolysis in both acidic and alkaline conditions.[1] When heated at 40°C for 31 days in 10⁻³ M HCl and NaOH solutions, less than 8% hydrolysis was observed.[6]

| Photostability | Decomposed by light.[1] However, after 32 days of exposure to sunlight at pH 7, approximately 92-94% of the initial amount remained unchanged.[6] |

Experimental Protocols

The determination of this compound concentration in various matrices is crucial for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) and HPLC with tandem mass spectrometry (LC/MS/MS) are the predominant analytical techniques.[6][8]

Protocol 1: Determination of Fomesafen in Water/Soil Samples

This protocol outlines a general method for quantifying fomesafen residues.

  • Sample Preparation and Extraction:

    • For soil samples, a known weight is extracted with a mixture of methylene (B1212753) chloride and acidified water.[10]

    • For water samples, a known volume is acidified and then extracted with methylene chloride.[10]

    • For crop commodities, residues are extracted with 1% hydrochloric acid in acetonitrile (B52724).[8]

    • The sample is vortexed and sonicated to ensure complete extraction.[10]

  • Cleanup:

    • A measured portion of the extract is evaporated to dryness.[10]

    • The residue is redissolved in the mobile phase for HPLC analysis.[10]

    • Alternatively, the extract can be passed through a Solid-Phase Extraction (SPE) column for cleanup.[8]

  • Chromatographic Analysis (HPLC):

    • Column: Spherisorb ODS-2, 5 µm particle size, 150 mm x 4.6 mm i.d., or equivalent.[10]

    • Mobile Phase: A mixture of HPLC grade acetonitrile and water (e.g., 90:10 or 30:70 v/v), containing a salt like potassium nitrate (B79036) (e.g., 1.01 g/L or 0.700 g/L), and adjusted to pH 3 with phosphoric acid.[10]

    • Detection: UV detector set at 290 nm.[10]

    • Flow Rate: Typically 1.0 - 1.5 mL/min.

    • Injection Volume: 20 - 100 µL.

  • Quantification:

    • A calibration curve is generated using a series of fomesafen analytical standards (e.g., 0.05 µg/mL to 10 µg/mL).[10]

    • The concentration in the sample is determined by comparing its peak response to the calibration curve using the external standard method.[10] The identity of the fomesafen peak is confirmed by retention time matching.[10]

Protocol 2: Stability Study Workflow
  • Preparation: Prepare stock solutions of this compound in the desired solvent systems (e.g., aqueous buffers of different pH, organic solvents).

  • Stress Conditions: Subject the solutions to various conditions:

    • Temperature: Store samples at different temperatures (e.g., refrigerated, ambient, elevated).

    • Light: Expose samples to controlled UV or fluorescent light, with a dark control stored under identical conditions.

    • pH: Use aqueous buffers ranging from acidic to alkaline (e.g., pH 4, 7, 9).

  • Time-Point Sampling: Withdraw aliquots from each sample at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and weekly thereafter).

  • Analysis: Analyze the samples using a validated stability-indicating method, such as the HPLC protocol described above, to determine the concentration of remaining this compound and identify any degradation products.

  • Data Evaluation: Calculate the degradation rate and half-life (t₁/₂) under each condition.

Visualizations

Experimental and Degradation Pathways

The following diagrams illustrate a typical workflow for stability analysis and the microbial degradation pathway of fomesafen.

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare this compound Stock Solutions prep_samples Aliquot into Vials for Each Condition prep_stock->prep_samples stress_ph pH Buffers (e.g., 4, 7, 9) prep_samples->stress_ph stress_temp Temperature (e.g., 25°C, 40°C, 50°C) prep_samples->stress_temp stress_light Photostability Chamber (UV/Vis Light) prep_samples->stress_light analysis_sampling Sample at Time Points (t=0, t=24h, t=48h, etc.) stress_ph->analysis_sampling stress_temp->analysis_sampling stress_light->analysis_sampling analysis_hplc Analyze by HPLC/LC-MS/MS analysis_sampling->analysis_hplc analysis_data Quantify Fomesafen & Degradants analysis_hplc->analysis_data result Calculate Degradation Rate and Half-Life analysis_data->result

Caption: Workflow for this compound Stability Testing.

Fomesafen Fomesafen Amino_Fomesafen Amino-Fomesafen Fomesafen->Amino_Fomesafen Nitro Group Reduction (Pseudomonas zeshuii BY-1) Acetylated_Amino Acetylated Amino Derivative Amino_Fomesafen->Acetylated_Amino Acetylation Dechlorinated Dechlorinated Intermediate Acetylated_Amino->Dechlorinated Dechlorination Cleavage S-N Bond Cleavage Products Dechlorinated->Cleavage S-N Bond Cleavage

Caption: Microbial Degradation Pathway of Fomesafen.

Conclusion

This compound demonstrates significantly enhanced aqueous solubility compared to its acid form, a property that is highly pH-dependent. This makes it suitable for the development of high-concentration soluble liquid formulations. The compound is thermally stable and resistant to hydrolysis across a range of pH values. However, its susceptibility to photodegradation is a critical consideration for formulation and storage, necessitating protection from light to ensure long-term stability. The analytical methods outlined, primarily based on HPLC, provide robust frameworks for the accurate quantification of this compound in various solubility and stability studies. The microbial degradation pathway highlights an important route of environmental dissipation.[11][12] This comprehensive technical overview serves as a vital resource for professionals engaged in the formulation and development of fomesafen-based herbicides.

References

Fomesafen Sodium: A Comprehensive Technical Review of its Environmental Fate and Ecological Impact

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the environmental fate and ecological impact of fomesafen (B1673529) sodium, a widely used diphenyl ether herbicide. This document summarizes key quantitative data, details experimental methodologies for its environmental assessment, and visualizes its degradation pathway and analytical workflow.

Environmental Fate of Fomesafen Sodium

This compound, the salt of fomesafen, is a selective herbicide used for the post-emergence control of broadleaf weeds in various crops, including soybeans.[1][2] Its environmental behavior is characterized by its persistence in soil and water, high mobility, and primary degradation through microbial action.[3][4]

Persistence and Degradation

Fomesafen is persistent in the environment, with its degradation rate being highly dependent on soil type and environmental conditions.[5] The primary route of dissipation is microbial degradation.[3][4] It is stable to abiotic hydrolysis but undergoes slow photodegradation in water.[4][5]

In Soil: The soil half-life of fomesafen can range from 63 to 527 days.[3][5] Factors such as higher application rates, later application timing, and cold, dry weather can increase its persistence, potentially leading to carryover and injury to rotational crops.[3] Studies have shown that the half-life can vary significantly between different soil types, with values ranging from 60 to 114 days depending on the tillage system.[6][7] For instance, in one study, the half-life in a no-till system was 60-71 days, while in a conventional tillage system, it was 99-114 days.[6][7] Another study reported half-lives of 47 and 34 days in Cecil sandy loam, compared to 6 and 4 days in Tifton loamy sand at 1x and 2x the label rate, respectively.[8]

In Water: Fomesafen is stable in water and its degradation is slow.[9] The photodegradation half-life in water can range from 49 to 289 days.[4][5] It has been detected in both groundwater and surface water. In a 2019 monitoring program in Minnesota, fomesafen was detected in 14% of groundwater samples and 43% of river and stream samples.[3]

A key microbial degradation pathway for fomesafen has been identified, involving the reduction of the nitro group to an amino group, followed by acetylation, dechlorination, and cleavage of the S-N bond.[10][11] A strain of Pseudomonas zeshuii has been shown to effectively degrade fomesafen.[10][11]

Below is a diagram illustrating the microbial degradation pathway of fomesafen.

G Fomesafen Fomesafen Metabolite1 Amino-fomesafen (Nitro group reduction) Fomesafen->Metabolite1 Microbial Reduction Metabolite2 Acetylated amino-fomesafen Metabolite1->Metabolite2 Acetylation Metabolite3 Dechlorinated metabolite Metabolite2->Metabolite3 Dechlorination Metabolite4 S-N bond cleavage product Metabolite3->Metabolite4 Cleavage

Microbial degradation pathway of fomesafen.
Mobility

Fomesafen has a high potential for mobility in the environment.[4][5] Its low soil organic carbon partition coefficient (Koc) of 68 indicates that it does not bind strongly to soil particles, making it prone to leaching.[3] The National Pesticide Information Center classifies fomesafen as likely to reach shallow groundwater.[3] The mobility of fomesafen is influenced by soil properties such as organic matter content, pH, and clay content.[6][8] Leaching is more pronounced in soils with lower organic matter and higher pH.[6] Movement to surface water can occur through runoff, especially if a significant rainfall event occurs shortly after application.[3]

Ecological Impact of this compound

This compound exhibits varying levels of toxicity to different non-target organisms.

Aquatic Organisms

Fomesafen is generally considered to have low toxicity to freshwater fish.[3] However, it is very toxic to aquatic life with long-lasting effects.[1]

OrganismEndpointValueReference
Rainbow Trout96-hour LC50170 mg/L[9]
Bluegill Sunfish96-hour LC501,507 mg/L[9]
Daphnia magna48-hour EC500.33 g/L[9]
Green AlgaeEC50170 µg/L[9]
Sheepshead Minnow96-hour LC50>163 ppm[12]
Mysid Shrimp96-hour LC5022.1 ppm[12]
Terrestrial Organisms

Fomesafen is very toxic to non-target broadleaf plants.[3] It has low acute toxicity to mammals and birds.[3][13]

OrganismEndpointValueReference
Mammals (oral LD50)>5000 mg/kg[3]
Mallard Duck (oral LD50)>5,000 mg/kg[9]
Mallard Duck (5-day Dietary LC50)>20,000 mg/kg[9]
Bobwhite Quail (5-day LC50)>20,000 mg/kg[9]
Honey Bees (acute oral/contact)>50 µ g/bee [12]

The primary target organs of fomesafen in mammals are the liver and the hematological system.[4]

Experimental Protocols for Environmental Assessment

The determination of fomesafen residues in environmental matrices typically involves extraction, cleanup, and analysis by high-performance liquid chromatography (HPLC) or liquid chromatography with tandem mass spectrometry (LC/MS/MS).

Sample Preparation and Extraction

Soil Samples: A common method for extracting fomesafen from soil is solid-liquid extraction (SLE) with low-temperature partitioning (LTP).[6][7]

  • A soil sample is mixed with an extraction solvent.

  • The mixture is agitated (e.g., vortexed and sonicated).[14]

  • The extract is then filtered.[14]

  • For cleanup, solid-phase extraction (SPE) may be used.[15]

Water Samples: For water samples, solid-phase extraction is a widely used technique.[16][17]

  • A measured volume of water is passed through a C18 SPE disk or cartridge.[16][17]

  • The fomesafen residue is eluted from the solid phase using a solvent like methanol.[16]

Below is a diagram of a general experimental workflow for fomesafen analysis in environmental samples.

G cluster_sample Sample Collection cluster_prep Sample Preparation cluster_cleanup Cleanup cluster_analysis Analysis Soil Soil Sample SLE Solid-Liquid Extraction (SLE) Soil->SLE Water Water Sample SPE_Water Solid-Phase Extraction (SPE) Water->SPE_Water SPE_Cleanup Solid-Phase Extraction (SPE) SLE->SPE_Cleanup HPLC HPLC-DAD/UV SPE_Water->HPLC LCMS LC-MS/MS SPE_Cleanup->LCMS

Workflow for fomesafen analysis.
Analytical Determination

High-Performance Liquid Chromatography (HPLC): Fomesafen can be quantified using HPLC with a diode array detector (DAD) or a UV detector.[6][7][14] The mobile phase typically consists of an acetonitrile (B52724) and water gradient.[14][16]

Liquid Chromatography with Tandem Mass Spectrometry (LC/MS/MS): LC/MS/MS is a highly sensitive and selective method for the determination of fomesafen residues.[15] This method is often used for enforcement purposes and can achieve a limit of quantitation (LOQ) of 0.02 ppm in crop commodities.[15] The analysis is conducted in the multiple reaction monitoring (MRM) mode for quantification, with a second ion transition monitored for confirmation.[15][17]

Conclusion

This compound is an effective herbicide whose environmental behavior warrants careful management. Its persistence and high mobility, particularly in certain soil types, pose a risk of groundwater contamination. While its acute toxicity to mammals and birds is low, it is highly toxic to non-target plants and some aquatic organisms. Understanding the environmental fate and ecological impact of this compound is crucial for developing strategies to mitigate its potential risks and ensure its safe and sustainable use in agriculture.

References

Fomesafen Sodium and Aquatic Food Chains: A Technical Review of Bioaccumulation Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This technical guide provides a comprehensive analysis of the potential for fomesafen (B1673529) sodium, a widely used herbicide, to bioaccumulate in aquatic food chains. This document is intended for researchers, environmental scientists, and regulatory professionals involved in the assessment of agricultural chemicals.

Fomesafen sodium, a member of the diphenyl ether class of herbicides, is effective for the control of broadleaf weeds in various crops. Its environmental fate, particularly its behavior in aquatic ecosystems, is a critical aspect of its overall safety profile. This guide synthesizes available data on the bioaccumulation of this compound, outlines typical experimental methodologies, and explores the underlying toxicological pathways.

Executive Summary

The primary mode of action for fomesafen is the inhibition of the enzyme protoporphyrinogen (B1215707) oxidase (PPO). In aquatic vertebrates, exposure to fomesafen has also been linked to secondary effects, including the induction of oxidative stress, apoptosis, and an immune response.

Quantitative Bioaccumulation Data

The potential for a substance to accumulate in an organism can be quantified using several key metrics:

  • Bioconcentration Factor (BCF): The ratio of a chemical's concentration in an organism to the concentration in the surrounding water.

  • Bioaccumulation Factor (BAF): The ratio of a chemical's concentration in an organism to the concentration in the surrounding water, accounting for uptake from all sources, including food.

  • Biomagnification Factor (BMF): The ratio of a chemical's concentration in a predator to the concentration in its prey.

Regulatory studies submitted to the U.S. Environmental Protection Agency (EPA) have established the following bioaccumulation factors for fomesafen in fish[1]:

Tissue CompartmentBioaccumulation Factor (BAF)
Whole Fish0.7
Edible Tissues0.2
Non-edible Tissues5.2

These studies also indicated that bioaccumulated residues of fomesafen were effectively eliminated from the fish tissues during a 14-day depuration period, a timeframe when the fish are held in clean water after exposure[1]. The low BAF values, particularly in edible tissues and the whole fish, strongly suggest that fomesafen does not significantly concentrate in fish from the surrounding water and diet.

It is important to note that while BCF and BAF data are available, specific studies detailing the Biomagnification Factor (BMF) for fomesafen in a multi-trophic aquatic food chain were not identified in the peer-reviewed literature or regulatory documents reviewed for this guide. However, the low potential for bioaccumulation as indicated by the BAF values makes significant biomagnification unlikely.

Experimental Protocols for Bioaccumulation Studies

The assessment of a chemical's bioaccumulation potential in fish is typically conducted following standardized international guidelines, most notably the OECD Guideline for the Testing of Chemicals, Test No. 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure . While the specific details of the fomesafen studies are proprietary, the general methodology can be outlined as follows.

The study consists of two phases:

  • Uptake Phase: Fish are exposed to a constant, sublethal concentration of the test substance (fomesafen) in the water. The concentration of the substance is measured in the fish tissue at regular intervals until a steady-state is reached, where the rates of uptake and elimination are equal.

  • Depuration Phase: After the uptake phase, the fish are transferred to clean, untreated water. The concentration of the test substance in the fish tissue is then monitored over time to determine the rate of elimination (depuration).

The following diagram illustrates a typical workflow for a bioconcentration/bioaccumulation study.

experimental_workflow cluster_setup Acclimation & Setup cluster_uptake Uptake Phase cluster_depuration Depuration Phase cluster_analysis Analysis & Calculation acclimation Fish Acclimation exposure Exposure to Fomesafen in Flow-Through System acclimation->exposure test_prep Test Substance Preparation (Fomesafen Solution) test_prep->exposure sampling_uptake Periodic Sampling of Fish and Water exposure->sampling_uptake transfer Transfer to Clean Water sampling_uptake->transfer analysis Chemical Analysis of Fomesafen in Samples sampling_uptake->analysis sampling_depuration Periodic Sampling of Fish and Water transfer->sampling_depuration sampling_depuration->analysis calculation Calculation of BCF/BAF and Depuration Rate analysis->calculation

Figure 1: Generalized workflow for a fish bioaccumulation study.

Toxicological Signaling Pathways

The primary mechanism of herbicidal action for fomesafen is the inhibition of protoporphyrinogen oxidase (PPO) [2][3]. PPO is a key enzyme in the biosynthesis of chlorophyll (B73375) in plants and heme in animals. Inhibition of this enzyme leads to an accumulation of its substrate, protoporphyrinogen IX, which is then oxidized to protoporphyrin IX. In the presence of light and oxygen, protoporphyrin IX can generate reactive oxygen species (ROS), leading to lipid peroxidation and cell membrane damage.

PPO_Inhibition_Pathway Fomesafen Fomesafen PPO Protoporphyrinogen Oxidase (PPO) Fomesafen->PPO Inhibits Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Catalyzes oxidation of Protoporphyrinogen_IX Protoporphyrinogen IX Protoporphyrinogen_IX->PPO Protoporphyrinogen_IX->Protoporphyrin_IX Accumulation & non-enzymatic oxidation ROS Reactive Oxygen Species (ROS) Protoporphyrin_IX->ROS Generates (with light & O2) Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Induces Cell_Damage Cell Membrane Damage Lipid_Peroxidation->Cell_Damage Leads to

Figure 2: Signaling pathway of PPO inhibition by fomesafen.

In addition to the primary mechanism of PPO inhibition, studies in aquatic vertebrates, such as the zebrafish (Danio rerio), have indicated that fomesafen exposure can trigger other significant biological responses, including oxidative stress, apoptosis, and alterations in the immune system[4].

Oxidative Stress and Apoptosis

The generation of ROS resulting from PPO inhibition can overwhelm the antioxidant defense systems of an organism, leading to oxidative stress . This state of imbalance can cause damage to cellular components, including DNA, proteins, and lipids. Prolonged or severe oxidative stress can trigger programmed cell death, or apoptosis , as a mechanism to remove damaged cells.

Oxidative_Stress_Apoptosis Fomesafen Fomesafen Exposure ROS Increased Reactive Oxygen Species (ROS) Fomesafen->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Antioxidant_Defense Antioxidant Defense System (e.g., SOD, CAT) Antioxidant_Defense->ROS Counteracts Cellular_Damage Cellular Damage (DNA, Proteins, Lipids) Oxidative_Stress->Cellular_Damage Apoptosis_Signal Apoptosis Signaling (e.g., Caspase activation) Cellular_Damage->Apoptosis_Signal Apoptosis Apoptosis (Programmed Cell Death) Apoptosis_Signal->Apoptosis

Figure 3: Fomesafen-induced oxidative stress and apoptosis pathway.

Immune Response

Exposure to fomesafen has been shown to affect the immune system of zebrafish embryos, leading to a reduction in the number of key immune cells like neutrophils and macrophages and an increase in the expression of inflammatory factors[4]. This suggests that fomesafen can modulate immune signaling pathways, potentially impacting the organism's ability to respond to pathogens.

Immune_Response_Pathway Fomesafen Fomesafen Exposure Immune_Cells Immune Cells (Neutrophils, Macrophages) Fomesafen->Immune_Cells Reduces number of Inflammatory_Factors Inflammatory Factors (e.g., Cytokines) Fomesafen->Inflammatory_Factors Increases expression of Immune_Dysregulation Immune System Dysregulation Immune_Cells->Immune_Dysregulation Inflammatory_Factors->Immune_Dysregulation

Figure 4: Fomesafen's impact on the aquatic immune response.

Conclusion

References

Navigating the Photodegradation of Fomesafen Sodium: A Technical Guide to its Stability Under UV Irradiation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the current scientific understanding of the photostability of Fomesafen sodium, a selective herbicide, when exposed to ultraviolet (UV) irradiation. This document is intended for researchers, scientists, and professionals in the fields of drug development, environmental science, and agricultural chemistry. It synthesizes available data on photodegradation kinetics, outlines experimental methodologies, and visualizes key processes to facilitate a deeper understanding of the compound's behavior under photolytic stress.

Executive Summary

Photodegradation Kinetics of this compound

The degradation of this compound in water under sunlight follows pseudo-first-order kinetics. Studies have shown that the rate of degradation is influenced by the pH of the aqueous medium. In the absence of a photocatalyst, this compound exhibits a notable persistence in water, with half-lives extending to several weeks.

Table 1: Photodegradation Half-life of Fomesafen in Aqueous Buffer Solutions under Direct Sunlight
pHHalf-life (t½) in Days
426.49
726.28
918.52

Data sourced from a study on the photocatalytic degradation of Fomesafen, where control experiments without a catalyst were performed under direct sunlight.

It is important to note that while Fomesafen contains chromophores that absorb light at wavelengths greater than 290 nm, making it susceptible to direct photolysis by sunlight, the specific quantum yield for this process is not well-documented in available literature.[1]

Experimental Protocols

The study of the direct photolysis of pesticides like this compound in water is guided by established international protocols, such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA). These guidelines provide a framework for consistent and reproducible assessment of a chemical's photostability.

General Experimental Workflow for Direct Photolysis Studies

G cluster_prep Sample Preparation cluster_exposure UV Exposure cluster_analysis Analysis cluster_data Data Interpretation prep_solution Prepare Aqueous Solution of this compound prep_buffer Adjust pH with Buffer prep_solution->prep_buffer prep_concentration Set Initial Concentration prep_buffer->prep_concentration uv_source Irradiate with UV Source (e.g., Xenon Arc Lamp) prep_concentration->uv_source dark_control Maintain Dark Control prep_concentration->dark_control sampling Collect Samples at Time Intervals uv_source->sampling dark_control->sampling temp_control Control Temperature hplc_analysis Analyze by HPLC-UV sampling->hplc_analysis quantification Quantify Fomesafen Concentration hplc_analysis->quantification kinetics Determine Degradation Kinetics quantification->kinetics half_life Calculate Half-life kinetics->half_life products Identify Degradation Products (if possible) kinetics->products

Figure 1. General experimental workflow for a direct photolysis study of this compound in water.
Key Methodological Steps:

  • Preparation of Test Solutions : A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile) and then diluted in purified, buffered water to the desired concentration. The pH of the solution is adjusted and maintained using appropriate buffer systems (e.g., phosphate (B84403) or borate (B1201080) buffers).

  • Irradiation : The test solutions are exposed to a light source that simulates the solar spectrum, typically a xenon arc lamp with filters to cut off wavelengths below 290 nm. The intensity of the light source is monitored throughout the experiment. A dark control, wrapped in aluminum foil, is run in parallel to account for any non-photolytic degradation.

  • Sampling and Analysis : Aliquots of the test solution are collected at various time points during irradiation. The concentration of this compound in these samples is typically determined by High-Performance Liquid Chromatography (HPLC) with a UV detector.

  • Data Analysis : The rate of degradation is determined by plotting the natural logarithm of the this compound concentration against time. From this, the pseudo-first-order rate constant and the half-life of the compound under the specific experimental conditions are calculated.

Potential Degradation Pathways

While the specific degradation products of the direct photolysis of this compound are not extensively detailed in the literature, knowledge of its chemical structure allows for the postulation of potential reaction pathways. The diphenyl ether linkage and the nitro group are likely sites of photochemical transformation.

G Fomesafen This compound Cleavage Ether Bond Cleavage Fomesafen->Cleavage Reduction Nitro Group Reduction Fomesafen->Reduction Product1 Phenolic Derivatives Cleavage->Product1 Product2 Amino Derivatives Reduction->Product2 Further_Degradation Further Degradation Products Product1->Further_Degradation Product2->Further_Degradation

Figure 2. Postulated major photodegradation pathways for this compound under UV irradiation.

It is hypothesized that UV irradiation could lead to the cleavage of the ether bond, resulting in the formation of phenolic derivatives. Another potential pathway is the reduction of the nitro group to an amino group, which can then undergo further transformations. The identification and characterization of these degradation products would require advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS).

Conclusion and Future Directions

The available evidence confirms that this compound is susceptible to photodegradation under UV irradiation, with its stability in aqueous environments being pH-dependent. However, significant data gaps remain, particularly concerning its UV-Vis absorption spectrum, quantum yield of direct photolysis, and the definitive identification of its degradation products. Further research is warranted to fill these knowledge gaps, which would allow for more accurate environmental fate modeling and risk assessment of this widely used herbicide. Future studies should focus on conducting comprehensive direct photolysis experiments following established guidelines and employing advanced analytical methodologies for the elucidation of degradation pathways.

References

Methodological & Application

Application Note: Determination of Fomesafen Sodium Residues in Soybeans by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a sensitive and reliable method for the quantitative analysis of fomesafen (B1673529) sodium residues in soybeans using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The described protocol utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by LC-MS/MS analysis, providing high selectivity and sensitivity for detecting fomesafen in a complex matrix.[1][2][3][4] This method is suitable for routine monitoring and ensures compliance with regulatory limits for pesticide residues in food products.

Introduction

Fomesafen is a selective herbicide used for the control of broadleaf weeds in soybean crops.[5][6] Its potential persistence in the environment and accumulation in crops necessitates the development of robust analytical methods to monitor its residue levels and ensure food safety.[6] LC-MS/MS has become the preferred technique for pesticide residue analysis due to its high sensitivity, selectivity, and ability to handle complex matrices.[1][7][8][9] This application note provides a detailed protocol for the extraction, cleanup, and quantification of fomesafen in soybeans, along with method validation data.

Experimental

Reagents and Materials
  • Fomesafen sodium analytical standard (98.2% purity)[6]

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (85%)

  • Ammonium (B1175870) acetate

  • Magnesium sulfate (B86663) (anhydrous)

  • Sodium chloride

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB)

  • Ultrapure water

  • Syringe filters (0.22 µm)

Equipment
  • High-performance liquid chromatograph (HPLC) or Ultra-high-performance liquid chromatograph (UHPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source[1]

  • Analytical column: C18 reversed-phase column (e.g., 50 x 3.0 mm, 2.7 µm)[1]

  • Homogenizer

  • Centrifuge

  • Vortex mixer

  • Analytical balance

  • pH meter

Sample Preparation (QuEChERS Method)
  • Homogenization: Weigh 5 g of homogenized soybean sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile with 1% formic acid.[1] Cap the tube and shake vigorously for 1 minute.

  • Salting Out: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride. Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥4000 rpm for 5 minutes.[4]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer 1.5 mL of the upper acetonitrile layer to a 2 mL centrifuge tube containing 150 mg anhydrous magnesium sulfate, 50 mg PSA, 50 mg C18, and 20 mg GCB.[4]

  • Vortex and Centrifuge: Vortex for 1 minute and then centrifuge at ≥10,000 rpm for 5 minutes.[1][4]

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[1]

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions

ParameterValue
Column C18 reversed-phase column (50 x 3.0 mm, 2.7 µm)[1]
Mobile Phase A Water with 10 mM ammonium acetate[1]
Mobile Phase B Acetonitrile[1]
Gradient Isocratic: 25% A, 75% B[1]
Flow Rate 0.3 mL/min[10]
Injection Volume 5 µL
Column Temperature 30 °C[10]

Mass Spectrometry (MS/MS) Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative[1]
Capillary Voltage 3.5 kV[2]
Gas Temperature 350 °C
Gas Flow 11 L/min[2]
Nebulizer Pressure 35 psi[2]
MRM Transitions See Table 1

Table 1: MRM Transitions for Fomesafen

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Fomesafen436.8359.0 (Quantifier)15
Fomesafen436.8293.0 (Qualifier)[5]25

Results and Discussion

Method Validation

The analytical method was validated for linearity, limit of quantification (LOQ), accuracy (recovery), and precision (relative standard deviation, RSD).

Linearity

Matrix-matched calibration curves were prepared by spiking blank soybean extracts with fomesafen standard solutions at concentrations ranging from 0.001 to 1.0 mg/L.[1] The method demonstrated excellent linearity over the tested range, with a coefficient of determination (R²) greater than 0.99.

Limit of Quantification (LOQ)

The limit of quantification (LOQ) is the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. The validated LOQ for fomesafen in soybeans was determined to be 0.01 mg/kg.[4]

Accuracy and Precision

Recovery experiments were performed by spiking blank soybean samples at three different concentration levels (0.01, 0.1, and 1 mg/kg) with five replicates for each level.[1] The results are summarized in Table 2.

Table 2: Recovery and Precision of Fomesafen in Soybeans

Spiked Level (mg/kg)Mean Recovery (%)RSD (%) (n=5)
0.01858.2
0.1925.6
1.0983.4

The mean recoveries for fomesafen ranged from 85% to 98%, with relative standard deviations (RSDs) below 10%.[1] These results indicate that the method is accurate and precise for the determination of fomesafen residues in soybeans.

Workflow Diagram

Fomesafen_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_cleanup d-SPE Cleanup cluster_analysis LC-MS/MS Analysis Sample Soybean Sample (5g) Homogenize Homogenize Sample->Homogenize Extraction Add 10mL Acetonitrile (1% Formic Acid) Vortex 1 min Homogenize->Extraction SaltingOut Add 4g MgSO4 + 1g NaCl Vortex 1 min Extraction->SaltingOut Centrifuge1 Centrifuge (≥4000 rpm, 5 min) SaltingOut->Centrifuge1 Transfer Transfer 1.5mL Supernatant Centrifuge1->Transfer Acetonitrile Layer dSPE Add 150mg MgSO4, 50mg PSA, 50mg C18, 20mg GCB Transfer->dSPE Vortex2 Vortex 1 min dSPE->Vortex2 Centrifuge2 Centrifuge (≥10000 rpm, 5 min) Vortex2->Centrifuge2 Filter Filter (0.22 µm) Centrifuge2->Filter Supernatant LCMS Inject into LC-MS/MS Filter->LCMS Data Data Acquisition & Processing LCMS->Data

Caption: Workflow for Fomesafen Residue Analysis in Soybeans.

Conclusion

The LC-MS/MS method described in this application note provides a robust and reliable approach for the determination of this compound residues in soybeans. The use of a modified QuEChERS sample preparation protocol ensures effective extraction and cleanup, while the high selectivity and sensitivity of the LC-MS/MS system allow for accurate quantification at low levels. The method has been successfully validated and is suitable for routine monitoring of fomesafen residues in soybean samples.

References

Application Note: Quantification of Fomesafen Sodium using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fomesafen (B1673529) is a selective herbicide utilized for the control of broad-leaf weeds in various agricultural settings.[1] Accurate quantification of Fomesafen sodium is crucial for environmental monitoring, residue analysis in food products, and formulation quality control. This application note provides a detailed High-Performance Liquid Chromatography (HPLC) protocol for the quantitative analysis of this compound.

Principle

This method employs reverse-phase HPLC with UV detection for the separation and quantification of Fomesafen. The sample is extracted with an appropriate solvent, cleaned up to remove interfering matrix components, and then injected into the HPLC system. Fomesafen is separated on a C18 column using an isocratic or gradient mobile phase of acetonitrile (B52724) and water. Quantification is achieved by comparing the peak area of Fomesafen in the sample to that of a calibration curve generated from standards of known concentrations. The detection wavelength is set at 290 nm, which is the UV absorbance maximum for Fomesafen.[2][3]

Apparatus and Materials

  • Apparatus:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and UV-Vis or Diode Array Detector.

    • Analytical balance

    • Volumetric flasks (various sizes)

    • Pipettes (various sizes)

    • Syringes and syringe filters (0.45 µm)

    • Ultrasonic bath

    • pH meter

    • Solid-Phase Extraction (SPE) manifold and cartridges (if required for sample cleanup)

    • Rotary evaporator (for solvent evaporation)

  • Chemicals and Reagents:

    • This compound analytical standard (purity ≥98%)[4]

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Methanol (HPLC grade)

    • Dichloromethane (B109758) (analytical grade)

    • Potassium nitrate (B79036) (KNO₃)

    • Phosphoric acid (H₃PO₄)

    • Sodium hydroxide (B78521) (NaOH)

    • Hydrochloric acid (HCl)

    • Nitrogen gas (high purity)

Experimental Protocols

Preparation of Standard Solutions
  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as acetonitrile or mobile phase. This stock solution should be stored under refrigeration.[2]

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase. A typical calibration range is 0.05 µg/mL to 10 µg/mL.[2][4]

Preparation of Mobile Phase

The mobile phase composition can be adjusted to optimize the separation. A common mobile phase consists of a mixture of acetonitrile and acidified water.

  • Mobile Phase A: Acetonitrile:Water (e.g., 10:90, v/v) containing 0.01 N KNO₃, adjusted to pH 3 with phosphoric acid.[4]

  • Mobile Phase B: Acetonitrile:Water (e.g., 90:10, v/v) containing 0.01 N KNO₃, adjusted to pH 3 with phosphoric acid.[4]

  • Isocratic Mobile Phase: A mixture of acetonitrile and water (e.g., 35:65 v/v) with the water adjusted to pH 3.0 using orthophosphoric acid.[3]

All mobile phases should be filtered through a 0.45 µm membrane filter and degassed before use.[5]

Sample Preparation

The sample preparation procedure will vary depending on the matrix.

  • For Soil Samples:

    • Weigh 50 g of the soil sample into a flask.

    • Extract with a mixture of methylene (B1212753) chloride and acidified water.[4]

    • Separate the organic layer and evaporate it to dryness.

    • Reconstitute the residue in the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before HPLC analysis.[4]

  • For Water Samples:

    • Acidify a known volume of the water sample.

    • Perform liquid-liquid extraction with methylene chloride or use a C18 solid-phase extraction (SPE) disk for extraction.[2][4]

    • Elute the Fomesafen from the SPE disk with methanol.[2]

    • Evaporate the solvent and redissolve the residue in the mobile phase.[2]

    • Filter the final extract through a 0.45 µm filter.[4]

  • For Agricultural Commodities (e.g., Beans, Soybeans):

    • Homogenize a representative sample.

    • Extract the sample with a solvent such as acetone (B3395972) or acetonitrile, which may be acidified.[1][3][6]

    • Perform a liquid-liquid partition with dichloromethane or a QuEChERS-based cleanup.[1][6]

    • The extract may require further cleanup using SPE with cartridges like Florisil or NH2.[1][3]

    • Evaporate the final extract and reconstitute it in the mobile phase for HPLC injection.[3]

Chromatographic Conditions

The following table summarizes typical HPLC conditions for this compound analysis.

ParameterCondition 1Condition 2
HPLC System Shimadzu LC 2010 or equivalent[3]Hewlett-Packard (HP) Model 1090II or equivalent[4]
Column Supelcosil LC-18 (250 mm x 4.6 mm, 5 µm)[3]Spherisorb ODS-2 (150 mm x 4.6 mm, 5 µm)[4]
Mobile Phase Acetonitrile : Water (pH 3.0) (35:65 v/v)[3]Gradient of Acetonitrile and Water with 0.01N KNO₃ (pH 3)[4]
Flow Rate 1.5 mL/min[3]0.75 mL/min[4]
Injection Volume 20 µL[6]75 µL[4]
Column Temperature Ambient[3]60 °C[4]
Detector UV Detector[3]Diode Array Detector[4]
Detection Wavelength 290 nm[3]290 nm[4]
Retention Time Approximately 7.5 min[3]Approximately 6.6 min[4]
Data Analysis
  • Calibration Curve: Inject the working standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

  • Quantification: Inject the prepared sample extracts. The concentration of this compound in the sample is determined by comparing its peak area with the calibration curve.[4]

Data Presentation

The quantitative data for the HPLC method validation is summarized in the table below.

ParameterResultReference
Linearity Range 0.1 - 25 µg/mL[6]
Correlation Coefficient (R²) > 0.999[7]
Limit of Detection (LOD) 0.005 mg/kg (in beans)[6]
Limit of Quantification (LOQ) 0.02 ppm (in onion)[8], 0.04 mg/kg (in various crops)[1][1][8]
Recovery 92.4% - 117.8% (in beans)[6], 87.5% - 102.5% (in various crops)[1][1][6]
Relative Standard Deviation (RSD) 0.35% - 4.36%[6]

Visualization

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock and Working Solutions) HPLC_Injection HPLC Injection Standard_Prep->HPLC_Injection Sample_Prep Sample Preparation (Extraction and Cleanup) Sample_Prep->HPLC_Injection Mobile_Phase_Prep Mobile Phase Preparation (Filtration and Degassing) Mobile_Phase_Prep->HPLC_Injection Chrom_Separation Chromatographic Separation (C18 Column) HPLC_Injection->Chrom_Separation UV_Detection UV Detection (290 nm) Chrom_Separation->UV_Detection Data_Acquisition Data Acquisition UV_Detection->Data_Acquisition Calibration_Curve Calibration Curve Generation Data_Acquisition->Calibration_Curve Quantification Quantification of Fomesafen Data_Acquisition->Quantification Calibration_Curve->Quantification

Caption: Workflow for this compound quantification by HPLC.

Conclusion

The described HPLC method is suitable for the reliable quantification of this compound in various samples. The protocol is robust, with good linearity, recovery, and precision. The specific sample preparation and chromatographic conditions may need to be optimized depending on the sample matrix and available instrumentation.

References

Application Note: Solid-Phase Extraction for the Determination of Fomesafen Sodium in Environmental Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable method for the extraction and pre-concentration of Fomesafen sodium, a selective herbicide, from environmental water samples using solid-phase extraction (SPE). The protocol outlines the use of C18 SPE cartridges and provides comparative data on alternative sorbents and elution solvents to enable researchers to optimize the methodology for their specific analytical needs. The subsequent analysis is typically performed by High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for enhanced sensitivity and selectivity.

Introduction

This compound is a widely used herbicide for the control of broadleaf weeds in various crops.[1] Its potential to contaminate surface and groundwater necessitates sensitive and accurate analytical methods for monitoring its presence in environmental water samples. Solid-phase extraction is a highly effective technique for the selective extraction and concentration of organic analytes from aqueous matrices, offering advantages over traditional liquid-liquid extraction by reducing solvent consumption and improving sample cleanup.

This document provides a detailed protocol for the SPE of this compound from water samples, primarily focusing on the widely used C18 sorbent. Additionally, it presents a comparative overview of other sorbent materials and elution solvents to guide method development and optimization.

Data Presentation

The following tables summarize the quantitative data for the recovery of this compound from fortified water samples using different SPE protocols.

Table 1: Recovery of Fomesafen from Fortified Water Samples using C18 SPE Disks and HPLC-UV Detection

Fortification Level (µg/L)Mean Recovery (%)Coefficient of Variation (CV) (%)
0.110111
1.0Not SpecifiedNot Specified
10.0Not SpecifiedNot Specified

Data synthesized from a validated environmental chemistry method.

Table 2: Method Performance for Fomesafen in Water using an Alternative Extraction and HPLC-UV Detection

Fortification Level (µg/L)Mean Recovery (%)Coefficient of Variation (CV) (%)
0.931186
93.01186

This method involved liquid-liquid extraction, but the data is presented for comparative purposes of achievable recovery rates.

Experimental Protocols

Protocol 1: SPE of this compound using C18 Cartridges

This protocol is based on established methods for the analysis of Fomesafen in water.

1. Materials and Reagents

  • SPE Cartridge: C18, 500 mg, 6 mL (or similar format)

  • Sample: 500 mL of environmental water, filtered if necessary to remove particulate matter.

  • Methanol (B129727) (MeOH): HPLC grade

  • Acetonitrile (B52724) (ACN): HPLC grade

  • Water: HPLC grade

  • Phosphoric Acid: for pH adjustment

  • Potassium Nitrate: for mobile phase preparation (if using HPLC-UV)

  • Fomesafen Analytical Standard

  • Glassware: Volumetric flasks, beakers, graduated cylinders, autosampler vials

  • Equipment: SPE vacuum manifold, rotary evaporator or nitrogen evaporator, analytical balance, pH meter, HPLC-UV or LC-MS/MS system.

2. Sample Preparation and Fortification (Optional)

  • For method validation, fortify 500 mL aliquots of control water samples with known concentrations of Fomesafen standard solution. For example, to achieve a 0.1 µg/L fortification, add 50.0 µL of a 1.0 µg/mL Fomesafen standard solution to the 500 mL water sample.

3. SPE Procedure

  • Cartridge Conditioning:

    • Pass 10 mL of methanol through the C18 cartridge under a slow, steady flow using a vacuum manifold. Do not allow the cartridge to dry.

    • Follow with 10 mL of HPLC grade water, ensuring the sorbent bed remains submerged.

  • Sample Loading:

    • Load the 500 mL water sample onto the conditioned cartridge at a flow rate of approximately 10-15 mL/min.

  • Cartridge Washing (Optional):

    • After the entire sample has passed through, wash the cartridge with 5-10 mL of HPLC grade water to remove any co-extracted polar interferences.

    • Dry the cartridge under vacuum for 10-15 minutes to remove excess water.

  • Elution:

    • Place a collection tube inside the vacuum manifold.

    • Elute the retained Fomesafen from the cartridge with two 5 mL aliquots of methanol. Allow the first aliquot to soak the sorbent for 1-2 minutes before applying vacuum.

4. Post-Elution Processing

  • Evaporation:

    • Evaporate the collected eluate to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitution:

    • Reconstitute the dried residue in a suitable volume (e.g., 1.0 mL) of the initial mobile phase for your chromatographic analysis (e.g., Acetonitrile:Water 30:70, pH 3).

    • Vortex the sample to ensure the residue is fully dissolved.

    • Transfer the reconstituted sample to an autosampler vial for analysis.

5. Instrumental Analysis (Example by HPLC-UV)

  • Column: C18, 5 µm, 150 mm x 4.6 mm i.d.

  • Mobile Phase: Acetonitrile:Water (e.g., 30:70 v/v) with 0.700 g/L potassium nitrate, adjusted to pH 3 with phosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 100 µL

  • Detection: UV at 290 nm

  • Retention Time: Approximately 7.2-7.3 minutes under these conditions.

Mandatory Visualization

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Elution Processing cluster_analysis Analysis Sample 500 mL Water Sample Filter Filtration (if needed) Sample->Filter Condition Condition Cartridge (10 mL MeOH, 10 mL H2O) Filter->Condition Load Load Sample (10-15 mL/min) Condition->Load Wash Wash Cartridge (5-10 mL H2O) Load->Wash Dry Dry Cartridge (10-15 min vacuum) Wash->Dry Elute Elute Fomesafen (2 x 5 mL MeOH) Dry->Elute Evaporate Evaporate to Dryness (<40°C) Elute->Evaporate Reconstitute Reconstitute in Mobile Phase (e.g., 1 mL ACN:H2O) Evaporate->Reconstitute Analysis HPLC-UV or LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for the solid-phase extraction of this compound.

Discussion and Method Optimization

Sorbent Selection:

  • C18 (Octadecylsilane): This is a widely used reversed-phase sorbent that effectively retains non-polar to moderately polar compounds like Fomesafen from aqueous matrices. It is a cost-effective and reliable choice for this application.

  • Polymeric Sorbents (e.g., Oasis HLB): These sorbents are made of a hydrophilic-lipophilic balanced copolymer, which allows for the retention of a wider range of compounds, from polar to non-polar. They can offer higher and more reproducible recoveries for a broader spectrum of pesticides and are less susceptible to drying out during the SPE process. For multi-residue methods that include more polar analytes, a polymeric sorbent may be advantageous.

Elution Solvent Optimization:

  • Methanol: As demonstrated in the protocol, methanol is an effective elution solvent for Fomesafen from C18 sorbents.

  • Acetonitrile: Acetonitrile is another common elution solvent in reversed-phase SPE and can also be used.

  • Solvent Mixtures: In some cases, mixtures of solvents (e.g., acetone:n-hexane) or the addition of a small amount of acid or base to the elution solvent can improve recovery, especially for complex matrices. However, for Fomesafen, methanol or acetonitrile is generally sufficient.

Analytical Detection:

  • HPLC-UV: This is a robust and widely available technique for the quantification of Fomesafen. Detection at 290 nm provides good sensitivity for this compound.

  • LC-MS/MS: For lower detection limits and higher selectivity, especially in complex environmental samples, LC-MS/MS is the preferred method. It provides structural confirmation and can minimize the impact of matrix interferences.

Conclusion

The solid-phase extraction method detailed in this application note provides an effective and reliable approach for the determination of this compound in environmental water samples. The use of C18 SPE cartridges followed by HPLC-UV or LC-MS/MS analysis allows for the accurate quantification of this herbicide at environmentally relevant concentrations. Researchers can further optimize the method by considering alternative sorbents like polymeric phases and adjusting elution conditions to meet their specific analytical requirements.

References

Application Notes and Protocols for the Analysis of Fomesafen Sodium and its Metabolites by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fomesafen (B1673529) sodium, a widely utilized herbicide for broadleaf weed control, necessitates robust analytical methodologies for monitoring its presence and that of its metabolites in various environmental and biological matrices. While High-Performance Liquid Chromatography (HPLC) is the predominant technique for fomesafen analysis, this document outlines a comprehensive approach to its determination using Gas Chromatography (GC), a powerful alternative offering high resolution and sensitivity, particularly when coupled with mass spectrometry (GC-MS) or a nitrogen-phosphorus detector (GC-NPD). This application note provides detailed protocols for sample preparation, a proposed derivatization procedure to enhance volatility, and optimized GC conditions. Furthermore, it summarizes key quantitative data and explores the known metabolic pathways of fomesafen, offering a complete resource for researchers in environmental science, agriculture, and toxicology.

Introduction

Fomesafen, with the chemical name 5-[2-chloro-4-(trifluoromethyl)phenoxy]-N-(methylsulfonyl)-2-nitrobenzamide, is a selective herbicide effective against a wide range of broadleaf weeds in various crops.[1] Its persistence in soil and water raises concerns about potential environmental contamination and carryover injury to subsequent crops, making the development of sensitive and reliable analytical methods crucial. The analysis of fomesafen and its metabolites is essential for residue monitoring, environmental fate studies, and human exposure risk assessments.

Gas chromatography offers a high-resolution separation technique suitable for the analysis of volatile and thermally stable compounds. However, due to the low volatility and polar nature of fomesafen and its metabolites, a derivatization step is typically required to convert them into more GC-amenable forms. This document provides a detailed protocol for a proposed GC-based analysis of fomesafen, alongside established sample preparation techniques.

Metabolic Pathways of Fomesafen

Understanding the metabolic fate of fomesafen is critical for comprehensive residue analysis. In plants and microorganisms, fomesafen undergoes several biotransformation reactions. The primary metabolic pathways include reduction of the nitro group to an amino group, followed by acetylation.[1] Other reported transformations involve hydrolysis, substitution, methylation, glycosylation, and malonylation.[2][3]

One of the identified metabolites is (N-(4-(4-(trifluoromethyl)phenoxy)-2-methanamidephenyl)acetamide).[1] The analysis of both the parent compound and its significant metabolites is necessary for a complete understanding of its environmental and biological impact.

Fomesafen_Metabolism Fomesafen Fomesafen Nitro_Reduction Nitro Group Reduction Fomesafen->Nitro_Reduction Other_Pathways Other Metabolic Pathways (Hydrolysis, Glycosylation, etc.) Fomesafen->Other_Pathways Amino_Fomesafen Amino-Fomesafen Nitro_Reduction->Amino_Fomesafen Acetylation Acetylation Amino_Fomesafen->Acetylation Metabolite N-(4-(4-(trifluoromethyl)phenoxy)-2- methanamidephenyl)acetamide Acetylation->Metabolite Other_Metabolites Various Conjugates and Degradation Products Other_Pathways->Other_Metabolites GC_Analysis_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC Analysis Sample Sample (Water, Soil, Crop) Extraction Extraction (LLE, SPE, or QuEChERS) Sample->Extraction Cleanup Extract Cleanup (if necessary) Extraction->Cleanup Concentration Concentration Cleanup->Concentration Derivatization Derivatization (e.g., Methylation with Diazomethane or TMSH) Concentration->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Detection (MS or NPD) Separation->Detection Data_Analysis Data Analysis and Quantification Detection->Data_Analysis

References

Application Notes & Protocols: In Vitro Fomesafen Sodium PPO Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fomesafen sodium is a widely used herbicide belonging to the diphenyl ether class. Its primary mode of action is the inhibition of the enzyme protoporphyrinogen (B1215707) oxidase (PPO, EC 1.3.3.4).[1][2][3] PPO is a key enzyme in the biosynthesis of both chlorophyll (B73375) and heme, catalyzing the oxidation of protoporphyrinogen IX (PPGIX) to protoporphyrin IX (PPIX).[4][5][6] Inhibition of PPO by this compound leads to the accumulation of PPGIX, which then leaks from the plastid and is rapidly oxidized to the highly photodynamic PPIX in the cytoplasm.[3][7] In the presence of light and oxygen, PPIX generates reactive oxygen species, causing lipid peroxidation, membrane disruption, and ultimately, cell death.[3] This application note provides a detailed protocol for an in vitro assay to determine the inhibitory activity of this compound on PPO.

Principle of the Assay

The in vitro PPO inhibition assay measures the enzymatic activity of PPO by monitoring the formation of its product, protoporphyrin IX (PPIX), from the substrate, protoporphyrinogen IX (PPGIX). The reaction is monitored by measuring the increase in fluorescence, as PPIX is a fluorescent molecule, while PPGIX is not. The inhibitory effect of this compound is quantified by measuring the reduction in PPO activity in the presence of varying concentrations of the inhibitor. This allows for the determination of the half-maximal inhibitory concentration (IC50), a key parameter for assessing the potency of the inhibitor.

Signaling Pathway

The following diagram illustrates the mechanism of PPO inhibition by this compound and the subsequent cellular damage.

PPO_Inhibition_Pathway cluster_plastid Plastid cluster_cytoplasm Cytoplasm PPGIX Protoporphyrinogen IX (PPGIX) PPO Protoporphyrinogen Oxidase (PPO) PPGIX->PPO Substrate PPGIX_cyto Accumulated PPGIX PPGIX->PPGIX_cyto Leakage PPIX_plastid Protoporphyrin IX (PPIX) PPO->PPIX_plastid Product Chlorophyll Chlorophyll & Heme PPIX_plastid->Chlorophyll PPIX_cyto Protoporphyrin IX (PPIX) PPGIX_cyto->PPIX_cyto Non-enzymatic Oxidation ROS Reactive Oxygen Species (ROS) PPIX_cyto->ROS Light, O2 Lipid_Peroxidation Lipid Peroxidation & Membrane Damage ROS->Lipid_Peroxidation Fomesafen This compound Fomesafen->PPO Inhibition

Caption: Mechanism of this compound PPO inhibition.

Experimental Protocols

Materials and Reagents
ReagentSupplierCatalog No.
This compoundSigma-Aldrich32541
Protoporphyrin IX disodium (B8443419) saltSigma-AldrichP8293
Sodium amalgam (5% Na)Sigma-Aldrich224422
Spinach (fresh)Local Supplier-
Tris-HClSigma-AldrichT5941
EDTASigma-AldrichE9884
Dithiothreitol (DTT)Sigma-AldrichD0632
Triton X-100Sigma-AldrichT8787
Bovine Serum Albumin (BSA)Sigma-AldrichA7906
96-well black microplatesCorning3603
Solutions and Buffers
  • PPO Extraction Buffer (Buffer A): 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT. Store at 4°C.

  • Assay Buffer (Buffer B): 100 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT, 0.1% (v/v) Triton X-100. Store at 4°C.

  • This compound Stock Solution (10 mM): Dissolve an appropriate amount of this compound in deionized water. Store at -20°C.

  • Protoporphyrin IX (PPIX) Stock Solution (1 mM): Dissolve protoporphyrin IX disodium salt in 20 mM KOH. Protect from light and store at -20°C.

Enzyme Extraction from Spinach
  • Wash fresh spinach leaves and remove the midribs.

  • Homogenize 100 g of spinach leaves in 200 mL of ice-cold Buffer A using a blender.

  • Filter the homogenate through four layers of cheesecloth.

  • Centrifuge the filtrate at 10,000 x g for 20 minutes at 4°C.

  • Carefully collect the supernatant containing the PPO enzyme.

  • Determine the protein concentration of the enzyme extract using a standard method (e.g., Bradford assay).

  • Aliquot the enzyme extract and store at -80°C until use.

Preparation of Substrate (Protoporphyrinogen IX - PPGIX)

Caution: This procedure involves sodium amalgam, which is highly reactive. Perform this step in a fume hood and with appropriate personal protective equipment.

  • In a light-protected tube, add 1 mL of 1 mM PPIX stock solution.

  • Add a small amount (approximately 50 mg) of sodium amalgam.

  • Gently mix until the red fluorescence of PPIX disappears under a UV lamp, indicating its reduction to the non-fluorescent PPGIX. This typically takes 5-10 minutes.

  • Carefully remove the sodium amalgam. The resulting solution is the PPGIX substrate. Prepare this solution fresh before each assay.

PPO Inhibition Assay Protocol
  • Prepare serial dilutions of the this compound stock solution in Buffer B to achieve the desired final concentrations in the assay (e.g., 0.1 nM to 10 µM).

  • In a 96-well black microplate, add the following to each well:

    • Blank: 180 µL of Buffer B

    • Control (No Inhibitor): 170 µL of Buffer B + 10 µL of deionized water

    • Inhibitor Wells: 170 µL of Buffer B + 10 µL of this compound dilution

  • Add 10 µL of the PPO enzyme extract to all wells except the blank.

  • Pre-incubate the plate at 25°C for 10 minutes, protected from light.

  • Initiate the reaction by adding 10 µL of the freshly prepared PPGIX substrate to all wells.

  • Immediately place the microplate in a fluorescence plate reader.

  • Measure the fluorescence intensity at an excitation wavelength of ~405 nm and an emission wavelength of ~630 nm every minute for 30 minutes.

Data Analysis
  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

  • Subtract the rate of the blank from all other wells.

  • Calculate the percent inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Rate of Inhibitor Well / Rate of Control Well)] * 100

  • Plot the percent inhibition against the logarithm of the this compound concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism). The IC50 is the concentration of this compound that causes 50% inhibition of PPO activity.

Experimental Workflow

The following diagram outlines the key steps in the this compound PPO inhibition assay.

PPO_Assay_Workflow A Prepare Reagents & Buffers B Extract PPO Enzyme from Spinach A->B C Prepare PPGIX Substrate (from PPIX) A->C D Prepare this compound Serial Dilutions A->D F Add PPO Enzyme B->F H Initiate Reaction with PPGIX C->H E Set up 96-well Plate: Blank, Control, Inhibitor D->E E->F G Pre-incubate F->G G->H I Measure Fluorescence H->I J Data Analysis: % Inhibition & IC50 I->J

Caption: Workflow for the in vitro PPO inhibition assay.

Data Presentation

Table 1: PPO Inhibition by this compound
This compound (nM)Log [this compound]Average Reaction Rate (RFU/min)Standard Deviation% Inhibition
0 (Control)-150.28.50.0
0.1-1145.87.92.9
10125.16.316.7
10178.94.147.5
501.740.62.573.0
100225.41.883.1
1000310.10.993.3
Table 2: IC50 Values for PPO Inhibitors
InhibitorIC50 (nM)
This compound 12.5
Acifluorfen25.8
Lactofen35.2

Note: The data presented in these tables are for illustrative purposes and may vary depending on experimental conditions.

Conclusion

This application note provides a comprehensive and detailed protocol for conducting an in vitro this compound PPO inhibition assay. The described methodology, from enzyme extraction to data analysis, allows for the accurate determination of the inhibitory potential of this compound and other PPO-inhibiting compounds. This assay is a valuable tool for researchers in the fields of herbicide discovery, mechanism of action studies, and the development of herbicide resistance management strategies.

References

Application Notes and Protocols for Fomesafen Sodium in Weed Resistance Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of fomesafen (B1673529) sodium in weed resistance management programs. Detailed protocols for key experiments are included to facilitate research and development in this area.

Introduction

Fomesafen sodium is a selective herbicide belonging to the diphenyl ether chemical class.[1][2] It is primarily used for the post-emergence control of broadleaf weeds in various crops, particularly soybeans.[1][3] this compound's mode of action is the inhibition of the protoporphyrinogen (B1215707) oxidase (PPO) enzyme, a critical component in the biosynthesis of chlorophyll.[1][4] This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, causes rapid cell membrane disruption and plant death.[5][6] Due to its efficacy, fomesafen has become a crucial tool, especially for managing weeds that have developed resistance to other herbicide classes like ALS inhibitors.[5][7] However, the extensive use of fomesafen has led to the evolution of resistant weed populations, necessitating robust management strategies.[7]

Mechanisms of Weed Resistance to this compound

The development of resistance to this compound in weed populations is a significant concern for sustainable agriculture. Resistance can be broadly categorized into two main types: target-site resistance (TSR) and non-target-site resistance (NTSR).

Target-Site Resistance (TSR)

TSR in weeds to PPO inhibitors like fomesafen is primarily due to genetic mutations in the gene encoding the PPO enzyme, specifically the PPX2 gene.[7][8] These mutations alter the herbicide's binding site on the enzyme, reducing its inhibitory effect. Several key mutations have been identified in various weed species, particularly in the genus Amaranthus (pigweeds).

Commonly identified mutations conferring resistance to fomesafen include:

  • Arginine-128 to Glycine (Arg-128-Gly) substitution: This mutation in the PPX2 gene has been documented in Amaranthus retroflexus (redroot pigweed) and Amaranthus palmeri (Palmer amaranth), leading to high levels of resistance.[7][9][10]

  • Other substitutions at Arginine-128: In Amaranthus palmeri and Amaranthus tuberculatus (waterhemp), other substitutions at the Arg-128 position, such as to Methionine (Met), Isoleucine (Ile), or Leucine (Leu), have also been found to confer resistance.[7][11]

  • Deletion of Glycine at position 210 (ΔG210): This deletion in the PPX2 gene was one of the first identified mechanisms of PPO inhibitor resistance in waterhemp and Palmer amaranth (B1665344).[11][12]

Non-Target-Site Resistance (NTSR)

NTSR mechanisms do not involve alterations to the target enzyme. Instead, they rely on the plant's ability to metabolize the herbicide into non-toxic forms before it can reach its target site.[13] This type of resistance is often conferred by enhanced activity of enzyme families such as cytochrome P450 monooxygenases (P450s) and glutathione (B108866) S-transferases (GSTs).[13][14][15] NTSR is a growing concern as it can confer cross-resistance to herbicides with different modes of action.[14][16] Studies have confirmed P450- and GST-based metabolic resistance to fomesafen in Palmer amaranth.[12][13]

Quantitative Data on Fomesafen Resistance

The level of resistance to fomesafen is often quantified by a resistance index (RI) or resistance factor (RF), which is the ratio of the herbicide dose required to cause 50% growth reduction (GR₅₀) in the resistant population compared to a susceptible population.

Table 1: Examples of Fomesafen Resistance Levels in Amaranthus Species

Weed SpeciesResistance MechanismResistance Factor (RF) / Resistance Index (RI)Reference
Amaranthus retroflexusArg-128-Gly substitution in PPX227.0 to 27.9[7]
Amaranthus retroflexusArg-128-Gly substitution in PPX250.7[9][10]
Amaranthus retroflexusMultiple resistance (PPO, ALS, PSII inhibitors)3.8 to 9.6[9][13]

Table 2: Enzyme Kinetics of PPO from Susceptible and Resistant Amaranthus retroflexus

PopulationKₘ (µM)Vₘₐₓ (nmol Proto-IX mg protein⁻¹ h⁻¹)Reference
Susceptible (S1)18.51.8[7]
Resistant (R1)30.33.5[7]
Resistant (R2)28.63.2[7]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and characterization of fomesafen resistance.

Whole-Plant Dose-Response Bioassay

This experiment determines the level of resistance by comparing the growth reduction of suspected resistant and known susceptible weed populations across a range of fomesafen doses.[17][18]

Materials:

  • Seeds from suspected resistant and susceptible weed populations.

  • Pots filled with a suitable potting mix.

  • Growth chamber or greenhouse with controlled environmental conditions.

  • Commercial formulation of this compound.

  • Laboratory track sprayer calibrated to deliver a precise volume.

Procedure:

  • Seed Germination: Germinate seeds of both resistant and susceptible populations in petri dishes or germination trays.

  • Transplanting: Once seedlings reach the 2-3 leaf stage, transplant them into individual pots.

  • Growth Conditions: Grow plants in a greenhouse or growth chamber under optimal conditions (e.g., 25-30°C day/20-25°C night, 16-hour photoperiod).

  • Herbicide Application: When plants reach the 4-6 leaf stage (approximately 8-10 cm in height), apply fomesafen at a range of doses (e.g., 0, 0.25x, 0.5x, 1x, 2x, 4x, 8x, 16x the recommended field rate). Include an untreated control (0x).

  • Data Collection: At 14-21 days after treatment (DAT), assess plant survival and harvest the above-ground biomass. Dry the biomass at 60-70°C for 72 hours and record the dry weight.

  • Data Analysis: Analyze the data using a log-logistic dose-response model to calculate the GR₅₀ for each population.[19][20] The resistance factor is calculated as GR₅₀ (Resistant) / GR₅₀ (Susceptible).

Target-Site Resistance Analysis: PPX2 Gene Sequencing

This protocol is used to identify known and novel mutations in the PPX2 gene that may confer resistance.

Materials:

  • Leaf tissue from suspected resistant and susceptible plants.

  • DNA extraction kit.

  • Primers designed to amplify the PPX2 gene.

  • PCR reagents (Taq polymerase, dNTPs, buffer).

  • Thermocycler.

  • Gel electrophoresis equipment.

  • DNA sequencing service.

Procedure:

  • DNA Extraction: Extract genomic DNA from fresh leaf tissue of individual plants using a commercial kit.

  • PCR Amplification: Amplify the PPX2 gene using specific primers. The PCR reaction should be optimized for annealing temperature and cycle number.

  • Gel Electrophoresis: Verify the successful amplification of the target gene fragment by running the PCR products on an agarose (B213101) gel.

  • DNA Sequencing: Purify the PCR products and send them for Sanger sequencing.

  • Sequence Analysis: Align the obtained sequences with a known susceptible PPX2 sequence to identify any nucleotide changes that result in amino acid substitutions.

Non-Target-Site Resistance Analysis: Metabolic Inhibition Assay

This assay helps to determine if metabolic degradation by P450s or GSTs contributes to fomesafen resistance.[12][13]

Materials:

Procedure:

  • Plant Growth: Grow resistant and susceptible plants to the 4-6 leaf stage as described in the dose-response bioassay protocol.

  • Inhibitor Pre-treatment:

    • For P450 inhibition, apply the P450 inhibitor (e.g., malathion at 1000 g/ha) 1-2 hours before the fomesafen application.

    • For GST inhibition, apply the GST inhibitor (e.g., NBD-Cl at 180 g/ha) 24 hours before the fomesafen application.

  • Fomesafen Application: Apply fomesafen at a dose that is sublethal to the resistant population but lethal to the susceptible population.

  • Data Collection and Analysis: Assess plant injury and survival at 14-21 DAT. A significant increase in fomesafen efficacy (i.e., increased injury or mortality in the resistant population) in the presence of the inhibitor suggests the involvement of that metabolic pathway in resistance.[12][19]

Resistance Management Strategies

An integrated approach is essential for managing fomesafen-resistant weeds and preserving the long-term efficacy of this herbicide.

  • Herbicide Rotation and Mixtures: Avoid the repeated use of PPO inhibitors. Rotate with or tank-mix herbicides that have different modes of action.[5][21]

  • Use of Residual Herbicides: Employ pre-emergence herbicides with residual activity to control early-season weed flushes and reduce the selection pressure from post-emergence applications.[21]

  • Cultural Practices: Implement cultural practices such as narrow row spacing, increased seeding rates, and the use of cover crops to enhance crop competitiveness and suppress weed growth.[21][22]

  • Mechanical Weed Control: Incorporate tillage or cultivation where appropriate to manage weed escapes and reduce the weed seed bank.[21][23]

  • Scouting and Monitoring: Regularly scout fields to identify and manage weed escapes before they set seed.[21] Consider testing surviving weeds to confirm resistance.[24]

Visualizations

Fomesafen_Mode_of_Action cluster_chloroplast Chloroplast cluster_cytoplasm Cytoplasm cluster_outcome Cellular Damage Glutamate Glutamate Protoporphyrinogen_IX Protoporphyrinogen_IX Glutamate->Protoporphyrinogen_IX Heme/Chlorophyll Biosynthesis Pathway Protoporphyrin_IX Protoporphyrin_IX Protoporphyrinogen_IX->Protoporphyrin_IX Oxidation PPO Protoporphyrinogen Oxidase (PPO) Accumulation Protoporphyrinogen IX Accumulation & Leakage Protoporphyrinogen_IX->Accumulation Chlorophyll Chlorophyll Protoporphyrin_IX->Chlorophyll Fomesafen Fomesafen Sodium Fomesafen->PPO Inhibition ROS Reactive Oxygen Species (ROS) Generation (in presence of light) Accumulation->ROS Membrane_Damage Cell Membrane Disruption ROS->Membrane_Damage Plant_Death Weed Death Membrane_Damage->Plant_Death

Caption: Mode of action of this compound, a PPO inhibitor.

Resistance_Mechanisms cluster_TSR Target-Site Resistance (TSR) cluster_NTSR Non-Target-Site Resistance (NTSR) Fomesafen Fomesafen Application TSR_Node Mutation in PPX2 Gene Fomesafen->TSR_Node NTSR_Node Enhanced Metabolism Fomesafen->NTSR_Node PPO_Altered Altered PPO Enzyme TSR_Node->PPO_Altered Reduced_Binding Reduced_Binding PPO_Altered->Reduced_Binding Reduced Fomesafen Binding Outcome Reduced Herbicide Efficacy & Weed Survival Reduced_Binding->Outcome P450 Cytochrome P450s NTSR_Node->P450 GST Glutathione S-transferases NTSR_Node->GST Detox Detox P450->Detox Detoxification GST->Detox Detox->Outcome

Caption: Mechanisms of weed resistance to this compound.

Experimental_Workflow Start Suspected Resistant Weed Population Dose_Response Whole-Plant Dose-Response Assay Start->Dose_Response Resistance_Confirmed Resistance Confirmed? Dose_Response->Resistance_Confirmed TSR_Analysis Target-Site Analysis (PPX2 Sequencing) Resistance_Confirmed->TSR_Analysis Yes Report_Susceptible Population is Susceptible Resistance_Confirmed->Report_Susceptible No Mutation_Found Mutation Identified? TSR_Analysis->Mutation_Found NTSR_Analysis Non-Target-Site Analysis (Metabolic Inhibition) Metabolism_Involved Metabolism Implicated? NTSR_Analysis->Metabolism_Involved Mutation_Found->NTSR_Analysis No Report_TSR Report Target-Site Resistance Mutation_Found->Report_TSR Yes Metabolism_Involved->Report_TSR No (Other Mechanisms?) Report_NTSR Report Non-Target-Site Resistance Metabolism_Involved->Report_NTSR Yes

Caption: Workflow for investigating fomesafen resistance.

References

Application Notes and Protocols for Studying Fomesafen Sodium Tolerance in Transgenic Crops

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fomesafen (B1673529) sodium is a selective herbicide widely used for the control of broadleaf weeds. It belongs to the diphenyl ether class of herbicides and acts by inhibiting the protoporphyrinogen (B1215707) oxidase (PPO) enzyme (EC 1.3.3.4) in the chlorophyll (B73375) and heme biosynthesis pathway.[1][2] This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, results in the rapid generation of reactive oxygen species (ROS).[2] The subsequent lipid peroxidation and membrane disruption cause cellular leakage and ultimately, cell death.[1]

The study of fomesafen sodium tolerance in transgenic crops is crucial for developing new herbicide-resistant varieties and for understanding the mechanisms of herbicide resistance. These application notes provide detailed protocols for assessing fomesafen tolerance in transgenic plants, quantifying the physiological and biochemical responses to herbicide stress, and visualizing the underlying molecular pathways.

Data Presentation

Table 1: this compound Application Rates for Herbicide Tolerance Screening
CropApplication TypeThis compound Concentration (g a.i./ha)Reference
Soybean (Conventional)Post-emergence250 - 500[3]
Tomato (Conventional)Pre-transplant280 - 840
Common Bean (Conventional)Post-emergence250
Transgenic Soybean (for screening)Post-emergenceVariable, dose-response recommended-

a.i. = active ingredient

Table 2: Quantitative Assessment of this compound-Induced Oxidative Stress
Plant MaterialFomesafen TreatmentParameter MeasuredResultReference
Vicia sativa0.125 - 0.5 kg/ha Lipid Peroxidation (MDA content)Significant increase with concentration[4]
Avena sativa0.125 - 0.5 kg/ha Lipid Peroxidation (MDA content)Significant decrease with concentration[4]
Earthworm (Eisenia fetida)10 - 500 µg/kg soilCatalase (CAT) ActivitySignificant increase at day 3, 7, and 14[5]
Earthworm (Eisenia fetida)10 - 500 µg/kg soilSuperoxide Dismutase (SOD) ActivityIncrease at day 3 and 7, decrease at day 14[5]
Earthworm (Eisenia fetida)10 - 500 µg/kg soilReactive Oxygen Species (ROS) LevelSignificant enhancement throughout the experiment[5]

MDA = Malondialdehyde

Experimental Protocols

Greenhouse-Based Herbicide Tolerance Assay

This protocol describes a whole-plant assay to evaluate the tolerance of transgenic and non-transgenic (wild-type) plants to this compound under controlled greenhouse conditions.

Materials:

  • Transgenic and wild-type seeds

  • Pots (e.g., 10 cm diameter) filled with appropriate potting mix

  • This compound commercial formulation

  • Pressurized spray chamber or backpack sprayer with a flat-fan nozzle

  • Deionized water

  • Non-ionic surfactant

  • Growth chamber or greenhouse with controlled temperature, humidity, and light conditions

Procedure:

  • Plant Growth:

    • Sow 3-5 seeds of both transgenic and wild-type plants per pot.

    • After emergence, thin seedlings to one plant per pot.

    • Grow plants under controlled conditions (e.g., 25/20°C day/night temperature, 16/8 h light/dark photoperiod, 60-70% relative humidity) until they reach the desired growth stage for herbicide application (e.g., V2-V3 stage for soybean).

  • Herbicide Preparation:

    • Prepare a stock solution of this compound based on the commercial formulation's active ingredient concentration.

    • Prepare a series of dilutions to create a dose-response curve. A recommended range for initial screening could be 0x, 0.5x, 1x, 2x, and 4x the recommended field application rate (refer to Table 1).

    • Add a non-ionic surfactant to the final spray solution as recommended by the herbicide label (typically 0.25% v/v).

  • Herbicide Application:

    • Calibrate the sprayer to deliver a consistent volume of spray solution per unit area.

    • Place the potted plants in the spray chamber.

    • Apply the different concentrations of this compound to the respective groups of plants. Include a control group sprayed only with water and surfactant.

    • Ensure even coverage of the foliage.

  • Post-Application Care and Evaluation:

    • Return the plants to the greenhouse or growth chamber.

    • Visually assess and score plant injury at regular intervals (e.g., 3, 7, 14, and 21 days after treatment). Injury can be rated on a scale of 0% (no injury) to 100% (plant death).

    • At the end of the experiment (e.g., 21 days after treatment), harvest the above-ground biomass, dry it in an oven at 60-70°C until a constant weight is achieved, and record the dry weight.

  • Data Analysis:

    • Calculate the percentage of biomass reduction for each treatment compared to the untreated control.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the level of tolerance of the transgenic lines.

Biochemical Assays for Oxidative Stress

This protocol measures the level of lipid peroxidation, a key indicator of oxidative stress.

Materials:

  • Plant leaf tissue (fresh)

  • Trichloroacetic acid (TCA) solution (0.1% w/v)

  • Thiobarbituric acid (TBA) solution (0.5% w/v in 20% TCA)

  • Mortar and pestle

  • Centrifuge

  • Spectrophotometer

  • Water bath

Procedure:

  • Sample Preparation:

    • Harvest a known weight of fresh leaf tissue (e.g., 0.5 g) from both treated and control plants.

    • Homogenize the tissue in 5 mL of 0.1% TCA using a pre-chilled mortar and pestle.

    • Transfer the homogenate to a centrifuge tube and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Reaction and Measurement:

    • Take 1 mL of the supernatant and mix it with 4 mL of 0.5% TBA in 20% TCA.

    • Heat the mixture in a water bath at 95°C for 30 minutes.

    • Quickly cool the reaction mixture in an ice bath.

    • Centrifuge at 10,000 x g for 10 minutes to clarify the solution.

    • Measure the absorbance of the supernatant at 532 nm and 600 nm using a spectrophotometer. The absorbance at 600 nm is subtracted to correct for non-specific turbidity.

  • Calculation:

    • Calculate the MDA concentration using the Beer-Lambert equation with an extinction coefficient of 155 mM⁻¹ cm⁻¹.

    • Express the results as nmol MDA per gram of fresh weight.

This protocol measures the activity of catalase, an important antioxidant enzyme that detoxifies hydrogen peroxide.

Materials:

  • Plant leaf tissue (fresh)

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.0) containing 1 mM EDTA

  • Polyvinylpyrrolidone (PVP)

  • Hydrogen peroxide (H₂O₂) solution (10 mM)

  • Mortar and pestle

  • Centrifuge

  • UV-Vis spectrophotometer

Procedure:

  • Enzyme Extraction:

    • Homogenize a known weight of fresh leaf tissue (e.g., 0.5 g) in 5 mL of ice-cold potassium phosphate buffer containing 1% (w/v) PVP using a pre-chilled mortar and pestle.

    • Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.

    • Collect the supernatant, which contains the crude enzyme extract.

  • Enzyme Activity Assay:

    • The assay mixture should contain 50 mM potassium phosphate buffer (pH 7.0) and 10 mM H₂O₂.

    • Initiate the reaction by adding a small volume of the enzyme extract (e.g., 100 µL) to the assay mixture.

    • Monitor the decrease in absorbance at 240 nm for 1-3 minutes using a spectrophotometer. The decrease in absorbance is due to the decomposition of H₂O₂.

  • Calculation:

    • Calculate the CAT activity using the extinction coefficient of H₂O₂ at 240 nm (43.6 M⁻¹ cm⁻¹).

    • Express the enzyme activity in units per milligram of protein. One unit of CAT is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.

Visualization of Pathways and Workflows

Experimental Workflow

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Interpretation Plant Growth Plant Growth Herbicide Application Herbicide Application Plant Growth->Herbicide Application Herbicide Preparation Herbicide Preparation Herbicide Preparation->Herbicide Application Visual Assessment Visual Assessment Herbicide Application->Visual Assessment Biomass Measurement Biomass Measurement Herbicide Application->Biomass Measurement Biochemical Assays Biochemical Assays Herbicide Application->Biochemical Assays Data Analysis Data Analysis Visual Assessment->Data Analysis Biomass Measurement->Data Analysis Biochemical Assays->Data Analysis Fomesafen_Signaling Fomesafen Fomesafen PPO Protoporphyrinogen Oxidase (PPO) Fomesafen->PPO inhibition ProtoIX Protoporphyrin IX Accumulation PPO->ProtoIX leads to ROS Reactive Oxygen Species (ROS) (¹O₂, O₂⁻, H₂O₂) ProtoIX->ROS generates (with light & O₂) Membrane Lipid Peroxidation & Membrane Damage ROS->Membrane Antioxidant Antioxidant Defense (CAT, SOD, etc.) ROS->Antioxidant induces CellDeath Cell Leakage & Cell Death Membrane->CellDeath Antioxidant->ROS scavenges Tolerance Herbicide Tolerance Antioxidant->Tolerance contributes to

References

Application Note: Validation of an Analytical Method for Fomesafen Sodium in Complex Plant Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document details a robust and validated analytical method for the quantification of fomesafen (B1673529) sodium residues in various complex plant matrices. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by analysis using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This method is demonstrated to be selective, sensitive, accurate, and precise for the determination of fomesafen in diverse crops such as soybeans, beans, and leafy vegetables, making it suitable for routine monitoring and regulatory compliance.

Introduction

Fomesafen is a selective herbicide widely used for the control of broadleaf weeds in various agricultural crops.[1] Its potential persistence in the environment and accumulation in plant tissues necessitates the development of reliable analytical methods for residue monitoring to ensure food safety and environmental protection.[2] This application note provides a comprehensive protocol for the extraction, cleanup, and quantification of fomesafen in challenging plant matrices, along with a summary of the method validation results.

Experimental Protocols

Sample Preparation and Extraction

A modified QuEChERS method is employed for the extraction of fomesafen from plant matrices.

Materials:

  • Homogenized plant sample (e.g., soybeans, green peppers, Chinese cabbage)

  • Acetonitrile (B52724) (ACN) with 1% acetic acid

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • 50 mL polypropylene (B1209903) centrifuge tubes

  • High-speed centrifuge

Procedure:

  • Weigh 10 g of the homogenized plant sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile with 1% acetic acid.

  • Vortex the tube vigorously for 1 minute to ensure thorough mixing.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Immediately shake vigorously for 1 minute to prevent the formation of agglomerates.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the upper acetonitrile layer to a clean tube for the cleanup step.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup

Materials:

  • 15 mL polypropylene centrifuge tubes

  • Anhydrous magnesium sulfate (MgSO₄)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

Procedure:

  • Transfer a 6 mL aliquot of the acetonitrile extract from the previous step into a 15 mL d-SPE tube containing 900 mg of anhydrous MgSO₄, 300 mg of PSA, and 300 mg of C18.

  • Vortex for 1 minute to facilitate the removal of matrix interferences.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Take an aliquot of the supernatant, filter it through a 0.22 µm syringe filter, and transfer it to an autosampler vial for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to ensure separation of fomesafen from matrix components.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Mass Spectrometric Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM) Transitions: Monitor for at least two precursor-to-product ion transitions for fomesafen to ensure selectivity and confirmation.

  • Collision Energy and other MS parameters: Optimize for maximum signal intensity of fomesafen.

Method Validation

The analytical method was validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Data Presentation

Table 1: Summary of Quantitative Data for Fomesafen Analytical Method Validation

ParameterMatrixResultReference
Linearity (r²) Solvent and Matrix-Matched>0.99[3]
Accuracy (Recovery %) Hulled Rice (0.4 ppm)87.5%[4]
Apple (0.4 ppm)102.5%[4]
Beans92.4 - 117.8%[5]
Various Commodities (0.02 ppm & 0.2 ppm)Adequately Validated[6]
Precision (RSD %) Hulled Rice (2.0 ppm)0.6%[4]
Green Pepper (0.04 ppm)7.7%[4]
Beans0.35 - 4.36%[5]
Limit of Detection (LOD) Beans0.005 mg/kg[5]
Limit of Quantification (LOQ) Representative Crop Samples0.04 mg/kg[4]
Various Commodities0.02 ppm[6][7]

Experimental Workflow Diagram

Fomesafen_Validation_Workflow Sample Sample Collection (e.g., Soybean, Green Pepper) Homogenization Sample Homogenization Sample->Homogenization Extraction QuEChERS Extraction (Acetonitrile + Acetic Acid, MgSO4, NaCl) Homogenization->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Cleanup d-SPE Cleanup (PSA, C18, MgSO4) Centrifugation1->Cleanup Transfer Supernatant Centrifugation2 Centrifugation Cleanup->Centrifugation2 Filtration Filtration (0.22 µm) Centrifugation2->Filtration Collect Supernatant Analysis HPLC-MS/MS Analysis Filtration->Analysis Validation Method Validation (Linearity, Accuracy, Precision, LOD, LOQ) Analysis->Validation

Caption: Workflow for Fomesafen Residue Analysis in Plant Matrices.

Conclusion

The described analytical method, combining a modified QuEChERS extraction with HPLC-MS/MS detection, provides a reliable and efficient approach for the quantification of fomesafen sodium in a variety of complex plant matrices. The validation data demonstrates that the method meets the stringent requirements for accuracy, precision, and sensitivity, making it a valuable tool for researchers, scientists, and professionals in the field of drug development and food safety. The provided protocol and validation results can be readily adopted by analytical laboratories for routine monitoring of fomesafen residues.

References

Application Notes & Protocols: Quantifying Fomesafen Sodium in Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fomesafen (B1673529) sodium is a selective herbicide belonging to the diphenyl ether class, widely utilized for the post-emergence control of broadleaf weeds in crops such as soybeans and cotton.[1][2] Its herbicidal activity stems from the inhibition of the protoporphyrinogen (B1215707) oxidase (PPO) enzyme, a critical component in the chlorophyll (B73375) biosynthesis pathway.[2][3] Understanding the rate and extent of fomesafen's uptake into plant tissues and its subsequent translocation is paramount for optimizing herbicidal efficacy, assessing crop safety, and conducting environmental risk assessments. These application notes provide detailed protocols for researchers to quantify fomesafen sodium in various plant tissues.

Mechanism of Action

Fomesafen is absorbed by both the foliage and roots of plants, with subsequent movement to the meristems.[1][4] Its primary mode of action is the inhibition of the PPO enzyme. This inhibition leads to an accumulation of protoporphyrinogen IX, which, upon exposure to light, generates reactive oxygen species (ROS).[1][3] The resulting oxidative stress causes rapid lipid peroxidation and disruption of cell membranes, leading to necrosis and eventual plant death.[3] Symptoms, such as leaf bleaching and necrotic lesions, can appear within hours of application.[1]

Figure 1. This compound's Mode of Action Pathway cluster_PlantCell Plant Cell Fomesafen This compound Uptake (Leaves/Roots) PPO Protoporphyrinogen Oxidase (PPO) Enzyme Fomesafen->PPO Inhibits PPIX Protoporphyrin IX PPO->PPIX Accumulation Accumulation of Protoporphyrinogen IX PPO->Accumulation PPGIX Protoporphyrinogen IX PPGIX->PPO Catalyzes oxidation of Chlorophyll Chlorophyll & Heme Biosynthesis PPIX->Chlorophyll ROS Reactive Oxygen Species (ROS) Generation (in presence of light) Accumulation->ROS Oxidizes to PPIX, which photosensitizes MembraneDamage Lipid Peroxidation & Cell Membrane Disruption ROS->MembraneDamage Necrosis Cell Leakage & Tissue Necrosis MembraneDamage->Necrosis

Caption: Figure 1. This compound's Mode of Action Pathway

Experimental Protocols

Quantifying fomesafen requires a systematic approach, from careful application to sensitive analytical detection. The following protocols outline the necessary steps for conducting uptake and translocation studies. Using radiolabeled compounds (e.g., ¹⁴C-fomesafen) is the preferred method for accurately tracing the herbicide's fate in the plant.[5]

Figure 2. General Experimental Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis Cultivation Plant Cultivation (Target Species) Acclimatization Acclimatization to Growth Conditions Cultivation->Acclimatization HerbicidePrep Prepare Treatment Solution (e.g., with ¹⁴C-Fomesafen) Acclimatization->HerbicidePrep Application Herbicide Application (Foliar or Root) HerbicidePrep->Application Incubation Incubation Period (Time Course) Application->Incubation Harvest Harvest & Sectioning (Roots, Stems, Leaves) Incubation->Harvest Wash Wash Treated Area (Quantify Unabsorbed) Harvest->Wash Homogenize Tissue Homogenization Wash->Homogenize Extraction Solvent Extraction Homogenize->Extraction Quantification Quantification (LSC or LC-MS/MS) Extraction->Quantification DataAnalysis Data Analysis & Interpretation Quantification->DataAnalysis Calculate Uptake & Translocation %

Caption: Figure 2. General Experimental Workflow

Protocol 1: Foliar Uptake and Translocation Study

This protocol is designed to measure the absorption of fomesafen through a treated leaf and its movement to other parts of the plant.

Materials:

  • Target plant species (e.g., soybean, cotton) at the appropriate growth stage (e.g., 2-4 true leaves).[1]

  • This compound solution (analytical grade), potentially including ¹⁴C-labeled fomesafen.[5]

  • Non-ionic surfactant (e.g., 0.25% v/v).[1]

  • Micropipette.

  • Ethanol-water solution (for leaf washing).

  • Liquid Scintillation Counter (LSC) or homogenizer and extraction solvents.

  • Biological oxidizer (for ¹⁴C studies).

Procedure:

  • Plant Preparation: Grow plants in a controlled environment. Allow them to acclimatize for several days before treatment.

  • Treatment Solution: Prepare a treatment solution containing a known concentration of fomesafen and radioactivity (if using ¹⁴C-fomesafen) in water with a non-ionic surfactant.

  • Application: Using a micropipette, apply a small, precise volume (e.g., 10-20 µL) of the treatment solution to the adaxial surface of a specific leaf. Mark the treated leaf.

  • Time Course Harvest: Harvest plants at predetermined time intervals (e.g., 6, 24, 48, 72 hours) post-application.

  • Leaf Wash: At harvest, carefully excise the treated leaf. Wash the leaf surface with an ethanol-water solution to recover unabsorbed fomesafen. Quantify the radioactivity in the wash solution using LSC.

  • Sectioning: Divide the rest of the plant into different tissues:

    • Roots (wash thoroughly with water to remove soil/media).

    • Stem below the treated leaf.

    • Stem above the treated leaf.

    • Other leaves.

  • Quantification:

    • Radiolabeled Method: Dry and combust each plant section in a biological oxidizer. Trap the resulting ¹⁴CO₂ and quantify using LSC. This is the most accurate method.

    • Non-labeled Method: Proceed to Protocol 3 for extraction and LC-MS/MS analysis.

  • Calculations:

    • Total Absorbed (%) = [(Total Applied - Amount in Leaf Wash) / Total Applied] * 100.

    • Translocated (%) = (Amount in all tissues except treated leaf / Total Absorbed) * 100.

Protocol 2: Root Uptake and Translocation Study

This protocol measures fomesafen absorption from the soil or a hydroponic medium.

Materials:

  • Same as Protocol 1, but with a hydroponic setup or pots with a defined soil type.

Procedure:

  • Plant Preparation: Grow plants in either a hydroponic solution or soil.

  • Application:

    • Hydroponics: Add a known concentration of fomesafen to the nutrient solution.

    • Soil: Apply the fomesafen solution evenly to the soil surface.

  • Time Course Harvest: Harvest plants at specified time intervals. For soil studies, carefully excavate the roots to ensure the entire system is collected.

  • Sectioning: Wash roots thoroughly to remove external media. Section the plant into roots, stem, and leaves.

  • Quantification: Analyze each section using either the radiolabeled method (biological oxidation and LSC) or the non-labeled method (Protocol 3).

Protocol 3: Fomesafen Extraction and Quantification by LC-MS/MS

This protocol details the analytical procedure for quantifying non-labeled fomesafen in plant tissues. It is adapted from established methods for residue analysis.[6][7][8]

Figure 3. Sample Analysis Workflow (LC-MS/MS) start Plant Tissue Sample (e.g., 10-20g) homogenize Homogenize Sample (e.g., with dry ice) start->homogenize extract Extract with Solvent (Acetonitrile + 1% HCl) homogenize->extract sonicate Sonicate (15 min) extract->sonicate filter Filter Extract (Whatman No. 1) sonicate->filter cleanup Solid Phase Extraction (SPE) Cleanup filter->cleanup concentrate Evaporate & Reconstitute in Mobile Phase cleanup->concentrate analyze Analyze via LC-MS/MS concentrate->analyze quantify Quantify against Standard Curve analyze->quantify

Caption: Figure 3. Sample Analysis Workflow (LC-MS/MS)

Materials:

  • Homogenizer or mortar and pestle.

  • Extraction Solvent: Acetonitrile with 1% Hydrochloric Acid (HCl).[8]

  • Solid Phase Extraction (SPE) cartridges.[8]

  • Centrifuge, evaporator.

  • High-Performance Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) system.[6][8]

  • Fomesafen analytical standard.

Procedure:

  • Homogenization: Weigh a representative sample of plant tissue (e.g., 10-20 g).[7] Freeze with liquid nitrogen and grind to a fine powder.

  • Extraction: Add 50 mL of the extraction solvent (Acetonitrile:HCl, 99:1 v/v) to the homogenized sample.[7][9]

  • Sonication & Filtration: Sonicate the mixture for 15 minutes to ensure thorough extraction. Filter the solution through Whatman No. 1 filter paper.[7]

  • Cleanup: Pass the filtrate through an appropriate SPE column to remove interfering matrix components.[8]

  • Concentration: Evaporate the cleaned extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of the mobile phase used for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Inject the prepared sample into the LC-MS/MS system. The validated limit of quantitation (LOQ) for this method is typically around 0.02 ppm (mg/kg).[6][8]

  • Quantification: Create a standard curve using the fomesafen analytical standard. Quantify the fomesafen concentration in the samples by comparing against this curve.

Data Presentation

Quantitative data should be organized to clearly show the distribution of fomesafen over time.

Table 1: Distribution of ¹⁴C-Fomesafen in Soybean Following Foliar Application

Time After Treatment (Hours)% of Applied ¹⁴C Recovered in Leaf Wash (Unabsorbed)% of Applied ¹⁴C Absorbed by Treated Leaf% of Absorbed ¹⁴C Translocated to Other Tissues
675.2 ± 5.124.8 ± 5.10.5 ± 0.1
2458.6 ± 4.341.4 ± 4.31.8 ± 0.4
4845.1 ± 3.954.9 ± 3.93.5 ± 0.7
7242.5 ± 3.557.5 ± 3.55.2 ± 1.1
(Note: Data are hypothetical for illustrative purposes, but reflect the general trend of slow but steady absorption and limited translocation noted in the literature.)[3][10]

Table 2: Fomesafen Residue Dissipation in Soybean Plants

Days After ApplicationApplication Rate (g a.i. ha⁻¹)Fomesafen Residue (mg/kg)Half-Life (t½) in Days
0 (2 hours)25048.10\multirow{5}{}{2.08[7]}
125025.43
32505.14
72500.12
10250Below Detectable Level
0 (2 hours)500104.25\multirow{5}{}{2.66[7]}
150058.14
350012.35
75000.45
10500Below Detectable Level
(Data adapted from Paliwal et al., 2019.[7])

References

Application Notes & Protocols for Fomesafen Sodium Analysis in Soil

Author: BenchChem Technical Support Team. Date: December 2025

These comprehensive application notes provide detailed protocols for the extraction and cleanup of Fomesafen (B1673529) sodium from soil samples, tailored for researchers, scientists, and professionals in drug development. The methodologies outlined below are designed to ensure accurate and reproducible quantification of Fomesafen sodium residues.

Introduction to this compound

Fomesafen is a selective herbicide used for the post-emergence control of broadleaf weeds in various crops.[1][2][3] Its sodium salt form is soluble in water and can persist in the soil, with a half-life ranging from 60 to 114 days depending on soil type and tillage system.[4] The mobility of Fomesafen in soil is influenced by factors such as organic matter content and pH.[4][5] Accurate determination of its concentration in soil is crucial for environmental monitoring and to ensure crop safety.

Extraction and Cleanup Methodologies

Several methods have been developed for the extraction and analysis of Fomesafen from soil. The choice of method often depends on the desired level of sensitivity, the available equipment, and the specific characteristics of the soil matrix. Below are detailed protocols for three common and effective methods:

  • Method 1: Solid-Liquid Extraction with Low-Temperature Partitioning (SLE/LTP) followed by HPLC-DAD analysis.

  • Method 2: Solvent Extraction with Methylene (B1212753) Chloride followed by SPE Cleanup and HPLC-UV analysis.

  • Method 3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and cleanup followed by LC-MS/MS analysis.

Method 1: Solid-Liquid Extraction with Low-Temperature Partitioning (SLE/LTP)

This method is effective for achieving high recovery rates and is followed by analysis using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).[4]

Experimental Protocol
  • Sample Preparation:

    • Air-dry the soil sample and sieve it through a 2 mm mesh to ensure homogeneity.

    • Weigh 10 g of the prepared soil into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Extraction:

    • Add 20 mL of acetonitrile (B52724) to the soil sample in the centrifuge tube.

    • Vortex the mixture for 1 minute to ensure thorough mixing.

    • Place the tube in an ultrasonic bath for 15 minutes.

    • Centrifuge the sample at 4000 rpm for 10 minutes.

    • Carefully collect the supernatant (the acetonitrile extract).

  • Low-Temperature Partitioning (Cleanup):

    • Transfer the collected supernatant to a freezer and store at -20°C for at least 12 hours. This step helps to precipitate interfering substances.

    • After freezing, quickly filter the cold extract through a 0.45 µm nylon syringe filter to remove the precipitated matrix components.

  • Analysis:

    • The filtered extract is ready for direct injection into the HPLC-DAD system.

    • HPLC Conditions:

      • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

      • Mobile Phase: Acetonitrile and water (acidified to pH 3 with phosphoric acid) in a gradient or isocratic elution. A typical starting condition is a 60:40 (v/v) mixture of acetonitrile and acidified water.[6]

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: 290 nm[5]

      • Injection Volume: 20 µL

Workflow Diagram

SLE_LTP_Workflow cluster_extraction Extraction cluster_cleanup Cleanup (LTP) cluster_analysis Analysis soil 10g Soil Sample acetonitrile Add 20mL Acetonitrile soil->acetonitrile vortex Vortex 1 min acetonitrile->vortex ultrasonicate Ultrasonicate 15 min vortex->ultrasonicate centrifuge1 Centrifuge 4000 rpm, 10 min ultrasonicate->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant freeze Freeze at -20°C for 12h supernatant->freeze filter Filter (0.45 µm) freeze->filter hplc HPLC-DAD Analysis filter->hplc

Caption: Workflow for SLE/LTP method.

Method 2: Solvent Extraction with Solid-Phase Extraction (SPE) Cleanup

This traditional method uses a robust solvent extraction followed by a solid-phase extraction cleanup step to remove interfering matrix components before HPLC-UV analysis.[7]

Experimental Protocol
  • Sample Preparation:

    • Weigh 50 g of the soil sample into a glass bottle.

  • Extraction:

    • Add a mixture of methylene chloride and acidified water to the soil sample.

    • Shake the bottle on a laboratory shaker for a specified time (e.g., 30 minutes).

    • Allow the phases to separate and collect the organic (methylene chloride) layer.

    • Dry the extract by passing it through anhydrous sodium sulfate.[7]

  • Solvent Evaporation and Reconstitution:

    • Take a 10.0 mL aliquot of the dried methylene chloride extract and evaporate it to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the residue in 1.0 mL of the HPLC mobile phase.[7]

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a silica (B1680970) SPE cartridge (e.g., 500 mg) with an appropriate solvent.[7]

    • Load the reconstituted extract onto the conditioned SPE cartridge.

    • Wash the cartridge with a non-polar solvent to remove interferences.

    • Elute the Fomesafen from the cartridge with a more polar solvent mixture.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

  • Analysis:

    • Analyze the final extract using an HPLC system with a UV detector.

    • HPLC Conditions:

      • Column: C18 column

      • Mobile Phase: A mixture of acetonitrile and water containing potassium nitrate (B79036) and adjusted to pH 3 with phosphoric acid.[8]

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: 290 nm

      • Injection Volume: 20 µL

Workflow Diagram

Solvent_SPE_Workflow cluster_extraction Extraction cluster_cleanup Cleanup (SPE) cluster_analysis Analysis soil 50g Soil Sample solvent Add Methylene Chloride & Acidified Water soil->solvent shake Shake solvent->shake collect_organic Collect & Dry Organic Layer shake->collect_organic evap1 Evaporate & Reconstitute collect_organic->evap1 spe Silica SPE Cleanup evap1->spe evap2 Evaporate & Reconstitute in Mobile Phase spe->evap2 hplc HPLC-UV Analysis evap2->hplc

Caption: Workflow for Solvent Extraction with SPE Cleanup.

Method 3: QuEChERS Extraction and Cleanup

The QuEChERS method is known for its speed, ease of use, and effectiveness for multi-residue analysis, making it highly suitable for Fomesafen determination.[9][10] This protocol is followed by highly sensitive LC-MS/MS analysis.

Experimental Protocol
  • Sample Preparation:

    • Weigh 10 g of a soil sample with ≥70% water content into a 50 mL centrifuge tube. Alternatively, use 3 g of air-dried soil and add 7 mL of water, vortex, and allow to hydrate (B1144303) for 30 minutes.[9]

  • Extraction:

    • Add 10 mL of acetonitrile to the sample tube.

    • Shake or vortex the sample for 5 minutes to extract the pesticides.[9]

    • Add the contents of a buffered extraction salt packet (e.g., citrate (B86180) buffered salts) to the tube.[9]

    • Immediately shake the tube vigorously for at least 2 minutes.

    • Centrifuge for 5 minutes at ≥3000 rcf.[9]

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer 1 mL of the supernatant to a dSPE cleanup tube containing a sorbent mixture (e.g., C18 and MgSO4).[11]

    • Vortex the dSPE tube for 30 seconds.

    • Centrifuge at ≥5000 rcf for 2 minutes.[9]

  • Analysis:

    • Transfer the purified extract into an autosampler vial for LC-MS/MS analysis.

    • LC-MS/MS Conditions:

      • LC Column: C18 column

      • Mobile Phase: Gradient elution with acetonitrile and water (often with a modifier like formic acid or ammonium (B1175870) formate).

      • Mass Spectrometry: Electrospray ionization (ESI) in negative mode is typically used for Fomesafen. Monitor specific parent and daughter ion transitions for quantification and confirmation.

Workflow Diagram

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Cleanup (dSPE) cluster_analysis Analysis soil 10g Soil Sample acetonitrile Add 10mL Acetonitrile & Shake soil->acetonitrile salts Add QuEChERS Salts & Shake acetonitrile->salts centrifuge1 Centrifuge ≥3000 rcf, 5 min salts->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dspe Transfer to dSPE Tube & Vortex supernatant->dspe centrifuge2 Centrifuge ≥5000 rcf, 2 min dspe->centrifuge2 lcms LC-MS/MS Analysis centrifuge2->lcms

Caption: Workflow for the QuEChERS method.

Quantitative Data Summary

The following table summarizes the performance data for the different this compound analysis methods in soil.

ParameterMethod 1: SLE/LTP with HPLC-DADMethod 2: Solvent Extraction with SPE & HPLC-UVMethod 3: QuEChERS with LC-MS/MS
Recovery ≥98.9%[4]70-120% (general range for the technique)71-116%[10]
Limit of Detection (LOD) 7.3 µg/kg[4]Not explicitly stated for soil, but method is intended for concentrations of 10 to 1240 µg/kg[7]Dependent on instrumentation, typically low µg/kg range
Limit of Quantification (LOQ) Not explicitly statedNot explicitly statedNot explicitly stated
Relative Standard Deviation (RSD) ≤15%[4]Not explicitly stated<12.6%[10]
Analysis Time Relatively fast extraction, but requires overnight freezingCan be time-consuming due to multiple evaporation stepsVery fast extraction and cleanup

Note: The performance of each method can vary depending on the soil type, instrumentation, and specific laboratory conditions. The data presented here is for comparative purposes based on available literature.

References

Troubleshooting & Optimization

Overcoming matrix effects in Fomesafen sodium analysis by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analysis of Fomesafen sodium using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound, with a focus on overcoming matrix effects.

Question: I am observing significant signal suppression or enhancement for this compound in my sample matrix compared to the neat standard. What are the likely causes and how can I mitigate this?

Answer:

Signal suppression or enhancement, collectively known as matrix effects, is a common challenge in LC-MS/MS analysis, particularly with complex matrices.[1][2] This phenomenon occurs when co-eluting endogenous or exogenous compounds interfere with the ionization of the target analyte, in this case, this compound, in the mass spectrometer's ion source.[1][2][3]

Initial Steps to Identify and Address Matrix Effects:

  • Qualitative Assessment with Post-Column Infusion: This technique helps identify at which retention times ion suppression or enhancement occurs.[4] A constant flow of this compound standard is infused post-column while a blank matrix extract is injected. Dips or rises in the baseline signal of the analyte indicate regions of matrix effects.[4]

  • Quantitative Assessment: The matrix effect can be quantified by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solvent standard.

    • Matrix Factor (MF) = (Peak area in matrix) / (Peak area in solvent)

    • MF < 1 indicates ion suppression.

    • MF > 1 indicates ion enhancement.

Strategies to Overcome Matrix Effects:

The approach to mitigating matrix effects can be broadly categorized into three areas: Sample Preparation, Chromatographic Optimization, and Calibration Strategies.

Sample Preparation Techniques

Improving sample cleanup is often the most effective way to reduce matrix effects.[5] The goal is to remove interfering compounds while efficiently recovering this compound.

  • Sample Dilution: This is the simplest approach to reduce the concentration of interfering matrix components.[4] A dilution factor of 25-40x has been shown to reduce ion suppression to less than 20% in some cases.[4] However, this may compromise the method's sensitivity if the concentration of this compound is low.[4]

  • Protein Precipitation (PPT): A straightforward method for removing proteins from biological samples. However, it may not remove other interfering substances like phospholipids (B1166683), which are known to cause significant matrix effects.[3][5]

  • Liquid-Liquid Extraction (LLE): This technique separates analytes from interferences based on their differential solubility in two immiscible liquids.[5] For an acidic analyte like this compound, adjusting the pH of the aqueous phase to be two pH units lower than its pKa will render it uncharged, facilitating its extraction into an organic solvent.[5] A double LLE can further enhance cleanup.[5]

  • Solid-Phase Extraction (SPE): SPE offers a more selective sample cleanup by utilizing a solid sorbent to retain the analyte or the interferences.[6] For this compound, a mixed-mode SPE cartridge with both reversed-phase and anion-exchange properties could be effective.

Table 1: Comparison of Sample Preparation Techniques for Mitigating Matrix Effects

TechniquePrincipleAdvantagesDisadvantages
Dilution Reduces the concentration of all matrix components.Simple, fast, and inexpensive.[4]May lead to insufficient sensitivity.[4]
Protein Precipitation (PPT) Proteins are precipitated by adding an organic solvent or acid.Easy and fast.Non-selective, phospholipids and other small molecules remain.[3][5]
Liquid-Liquid Extraction (LLE) Partitioning of analyte between two immiscible liquids.Good for removing highly polar and non-polar interferences.Can be labor-intensive and use large volumes of organic solvents.
Solid-Phase Extraction (SPE) Selective retention of analyte or interferences on a solid sorbent.High selectivity and good cleanup.[6]Can be more expensive and require method development.
Chromatographic Optimization

Optimizing the LC separation can help to chromatographically resolve this compound from co-eluting interferences.

  • Column Selection: Employing a column with a different stationary phase chemistry can alter selectivity and separate the analyte from interfering peaks.

  • Gradient Modification: Adjusting the gradient slope can improve the separation of this compound from matrix components.

  • Divert Valve: Using a divert valve to direct the flow from the column to waste during the initial and final stages of the run can prevent highly polar and non-polar interferences from entering the mass spectrometer.[4]

Calibration Strategies

When matrix effects cannot be eliminated through sample preparation or chromatography, specific calibration methods can be used to compensate for them.

  • Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix extract that is free of the analyte.[7] This is a widely used and effective method, but it requires a representative blank matrix.[4][7]

  • Isotopically Labeled Internal Standard (IL-IS): The use of a stable isotope-labeled version of this compound is considered the gold standard for compensating for matrix effects.[1][8] The IL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate correction.[1]

  • Standard Addition: This method involves adding known amounts of the analyte to the sample and extrapolating to determine the original concentration. It is useful when a blank matrix is unavailable but can be time-consuming.[9]

dot

Caption: A workflow for troubleshooting matrix effects in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are the typical LC-MS/MS parameters for this compound analysis?

A1: While optimal parameters should be determined empirically, a good starting point for this compound analysis can be derived from existing literature.

Table 2: Example LC-MS/MS Parameters for Fomesafen Analysis

ParameterSetting
LC Column C18 column (e.g., Agilent Eclipse Plus C18)[10]
Mobile Phase A 0.1% Formic acid in water[10]
Mobile Phase B Methanol[10]
Flow Rate 0.3 mL/min[10]
Column Temperature 30 °C[10]
Ionization Mode Electrospray Ionization (ESI), typically in negative mode for acidic compounds.
MS/MS Mode Multiple Reaction Monitoring (MRM)

Note: These are example parameters and may require optimization for your specific instrument and matrix.

Q2: How do I choose the right internal standard for this compound analysis?

A2: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., ¹³C₆-Fomesafen). A SIL internal standard has nearly identical chemical and physical properties to the analyte, meaning it will behave similarly during sample preparation, chromatography, and ionization, thus providing the most accurate correction for matrix effects and other sources of variability.[1][8] If a SIL internal standard is not available, a structural analog that is not present in the samples can be used, but it may not compensate for matrix effects as effectively.

Q3: My baseline is noisy. What could be the cause and how can I fix it?

A3: A noisy baseline can be caused by several factors:

  • Contaminated Solvents or Additives: Always use high-purity, LC-MS grade solvents and additives.[11]

  • Dirty Ion Source: The ion source can become contaminated with non-volatile matrix components over time. Regular cleaning is essential.

  • Improper Mobile Phase Mixing: Ensure your mobile phases are thoroughly mixed and degassed.

  • Salt Precipitation: If you are using buffered mobile phases, ensure the salts are soluble in all mobile phase compositions used in your gradient. Flushing the system with a high-purity water/organic mixture when changing from buffered to non-buffered mobile phases can prevent salt precipitation.[11]

Q4: I'm observing poor peak shape (e.g., tailing, fronting, or splitting). What should I check?

A4: Poor peak shape can be indicative of several issues:

  • Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.

  • Column Contamination or Degradation: The column may be contaminated with strongly retained matrix components or the stationary phase may be degrading. Flushing the column or replacing it may be necessary.

  • Incompatible Injection Solvent: The solvent used to dissolve the final extract should be similar in strength to the initial mobile phase to avoid peak distortion.

  • Secondary Interactions: this compound, being acidic, might exhibit secondary interactions with the stationary phase. Using a mobile phase with an appropriate pH or an alternative column chemistry can help.

dot

Logical_Relationships cluster_solutions Solutions ME Matrix Effects Ionization Altered Analyte Ionization ME->Ionization causes Accuracy Inaccurate Quantification Ionization->Accuracy leads to ReliableData Reliable & Accurate Data Accuracy->ReliableData improves SamplePrep Sample Preparation Cleanup Removal of Interferences SamplePrep->Cleanup achieves Cleanup->ME reduces Chromatography Chromatographic Separation Resolution Separation from Co-elutants Chromatography->Resolution provides Resolution->ME reduces Calibration Calibration Strategy Compensation Compensation for Signal Fluctuation Calibration->Compensation enables Compensation->Accuracy corrects for

Caption: Logical relationships between matrix effects, solutions, and data quality.

References

Improving the extraction efficiency of Fomesafen sodium from high-organic matter soils

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of Fomesafen (B1673529) sodium from soils with high organic matter content.

Frequently Asked Questions (FAQs)

Q1: Why is my Fomesafen sodium recovery consistently low in soils with high organic matter?

A1: High organic matter content in soil significantly increases the adsorption of Fomesafen.[1][2][3][4] Organic matter has a high affinity for herbicides like Fomesafen, binding the molecules tightly and making them difficult to release into the extraction solvent.[1][5] This strong interaction, known as sorption, is the primary reason for low recovery rates.[5][6] Additionally, soil pH and clay content also play a crucial role in Fomesafen adsorption and desorption.[4][7]

Q2: What is the general effect of soil pH on Fomesafen extraction?

A2: Soil pH has a significant impact on Fomesafen availability. Fomesafen has a pKa of 2.83, meaning it exists primarily in its anionic (negatively charged) form in most environmental soils (pH 5 to 9).[8] Sorption of Fomesafen tends to increase as the soil pH decreases.[4][8] Therefore, adjusting the pH of the extraction solvent can be a key parameter to optimize recovery. Acidifying the extraction medium can help to protonate the Fomesafen molecule, potentially reducing its interaction with soil colloids and improving its transfer into the organic solvent phase.

Q3: Which extraction methods are most effective for high-organic matter soils?

A3: While traditional methods like solid-liquid extraction (SLE) can be optimized, more advanced techniques are often more effective for challenging matrices like high-organic matter soils.

  • Accelerated Solvent Extraction (ASE) : Uses elevated temperatures and pressures to increase extraction efficiency, reduce solvent consumption, and shorten extraction times.[9][10][11] It is particularly effective for aged residues in complex matrices.[9]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) : This method, originally developed for food matrices, has been successfully adapted for soil analysis.[12][13] It involves a solvent extraction step with acetonitrile (B52724) followed by a cleanup step (dispersive solid-phase extraction) to remove interferences.[14][15]

  • Ultrasound-Assisted Extraction (UAE) : Utilizes acoustic cavitation to disrupt the soil matrix and enhance the release of the analyte into the solvent, often leading to higher yields in shorter times.[16][17][18][19]

Q4: How critical is the sample cleanup step for extracts from high-organic matter soils?

A4: The cleanup step is critical. High-organic matter soils release a large number of co-extractives (e.g., humic and fulvic acids) that can interfere with chromatographic analysis, cause matrix effects in mass spectrometry, and damage analytical instrumentation.[12][15] Techniques like Solid Phase Extraction (SPE) or the dispersive SPE (d-SPE) used in the QuEChERS method are essential for removing these interferences and obtaining accurate, reproducible results.[15][20][21]

Troubleshooting Guide

Problem: Low or inconsistent Fomesafen recovery rates.

This guide provides a logical workflow to diagnose and solve common issues encountered during the extraction of Fomesafen from high-organic matter soils.

Troubleshooting_Workflow start_node Start: Low Fomesafen Recovery decision_node Evaluate Extraction Technique start_node->decision_node Check Extraction Method process_node Using basic SLE (e.g., shaker)? decision_node->process_node Is it optimized for high OM soil? decision_node2 Evaluate Solvent System solution_node Solution: 1. Switch to ASE, QuEChERS, or UAE. 2. Increase extraction time/temperature. 3. Add sonication step to SLE. process_node->solution_node No process_node->decision_node2 Yes process_node2 Using neutral, non-polar solvent? decision_node2->process_node2 Is pH and polarity appropriate? decision_node3 Evaluate Sample Cleanup solution_node2 Solution: 1. Use a polar solvent like Acetonitrile. 2. Acidify the extraction solvent (e.g., 1% HCl or H3PO4). 3. Increase solvent-to-soil ratio. process_node2->solution_node2 No process_node2->decision_node3 Yes process_node3 Observing matrix effects or dirty extracts? decision_node3->process_node3 Is it effectively removing interferences? solution_node3 Solution: 1. Implement or optimize an SPE step. 2. Use d-SPE cleanup (e.g., PSA/C18). 3. Dilute the final extract before analysis. process_node3->solution_node3 No solution_node4 Problem likely resolved. If issues persist, verify instrument calibration and standard stability. process_node3->solution_node4 Yes

Caption: Troubleshooting workflow for low Fomesafen recovery.

Data on Extraction Parameters

The efficiency of Fomesafen extraction is highly dependent on soil properties and the method used. The following table summarizes key findings from various studies.

Soil Property / Method ParameterObservationImpact on Extraction EfficiencyReference
Organic Matter (OM) Content Higher OM content is inversely correlated with Fomesafen desorption.High OM strongly binds Fomesafen, reducing extraction efficiency.[4]
Soil pH Adsorption of Fomesafen increases as soil pH decreases.Lower pH can hinder extraction; however, acidifying the extraction solvent can improve recovery.[4][8]
Clay Content A positive correlation exists between soil clay content and Fomesafen adsorption.High clay content, similar to high OM, reduces extraction efficiency.[4]
Extraction Method: SLE/LTP Optimized Solid-Liquid Extraction with Low-Temperature Partitioning.Achieved recovery values of ≥98.9% in cultivated soils.[22][23]
Extraction Method: QuEChERS Modified QuEChERS with Acetonitrile extraction and d-SPE cleanup.High recoveries (92.4–117.8%) reported in complex matrices like beans. Efficient for soil.[24]
Extraction Method: ASE Use of elevated temperature (e.g., 100-140°C) and pressure.Generally provides better recovery than conventional shake or Soxhlet extractions.[9]

Experimental Protocols

Below is a detailed methodology for a modified QuEChERS protocol, which is a robust starting point for extracting Fomesafen from high-organic matter soils.

Protocol: Modified QuEChERS for Fomesafen in Soil

This protocol is adapted from established QuEChERS methods for pesticides in soil.[12][14]

1. Materials and Reagents

  • Soil Sample : Air-dried and sieved (<2 mm).

  • Reagents : Acetonitrile (ACN, HPLC grade), Water (HPLC grade), Hydrochloric Acid (HCl), Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl).

  • d-SPE Sorbents : Primary Secondary Amine (PSA), C18 (Octadecylsilane).

  • Equipment : 50 mL and 15 mL polypropylene (B1209903) centrifuge tubes, high-speed centrifuge, vortex mixer, analytical balance.

2. Experimental Workflow Diagram

Caption: Modified QuEChERS workflow for Fomesafen extraction from soil.

3. Step-by-Step Procedure

  • Sample Preparation & Hydration:

    • Weigh 10 g of air-dried, sieved soil into a 50 mL centrifuge tube.

    • Add 10 mL of HPLC-grade water to the tube. Vortex briefly and let the sample hydrate (B1144303) for at least 30 minutes. This step is crucial for improving the extraction efficiency from dry soil.

  • Extraction:

    • Add 10 mL of acidified acetonitrile (1% HCl in ACN) to the hydrated soil sample. The acid helps to disrupt interactions between Fomesafen and the soil matrix.

    • Add the extraction salts: 4 g of anhydrous MgSO₄ and 1 g of NaCl.[15]

    • Immediately cap the tube tightly and vortex vigorously for 2 minutes to ensure thorough mixing and extraction. The MgSO₄ helps to absorb excess water, promoting the partitioning of Fomesafen into the acetonitrile layer.

    • Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Carefully transfer a 1 mL aliquot of the upper acetonitrile supernatant into a 2 mL microcentrifuge tube containing the d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).

    • PSA is used to remove organic acids (like humic acids), while C18 removes non-polar interferences.

    • Vortex the tube for 1 minute to ensure the extract interacts fully with the sorbents.

    • Centrifuge at a high speed (e.g., ≥5000 rcf) for 2 minutes to pellet the sorbents.

  • Final Analysis:

    • Transfer the cleaned supernatant into an autosampler vial, filtering through a 0.22 µm syringe filter if necessary.

    • The extract is now ready for analysis by a suitable instrument, such as HPLC-DAD[22] or LC-MS/MS[20] for higher sensitivity and selectivity.

References

Troubleshooting poor peak shape in Fomesafen sodium HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Fomesafen (B1673529) Sodium HPLC Analysis

Welcome to the technical support center for Fomesafen sodium HPLC analysis. This guide provides detailed troubleshooting for common issues related to poor peak shape, helping you achieve accurate and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common peak shape problems encountered during the HPLC analysis of this compound.

Q1: Why is my this compound peak tailing?

Peak tailing, where the peak is asymmetrical with a prolonged trailing edge, is a common issue when analyzing acidic compounds like this compound.

  • Cause 1: Incorrect Mobile Phase pH: Fomesafen is an acidic compound with a pKa of approximately 2.83-2.9.[1][2] If the mobile phase pH is close to or above the pKa, the analyte will exist in a mix of protonated (neutral) and deprotonated (anionic) forms, leading to inconsistent interactions with the stationary phase and causing tailing.[3]

  • Solution: To ensure the analyte is in a single, protonated form, the mobile phase pH should be adjusted to be at least 1.5-2 pH units below the pKa. For Fomesafen, a mobile phase pH of around 3 is often recommended.[4] Using acidified water (e.g., with phosphoric or acetic acid) has been shown to greatly improve peak shape for Fomesafen.[5][6]

  • Cause 2: Secondary Silanol (B1196071) Interactions: Residual, unbonded silanol groups on the surface of silica-based C18 columns are acidic and can become ionized at mid-range pH levels.[7] These negatively charged sites can have secondary interactions with the analyte, slowing its elution and causing tailing.

  • Solution: Operating at a low pH (e.g., 2.5-3.0) protonates these silanol groups, minimizing these unwanted secondary interactions.[8][9] Using a modern, high-purity, end-capped column with low silanol activity can also significantly reduce tailing.[8][10]

  • Cause 3: Column Contamination or Degradation: Contaminants from samples or the mobile phase can accumulate at the head of the column, creating active sites that cause tailing.[11][9] Voids in the column packing can also lead to peak distortion.[9]

  • Solution: Use a guard column to protect the analytical column from contaminants. If contamination is suspected, flush the column with a strong solvent.[9] If the column is old or has been subjected to harsh conditions, it may need to be replaced.[9]

Q2: What causes peak fronting in my this compound analysis?

Peak fronting, an asymmetry where the peak's first half is broader than the second, is often related to sample concentration and solubility.[8][12]

  • Cause 1: Column Overload: Injecting a sample that is too concentrated or has too large a volume can saturate the stationary phase at the column inlet.[12][13][14] This causes some analyte molecules to travel down the column more quickly, resulting in a fronting peak.[8]

  • Solution: Reduce the injection volume or dilute the sample.[12][14] If possible, check if the peak shape improves with a smaller injection.

  • Cause 2: Poor Sample Solubility / Incompatible Sample Solvent: this compound salt is very soluble in water, but the acid form has low water solubility (around 50 mg/L).[15][16] If the sample is prepared in a solvent that is much stronger (more organic) than the mobile phase, it can cause peak distortion, particularly fronting.[14][17]

  • Solution: Whenever possible, dissolve and inject your samples in the mobile phase itself.[11][18] This ensures compatibility and minimizes peak shape issues.

Q3: Why am I observing split peaks for this compound?

Split peaks can appear as a "twin" peak or a shoulder and can be caused by both chemical and physical issues.[8]

  • Cause 1: Mismatched Sample Solvent and Mobile Phase: Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can cause the sample to separate into multiple bands as it enters the column, leading to a split peak.[8]

  • Solution: Prepare the sample in the mobile phase or a solvent with a similar or weaker elution strength.[18]

  • Cause 2: Partially Blocked Frit or Column Void: If the inlet frit of the column is partially blocked or if a void has formed in the packing material at the head of the column, the sample flow path can be disrupted.[18][19][20] This disruption can split the sample band, causing split peaks for all analytes in the chromatogram.[18][19]

  • Solution: First, try reversing the column (if permitted by the manufacturer) and flushing it with a strong solvent to dislodge any blockage. Using in-line filters and guard columns can prevent this issue.[18] If the problem persists, the frit or the entire column may need to be replaced.[19]

  • Cause 3: Co-elution: The split peak may actually be two different compounds eluting very close together.[18]

  • Solution: Test this by injecting a smaller sample volume. If the split resolves into two distinct peaks, you have a co-elution issue, and the method's separation resolution needs to be improved by adjusting the mobile phase composition, flow rate, or temperature.[18]

Troubleshooting Summary Table

Peak Shape ProblemCommon CausesRecommended Solutions
Peak Tailing Chemical: Incorrect mobile phase pH (too high), Secondary interactions with column silanols.Chemical: Adjust mobile phase pH to ~2.5-3.0 using an acid like phosphoric or acetic acid. Use a modern, end-capped column.
Physical: Column contamination, Column void.Physical: Use a guard column, flush the column with a strong solvent, or replace the column if necessary.
Peak Fronting Sample-Related: Column overload (high concentration or volume), Poor sample solubility.Sample-Related: Reduce injection volume or dilute the sample.
Solvent-Related: Sample solvent is stronger than the mobile phase.Solvent-Related: Dissolve the sample in the mobile phase.
Split Peaks Hardware: Partially blocked inlet frit, Void at the head of the column.Hardware: Filter samples, use an in-line filter, flush the column (in reverse, if possible), or replace the column.
Method-Related: Sample solvent is incompatible with the mobile phase, Co-elution with an impurity.Method-Related: Prepare the sample in the mobile phase. Optimize separation conditions (e.g., mobile phase gradient, temperature).

Experimental Protocols

Protocol 1: Preparation of Acidified Mobile Phase (pH 3.0)

This protocol describes the preparation of a common mobile phase for this compound analysis, consisting of acetonitrile (B52724) and acidified water.[4][5][6]

Materials:

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Phosphoric Acid (H₃PO₄), 85%

  • 0.45 µm filter membranes

  • Glass filtration apparatus

  • pH meter or pH indicator strips

Procedure:

  • Prepare Aqueous Portion: Measure 700 mL of HPLC-grade water into a clean glass beaker or bottle.

  • Acidify Water: Carefully add a small amount of 85% phosphoric acid dropwise to the water while stirring. Monitor the pH using a calibrated pH meter or pH strips. Continue adding acid until the pH is stable at 3.0.

  • Filter Aqueous Portion: Vacuum filter the acidified water through a 0.45 µm filter membrane to remove any particulates.[4]

  • Prepare Final Mobile Phase: In a clean 1 L graduated cylinder or volumetric flask, combine 700 mL of the filtered, acidified water with 300 mL of HPLC-grade Acetonitrile. This creates a 70:30 (v/v) aqueous:ACN mobile phase.

  • Degas Mobile Phase: Thoroughly degas the final mobile phase mixture using sonication, vacuum filtration, or helium sparging before use to prevent air bubbles in the HPLC system.

  • Label: Clearly label the mobile phase bottle with its composition and preparation date.

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting poor peak shapes in HPLC analysis.

HPLC_Troubleshooting start Observe Poor Peak Shape tailing Peak Tailing start->tailing fronting Peak Fronting start->fronting splitting Split Peak start->splitting cause_tail_ph Incorrect Mobile Phase pH? tailing->cause_tail_ph Asymmetric tail cause_tail_silanol Secondary Silanol Interactions? tailing->cause_tail_silanol cause_tail_column Column Contamination? tailing->cause_tail_column cause_front_overload Sample Overload? fronting->cause_front_overload Asymmetric front cause_front_solvent Sample Solvent Too Strong? fronting->cause_front_solvent cause_split_frit Blocked Frit or Column Void? splitting->cause_split_frit Shoulder or 'Twin' Peak cause_split_solvent Solvent Mismatch (Sample vs. Mobile Phase)? splitting->cause_split_solvent cause_split_coelute Co-eluting Impurity? splitting->cause_split_coelute sol_tail_ph Adjust Mobile Phase pH to < pKa (e.g., pH 3) cause_tail_ph->sol_tail_ph sol_tail_silanol Use End-Capped Column cause_tail_silanol->sol_tail_silanol sol_tail_column Flush or Replace Column cause_tail_column->sol_tail_column sol_front_overload Dilute Sample or Reduce Injection Volume cause_front_overload->sol_front_overload sol_front_solvent Dissolve Sample in Mobile Phase cause_front_solvent->sol_front_solvent sol_split_frit Use Guard Column, Flush/Replace Column cause_split_frit->sol_split_frit sol_split_solvent Dissolve Sample in Mobile Phase cause_split_solvent->sol_split_solvent sol_split_coelute Optimize Separation Method cause_split_coelute->sol_split_coelute

Caption: Troubleshooting workflow for poor HPLC peak shape.

References

Technical Support Center: Minimizing Fomesafen Sodium Carryover Injury

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize Fomesafen (B1673529) sodium carryover injury to rotational crops in experimental settings.

Troubleshooting Guides

This section addresses specific issues that may arise during your research.

Scenario 1: You observe unexpected injury symptoms in a rotational crop.

Question: My rotational crop (e.g., corn, sorghum) is exhibiting unusual symptoms like veinal chlorosis (whitening or yellowing of leaf veins), stunting, or "buggy-whipping" after being planted in a field where Fomesafen was used in the previous season. How can I determine if Fomesafen carryover is the cause?

Answer:

Fomesafen carryover injury has very distinct symptoms in certain crops. The primary symptom in corn is the whitening of leaf veins, a condition known as veinal chlorosis.[1] This can be accompanied by a striped appearance on the leaves, necrosis, and a collapse of tissue near the midrib, causing the leaves to droop.[1][2] In sorghum, which is about four times more susceptible to Fomesafen than corn, you may see similar stunting and interveinal chlorosis, along with more severe leaf burn, especially in areas of sprayer overlap.[3][4]

To confirm if Fomesafen residue is the cause of the observed symptoms, a soil bioassay is a reliable method. This involves growing a sensitive indicator plant in soil samples from the affected field and comparing its growth to plants in untreated control soil.

Scenario 2: You need to plant a sensitive crop before the recommended plant-back interval.

Question: My experimental timeline requires planting a sensitive rotational crop sooner than the label-recommended 10-month interval after a Fomesafen application. What are my options for mitigating potential carryover injury?

Answer:

Planting before the recommended interval increases the risk of crop injury.[5] However, you can take several steps to mitigate this risk:

  • Activated Carbon Application: Activated carbon can effectively bind (adsorb) herbicide residues in the soil, making them unavailable for plant uptake.[6][7] This is a common remediation strategy for herbicide spills and carryover.

  • Tillage: Tillage can help dilute the herbicide residue by mixing the soil and can also encourage degradation.[8][9] However, be aware that conventional tillage can reduce the half-life of Fomesafen compared to no-till systems.[10][11]

  • Crop Selection: If possible, plant a more tolerant species or a different variety of the same crop that may show more resilience. Corn is generally more tolerant than sorghum.[3][4]

For researchers, applying activated carbon is often the most practical and effective solution for smaller plot areas.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the persistence of Fomesafen in soil?

A1: Fomesafen's persistence, or the length of time it remains active in the soil, is influenced by several key factors. The major categories are soil characteristics, climatic conditions, and the chemical properties of the herbicide itself.[8] Dry and cool conditions following application are major contributors to increased persistence and carryover risk.[1][4][8]

Factor CategorySpecific FactorImpact on Fomesafen Persistence
Climatic Conditions Rainfall Decreased Rainfall: Reduces microbial and chemical degradation, increasing persistence.[8][12][13][14]
Temperature Cooler Temperatures: Slows down microbial degradation, leading to longer persistence.[4][8]
Sunlight Photolysis: Fomesafen undergoes slow photodegradation in water, but this is not a major degradation pathway in soil.[15][16]
Soil Characteristics Microbial Activity Low Activity: Fomesafen is primarily broken down by soil microbes.[17][18][19] Conditions that reduce microbial life (e.g., drought, cold) increase carryover potential.
Soil pH High pH: In soils with higher pH, the leaching of Fomesafen may be more pronounced.[10][11] Maintaining a pH between 6.5 and 7.0 is recommended to reduce carryover potential.[8][9][20]
Organic Matter High Organic Matter: Higher organic matter content can lead to less leaching of Fomesafen.[10][11]
Soil Texture Coarse Textures (Sandy): Fomesafen has a high potential to leach in coarse-textured soils, which can move it into the root zone of rotational crops.[19]
Application Practices Application Timing Late-Season Applications: Applications made later in the growing season (e.g., late June or July) are more likely to cause carryover issues as there is less time for degradation before the next crop is planted.[2][3][12][21]
Application Rate Higher Rates/Overlaps: Higher application rates and sprayer overlaps lead to higher concentrations of Fomesafen in the soil, increasing the risk of carryover.[3][8]

Q2: What are the typical plant-back intervals for common rotational crops after Fomesafen application?

A2: Adhering to the recommended plant-back intervals is crucial to avoid crop injury. These intervals can vary based on the crop, application rate, and geographical region. Always consult the specific product label.

Rotational CropTypical Minimum Plant-Back IntervalNotes
Corn 10 months[1][2][14][21][22]Can be sensitive; injury is more likely with late applications and dry weather.
Sorghum 10 months[23]Highly sensitive, approximately 4 times more so than corn.[3][4]
Cotton Can be planted anytimeFomesafen is labeled for use in cotton.[24]
Soybeans Can be planted anytimeFomesafen is primarily used in soybeans.[8]
Wheat 4 months[25]
Sweet Corn 18 months[23]Longer interval required due to higher sensitivity.
Popcorn 12 months[23]In certain states and at higher application rates.

Note: These are general guidelines. Intervals can be longer depending on application rates and environmental conditions. Refer to the product label for specific restrictions.

Q3: What are the characteristic symptoms of Fomesafen carryover in corn and sorghum?

A3: The symptoms are quite distinct and are key identifiers for troubleshooting.

CropCharacteristic Symptoms
Corn - Veinal Chlorosis: Whitening or yellowing directly on the leaf veins is the primary symptom.[1][12] This is distinct from many nutrient deficiencies which cause interveinal chlorosis (striping between the veins).[2] - Striped Appearance: Affected leaves can look striped.[8][12] - Leaf Drooping/Folding: The midvein can lose integrity, causing the leaf to fold over or droop.[2][12][21] - Necrosis: In severe cases, the chlorotic veins can become necrotic (brown and dead).[5][12]
Sorghum - Stunting and Chlorosis: Similar to corn, plants will be stunted with yellowing.[3][4] - Leaf Burn: Symptoms are often more severe than in corn, with significant leaf burning.[3][4] - "Going Backwards": Seedlings may emerge normally but then decline in health as they begin to metabolize the herbicide from the soil solution.[3][4]

In many cases, if the carryover concentration is not too high, affected corn plants may recover and new leaves will appear healthy.[1][12] However, significant stand loss can occur in severe cases.[12][21]

Q4: How can I conduct a soil bioassay to test for Fomesafen residues?

A4: A soil bioassay is an effective and low-cost method to determine if biologically active herbicide residues are present in your soil.[26]

Experimental Protocol: Soil Bioassay for Fomesafen Residue

Objective: To determine if Fomesafen residues are present in soil at concentrations harmful to a sensitive rotational crop.

Materials:

  • Soil samples from the suspect field (and a control area).

  • Pots (3-4 inch diameter).

  • Seeds of a sensitive indicator species (e.g., corn, sorghum, or even oats).

  • Greenhouse or sunny indoor location.

  • Water.

  • Small amount of all-purpose fertilizer.

Methodology:

  • Soil Collection:

    • Collect representative soil samples from the top 2-3 inches of the field where Fomesafen was applied.[26][27]

    • Take separate composite samples from different areas: high spots, low spots, and areas of known sprayer overlap.[26][27]

    • Collect a control soil sample from an area known to be free of any herbicide residue.[26][27]

  • Potting and Planting:

    • Label pots clearly for each field sample area and the control.

    • Fill several pots for each soil sample.

    • Plant 3-6 seeds of your chosen indicator crop in each pot.[27]

  • Growth and Observation:

    • Place the pots in a warm, sunny location with consistent light.

    • Water the pots as needed to keep the soil moist but not waterlogged.

    • After the plants emerge, thin them to 1-2 plants per pot.[27]

    • Observe the plants for approximately 3 weeks after germination.[26]

  • Evaluation:

    • Compare the growth of plants in the field soil to the plants in the control soil.

    • Look for symptoms of Fomesafen injury: stunting, veinal chlorosis, necrosis, and reduced root development.

    • If plants in the field soil show these symptoms while the control plants are healthy, it is a strong indication of Fomesafen carryover.

Q5: What is the primary degradation pathway for Fomesafen in soil?

A5: The primary method of Fomesafen degradation in soil is through microbial activity.[17][18][19][28] Certain bacteria, such as Pseudomonas zeshuii and Bacillus sp., have been identified as capable of using Fomesafen as a source of carbon and degrading it.[17][28][29] The degradation pathway generally involves the reduction of the nitro group to an amino group, followed by other biochemical transformations.[17][28][29]

Visualizations and Workflows

Fomesafen_Degradation cluster_main cluster_key Process Key Fomesafen Fomesafen Metabolite1 Amino-fomesafen Fomesafen->Metabolite1 Nitro Group Reduction Metabolite2 Acetylated Amino Derivative Metabolite1->Metabolite2 Acetylation Metabolite3 Dechlorinated/Cleaved Products Metabolite2->Metabolite3 Dechlorination & S-N Bond Cleavage Degradation Further Degradation Metabolite3->Degradation Microbial Action Pathway mediated by soil microbes (e.g., Pseudomonas, Bacillus) Bioassay_Workflow start Start: Suspected Carryover Injury collect_field 1. Collect Soil from Affected Field Areas start->collect_field collect_control 2. Collect Control Soil (Herbicide-Free) start->collect_control potting 3. Pot Soils and Plant Indicator Species collect_field->potting collect_control->potting grow 4. Grow for ~3 Weeks (Consistent Light/Water) potting->grow observe 5. Observe for Injury Symptoms (Stunting, Veinal Chlorosis) grow->observe compare 6. Compare Growth of Field vs. Control Plants observe->compare positive Result: Carryover Likely compare->positive Injury in Field Soil? YES negative Result: Carryover Unlikely compare->negative Injury in Field Soil? NO Remediation_Decision_Tree start High Fomesafen Residue Confirmed in Soil check_time Is planting a sensitive crop unavoidable before the 10-month interval? start->check_time delay_planting Option 1: Delay Planting check_time->delay_planting No plant_tolerant Option 2: Plant Tolerant Crop (e.g., Soybean, Cotton) check_time->plant_tolerant No remediate Option 3: Remediate Soil check_time->remediate Yes end Proceed with Planting Plan delay_planting->end plant_tolerant->end activated_carbon Apply Activated Carbon to bind residue remediate->activated_carbon tillage Use Tillage to dilute and incorporate residue remediate->tillage activated_carbon->end tillage->end

References

Addressing Fomesafen sodium degradation during sample storage and preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to Fomesafen (B1673529) sodium degradation during sample storage and preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Fomesafen sodium?

A1: this compound primarily degrades through two main pathways:

  • Microbial Degradation: This is the principal degradation route in soil. Microorganisms reduce the nitro group on the molecule to an amino group, which can be followed by acetylation and cleavage of the S-N bond.[1]

  • Photodegradation: this compound is susceptible to decomposition by light.[2] Exposure of samples to direct sunlight should be minimized during collection, transport, and preparation.

Q2: How stable is this compound in storage?

A2: this compound is relatively stable under controlled conditions. It has been shown to be stable in storage for at least six months at 50°C.[2] For analytical purposes, storing samples frozen is recommended to maintain integrity. Two storage stability studies have shown that Fomesafen spiked into sugarbeet, sweetcorn, and soybean samples remained stable for up to 24 months when stored deep frozen.

Q3: What is the effect of pH on the stability of this compound?

A3: this compound is generally resistant to hydrolysis under both acidic and alkaline conditions.[2] However, studies have shown that its persistence can be influenced by pH. Higher persistence is observed in alkaline pH compared to neutral and acidic conditions.[3] This is an important consideration for preparing buffered solutions and for understanding its environmental fate.

Q4: What are the recommended analytical methods for this compound quantification?

A4: The most common and reliable method for the quantification of this compound residues is High-Performance Liquid Chromatography with tandem mass spectrometry detection (HPLC-MS/MS).[2][4] This method offers high sensitivity and selectivity. For sample preparation, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often employed for plant matrices.[5][6][7] Solid-phase extraction (SPE) is a suitable cleanup procedure for water samples.[4]

Troubleshooting Guide

Issue 1: Low recovery of this compound during sample extraction.

Possible Cause Troubleshooting Step
Inefficient extraction solvent For soil and plant matrices, ensure the use of an appropriate extraction solvent. Acetonitrile (B52724) is commonly used in the QuEChERS method.[5] For some matrices, acidification of the solvent (e.g., with 1% hydrochloric acid in acetonitrile) can improve extraction efficiency.[4]
Matrix effects The sample matrix can interfere with the extraction process. Optimize the cleanup step. For QuEChERS, this may involve adjusting the amounts and types of salts and sorbents (e.g., PSA, C18).[6][7] For water samples, ensure the SPE cartridge is appropriate for the analyte and matrix.[4]
Degradation during extraction Minimize exposure of the sample to light and elevated temperatures during the extraction process. Work in a shaded area or use amber glassware. Avoid prolonged extraction times.
Improper pH of extraction solvent Although Fomesafen is stable across a range of pH, the extraction efficiency can be pH-dependent. Ensure the pH of the extraction solvent is optimized for your specific sample matrix.

Issue 2: Inconsistent or poor chromatographic results (peak shape, retention time shifts) in HPLC-MS/MS analysis.

Possible Cause Troubleshooting Step
Matrix effects (ion suppression or enhancement) Matrix components co-eluting with this compound can affect its ionization in the mass spectrometer.[8] To mitigate this, improve sample cleanup, dilute the sample extract if sensitivity allows, or use a matrix-matched calibration curve. Employing a stable isotope-labeled internal standard can also help compensate for matrix effects.
Mobile phase issues Ensure the mobile phase is correctly prepared and degassed. Inconsistent mobile phase composition can lead to retention time shifts. Check for microbial growth in the mobile phase reservoirs.
Column degradation Over time, the HPLC column performance can degrade. If peak shape deteriorates, try flushing the column according to the manufacturer's instructions or replace it.
Instrument contamination Carryover from previous injections can lead to ghost peaks or a noisy baseline. Implement a robust wash cycle between samples, including a strong solvent to clean the injector and column.

Issue 3: Suspected degradation of this compound in stored samples.

Possible Cause Troubleshooting Step
Improper storage temperature Samples should be stored frozen, ideally at -20°C or below, to minimize degradation. Avoid storing samples at room temperature or in a refrigerator for extended periods.
Exposure to light This compound is light-sensitive.[2] Store samples in amber vials or in the dark to prevent photodegradation.
Repeated freeze-thaw cycles Minimize the number of freeze-thaw cycles as this can potentially lead to degradation of the analyte.[9][10][11][12] Aliquot samples upon receipt if multiple analyses are anticipated.
Microbial activity in non-frozen samples If samples cannot be frozen immediately, consider adding a preservative to inhibit microbial growth, especially for water samples.

Data Summary

Table 1: Storage Stability of this compound

Matrix Storage Condition Duration Stability Reference
Formulated Product50°C6 monthsStable[2]
Sugarbeet, Sweetcorn, SoybeanDeep FrozenUp to 24 monthsStable
Dry Bulb and Green OnionsFrozenSupported storage durations of residue studiesAdequate[4]

Table 2: Half-life of Fomesafen in Water at Different pH Levels

pH Half-life (Days) Condition Reference
4.026.49Under direct sunlight[3]
7.026.28Under direct sunlight[3]
9.018.52Under direct sunlight[3]

Experimental Protocols

Protocol 1: QuEChERS-based Extraction of this compound from Plant Material

  • Homogenization: Homogenize 10-15 g of the plant sample.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (and internal standard if used).

    • Shake vigorously for 1 minute.

    • Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.

  • Cleanup (Dispersive SPE):

    • Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing PSA (primary secondary amine) and MgSO₄.

    • Vortex for 30 seconds.

  • Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.

  • Analysis: Take an aliquot of the final extract for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Water Samples

  • Sample Preparation: Acidify the water sample (e.g., 500 mL) to pH 3 with phosphoric acid.[13] Add an internal standard if necessary.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol (B129727) followed by acidified water through it.

  • Sample Loading: Pass the water sample through the conditioned SPE cartridge at a controlled flow rate.

  • Washing: Wash the cartridge with a small volume of acidified water to remove interferences.

  • Elution: Elute the this compound from the cartridge with a suitable solvent, such as methanol.[13]

  • Concentration and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent (e.g., acetonitrile:water) for LC-MS/MS analysis.[13]

Visualizations

Fomesafen_Degradation_Pathway Fomesafen This compound Nitro_Reduction Nitro Group Reduction (Microbial Degradation) Fomesafen->Nitro_Reduction Soil Microbes Photodegradation Photodegradation (Light Exposure) Fomesafen->Photodegradation Sunlight Amino_Fomesafen Amino-Fomesafen Nitro_Reduction->Amino_Fomesafen Acetylation Acetylation Amino_Fomesafen->Acetylation Acetylated_Metabolite N-acetyl-amino-fomesafen Acetylation->Acetylated_Metabolite SN_Cleavage S-N Bond Cleavage Acetylated_Metabolite->SN_Cleavage Final_Degradates Further Degradation Products SN_Cleavage->Final_Degradates Photo_Degradates Photodegradation Products Photodegradation->Photo_Degradates

Caption: Microbial degradation pathway of this compound in soil.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Collection (Soil, Water, Plant) Homogenization Homogenization (for solid samples) Sample->Homogenization Extraction Extraction (e.g., QuEChERS, LLE) Homogenization->Extraction Cleanup Cleanup (e.g., d-SPE, SPE) Extraction->Cleanup Final_Extract Final Extract Cleanup->Final_Extract LCMSMS HPLC-MS/MS Analysis Final_Extract->LCMSMS Data_Processing Data Processing and Quantification LCMSMS->Data_Processing

Caption: General experimental workflow for this compound analysis.

References

Enhancing the selectivity of Fomesafen sodium for target weed species

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fomesafen sodium. Our goal is to help you enhance the selectivity of this herbicide for your target weed species while ensuring crop safety.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action for this compound?

This compound is a selective herbicide belonging to the diphenylether chemical class.[1][2] Its primary mode of action is the inhibition of the protoporphyrinogen (B1215707) oxidase (PPO) enzyme, which is critical for chlorophyll (B73375) and heme biosynthesis in plants.[1][2] This inhibition leads to an accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species (ROS).[3] These ROS cause lipid peroxidation and disruption of cell membranes, leading to rapid necrosis and death of susceptible plant tissues.[1][3]

Q2: How does this compound achieve selectivity between target weeds and crops?

The selectivity of Fomesafen is primarily attributed to the differential metabolism rates between tolerant crops and susceptible weeds.[4] Tolerant plants, such as soybeans, can rapidly metabolize Fomesafen into non-toxic compounds. In contrast, susceptible weeds metabolize the herbicide at a much slower rate, allowing the toxic effects to manifest.

Q3: What are the common mechanisms of resistance to this compound in weeds?

Weed resistance to this compound can occur through two primary mechanisms:

  • Target-Site Resistance (TSR): This involves mutations in the gene encoding the PPO enzyme, such as the deletion of a glycine (B1666218) residue at position 210 or an arginine-to-glycine substitution at position 128 in the PPX2 gene.[5][6][7] These mutations alter the enzyme's structure, reducing the binding affinity of Fomesafen and rendering it less effective.

  • Non-Target-Site Resistance (NTSR): This mechanism involves enhanced metabolism of the herbicide by the weed.[5] Increased activity of enzyme systems like cytochrome P450 monooxygenases (P450s) and glutathione-S-transferases (GSTs) can detoxify Fomesafen before it reaches its target site.[5]

Troubleshooting Guide

Issue 1: Poor weed control despite application of this compound.

Possible Cause Troubleshooting Step
Resistant Weed Biotype Confirm if the target weed species has known resistance to PPO inhibitors.[8][9] Consider rotating with herbicides that have a different mode of action.[3]
Environmental Conditions This compound is most effective when applied to actively growing weeds that are not under stress from drought, extreme temperatures, or low soil fertility.[8][9] Avoid application in temperatures above 28°C.[3]
Improper Application Ensure thorough spray coverage of target weeds, as Fomesafen has limited translocation within the plant.[1][8] Use recommended spray volume (10-20 gals./A) and pressure (30-60 psi).[8]
Incorrect Adjuvant Use The addition of a non-ionic surfactant (NIS) or a crop oil concentrate (COC) can enhance the uptake and efficacy of Fomesafen.[3][10]

Issue 2: Crop injury observed after this compound application.

Possible Cause Troubleshooting Step
Incorrect Application Rate Verify that the application rate is within the recommended range for the specific crop and growth stage. Higher doses can exceed the crop's ability to metabolize the herbicide.[4]
Tank Mixing Incompatibility Ensure compatibility when tank-mixing this compound with other pesticides or fertilizers.[9] Perform a jar test before application.[9] Avoid mixing with organophosphate insecticides in cotton.[3]
Crop Stress Do not apply to crops that are stressed due to environmental conditions or mechanical/chemical injury, as this can increase susceptibility to injury.[8][9]
Rotational Crop Restrictions Be aware of the soil persistence of Fomesafen and follow the recommended plant-back intervals for sensitive rotational crops to avoid carryover injury.[1][3]

Quantitative Data Summary

Table 1: Recommended Application Rates of this compound (25% SL Formulation) for Various Crops.

CropTarget WeedsDosage (L/ha)Application Timing
SoybeansPigweed, lambsquarters0.68–1.36Post-emergence (1–3 trifoliate stage)
PeanutsMorningglory, spurge0.82–1.36Post-emergence (2–4 true leaves)
CottonVelvetleaf, smartweed0.54–0.82Post-emergence (cotyledon to 1st true leaf)
PotatoesYellow nutsedge, pigweed, nightshade0.54–0.82Post-emergence (weeds ≤3 inches)

Data compiled from various sources.[3]

Table 2: Tank Mix Recommendations for Enhanced Selectivity and Broad-Spectrum Control.

Partner HerbicideTarget WeedsCropBenefits
GlyphosateBroadleaf + grassesSoybeans, cottonResistance management
S-metolachlorPre-emergence residualSoybeansExtended soil activity
ClethodimGrassesPeanutsImproved grass control

Data compiled from various sources.[3]

Experimental Protocols

Protocol 1: Whole-Plant Dose-Response Bioassay to Determine this compound Resistance

  • Plant Material: Grow suspected resistant and known susceptible weed populations from seed in pots containing a standard potting mix in a greenhouse.

  • Herbicide Application: At the 3-4 leaf stage, treat plants with a range of this compound concentrations. Include an untreated control group. Apply the herbicide using a calibrated sprayer to ensure uniform coverage.

  • Data Collection: At 14-21 days after treatment, visually assess plant injury on a scale of 0% (no injury) to 100% (plant death). Harvest the above-ground biomass and record the fresh or dry weight.

  • Data Analysis: Calculate the herbicide rate that causes 50% growth reduction (GR₅₀) for both the suspected resistant and susceptible populations. The resistance index (RI) is calculated as the GR₅₀ of the resistant population divided by the GR₅₀ of the susceptible population. An RI greater than 1 indicates resistance.

Protocol 2: Investigating Non-Target-Site Resistance using Synergists

  • Synergist Application: Pre-treat a subset of the suspected resistant weed population with inhibitors of metabolic enzymes. For example, use malathion (B1675926) or piperonyl butoxide (PBO) to inhibit cytochrome P450s, and 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) to inhibit glutathione-S-transferases.[5]

  • Herbicide Application: After the appropriate pre-treatment interval, apply this compound at a rate expected to cause a known level of injury.

  • Data Collection and Analysis: Assess plant injury and biomass as described in Protocol 1. A significant increase in this compound efficacy in the synergist-treated plants compared to those treated with the herbicide alone suggests the involvement of NTSR mediated by the inhibited enzyme family.

Visualizations

Fomesafen_Mode_of_Action Fomesafen Fomesafen sodium PPO Protoporphyrinogen Oxidase (PPO) Fomesafen->PPO Inhibits ProtoIX Protoporphyrinogen IX Accumulation PPO->ProtoIX Leads to ROS Reactive Oxygen Species (ROS) ProtoIX->ROS Generates Membrane Cell Membrane Damage ROS->Membrane Causes Necrosis Weed Necrosis & Death Membrane->Necrosis

Caption: Mode of action of this compound leading to weed death.

Fomesafen_Resistance_Mechanisms cluster_0 Target-Site Resistance (TSR) cluster_1 Non-Target-Site Resistance (NTSR) PPO_gene PPO Gene Mutation Gene Mutation (e.g., Arg-128-Gly) PPO_gene->Mutation Altered_PPO Altered PPO Enzyme Mutation->Altered_PPO Reduced_Binding Reduced Fomesafen Binding Altered_PPO->Reduced_Binding Resistance Fomesafen Resistance Reduced_Binding->Resistance Metabolism Enhanced Herbicide Metabolism P450_GST Increased P450 & GST Activity Metabolism->P450_GST Detoxification Fomesafen Detoxification P450_GST->Detoxification Detoxification->Resistance

Caption: Mechanisms of weed resistance to this compound.

Selectivity_Workflow Start Start: Hypothesis Formulation Plant_Prep Prepare Crop and Weed Species Start->Plant_Prep Treatment_App Apply Fomesafen +/- Adjuvants or Tank Mix Partners Plant_Prep->Treatment_App Incubation Incubate under Controlled Conditions Treatment_App->Incubation Data_Collection Collect Data: - Visual Injury - Biomass Incubation->Data_Collection Analysis Statistical Analysis (e.g., ANOVA, GR50) Data_Collection->Analysis Conclusion Draw Conclusions on Selectivity Analysis->Conclusion

Caption: Experimental workflow for assessing Fomesafen selectivity.

References

Technical Support Center: Fomesafen Sodium Application in Sandy Soils

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Fomesafen (B1673529) sodium. This resource provides troubleshooting guidance and frequently asked questions to address common challenges related to its use in sandy soil experiments, with a focus on minimizing leaching potential.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during your experiments.

Issue 1: Higher than expected Fomesafen leaching in soil column experiments.

  • Question: My latest soil column study shows significant Fomesafen leaching, exceeding 80% of the applied amount in the leachate. My soil is a sandy loam. What could be the cause?

  • Answer: Several factors, often interconnected, can lead to high Fomesafen mobility in sandy soils. Consider the following:

    • Low Organic Matter: Sandy soils inherently have low organic matter content. Fomesafen's mobility is strongly influenced by organic matter, so less organic matter means less sorption and more leaching.[1][2]

    • Soil pH: Higher soil pH can increase Fomesafen's mobility.[1][3] In soils with higher pH, Fomesafen is more likely to be in its anionic form, which is more water-soluble and less adsorbed to soil colloids.

    • High Sand Content: The physical properties of sandy soil, such as high hydraulic conductivity and low surface area, facilitate rapid water and solute movement, leading to increased leaching.[3]

    • Simulated Rainfall Intensity: High volumes or intensities of simulated rainfall shortly after application can accelerate leaching before the herbicide has had sufficient time to adsorb to soil particles.[4]

Logical Flow for Troubleshooting High Leaching

G start High Fomesafen Leaching Observed in Sandy Soil Column check_om Analyze Soil Organic Matter (OM) Content start->check_om check_ph Measure Soil pH start->check_ph check_protocol Review Experimental Protocol (e.g., watering regime) start->check_protocol low_om Is OM < 1%? check_om->low_om high_ph Is pH > 6.5? check_ph->high_ph high_water Was initial water volume high / applied rapidly? check_protocol->high_water low_om->high_ph No solution_amendment Action: Introduce Soil Amendments (e.g., Biochar) low_om->solution_amendment Yes high_ph->high_water No solution_ph Action: Consider pH Buffering (if applicable to research question) high_ph->solution_ph Yes solution_water Action: Adjust Watering Protocol (lower initial volume, slower application) high_water->solution_water Yes

Caption: Troubleshooting workflow for high Fomesafen leaching.

Issue 2: Fomesafen concentration in leachate is inconsistent across replicates.

  • Question: I'm observing high variability in Fomesafen leaching between my replicate soil columns. Why is this happening?

  • Answer: Inconsistent results often point to issues in the experimental setup:

    • Non-uniform Soil Packing: Differences in bulk density within or between columns can create preferential flow paths, where water moves through channels instead of uniformly through the soil matrix. This can lead to rapid and variable leaching.

    • Inconsistent Application: Ensure the Fomesafen solution is applied uniformly to the soil surface of each column. Uneven application will naturally lead to variable leaching profiles.

    • Variable Soil Moisture: If columns are not pre-conditioned to the same initial moisture content, the infiltration and movement of the herbicide solution can differ significantly.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of Fomesafen that influence its leaching potential?

  • A1: Fomesafen's high leaching potential is primarily due to its relatively low soil organic carbon-water (B12546825) partitioning coefficient (Koc) and long soil half-life (DT50). A low Koc value indicates weak adsorption to soil particles, making it more available for transport with soil water.[4] Its persistence in the soil provides a longer time window for leaching to occur.[4]

Q2: How can I reduce Fomesafen leaching in my sandy soil experiments?

  • A2: The most effective method is to increase the sorption capacity of the soil. Amending sandy soil with carbon-rich materials like biochar has been shown to significantly reduce Fomesafen mobility.[5][6] Biochar increases the surface area and the number of sorption sites, thereby binding Fomesafen more tightly and reducing the amount available for leaching.[6][7] Increasing the organic matter content in general is beneficial.[1]

Q3: What effect does biochar amendment have on Fomesafen leaching?

  • A3: Adding biochar to the soil significantly increases the adsorption of Fomesafen.[6] Studies have shown that increasing the biochar amendment rate from 0% to 2% (w/w) can dramatically increase the adsorption coefficient and reduce the concentration of Fomesafen in leachate.[6] For example, one study noted a decrease in total leached Fomesafen from 84.25% in unamended soil to 67.5% in soil with 0.5% biochar.[5]

Q4: What is the primary degradation pathway for Fomesafen in soil?

  • A4: Fomesafen degradation in soil is primarily a microbial process.[4][8] The degradation pathway can involve the reduction of the nitro group to an amino group, followed by other transformations like dechlorination and cleavage of the S–N bond.[8][9][10] Specific bacteria, such as Pseudomonas zeshuii and Bacillus sp., have been identified as capable of degrading Fomesafen.[8][11]

Data & Experimental Protocols

Quantitative Data Summary

Table 1: Fomesafen Soil Sorption and Persistence Parameters

Parameter Value Range Soil Type(s) Significance Source(s)
Koc (mL/g) 68 - 1467 Various, including sandy soils Low values indicate high mobility [3][4][12]
Kd (mL/g) 1.11 - 12.76 Various, including sandy soils Measures partitioning between soil and water [3][12]

| Field Half-Life (DT50) | 4 - 114 days | Tifton Loamy Sand, Cecil Sandy Loam | Indicates persistence; longer DT50 increases leaching risk |[1][3][12] |

Table 2: Effect of Biochar Amendment on Fomesafen Leaching

Biochar Amendment Rate (% w/w) Fomesafen in Leachate (%) Soil Type Source(s)
0% (Control) 84.25 Not specified [5]
0.5% 67.5 Not specified [5]

| 2% | 21.4 | Not specified |[6] |

Experimental Protocols

Protocol 1: Soil Column Leaching Study (Adapted from OECD 312)

This protocol outlines a standard method for assessing the leaching potential of Fomesafen in a laboratory setting.[13][14][15]

Objective: To quantify the vertical movement of Fomesafen and its degradation products through a packed sandy soil column.

Materials:

  • Glass or PVC columns (e.g., 30-45 cm length, 5-7 cm inner diameter).[13][15][16]

  • Sandy soil, sieved (<2 mm).[14]

  • Fomesafen analytical standard and, if required, radiolabeled (e.g., ¹⁴C) Fomesafen.

  • Artificial rain solution (e.g., 0.01M CaCl₂).[13]

  • HPLC-DAD or LC-MS/MS for analysis.[1][15][17]

  • Peristaltic pump for applying artificial rain.

Workflow Diagram:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 1. Pack columns uniformly with sieved sandy soil prep2 2. Pre-saturate columns with artificial rain solution prep1->prep2 exp1 3. Apply Fomesafen solution to the soil surface prep2->exp1 exp2 4. Apply artificial rain (e.g., 200 mm over 48h) exp1->exp2 exp3 5. Collect leachate continuously or in fractions exp2->exp3 an2 7. Extract Fomesafen from leachate and soil sections exp3->an2 an1 6. Section soil column (e.g., every 6 cm) an1->an2 an3 8. Quantify Fomesafen (HPLC or LC-MS/MS) an2->an3 G cluster_soil Soil Particle cluster_solution Soil Solution soil_particle Soil Matrix fomesafen_free fomesafen_bound fomesafen_free->fomesafen_bound Adsorption (Kd, Koc) fomesafen_bound->fomesafen_free Desorption

References

Technical Support Center: Optimization of QuEChERS for Fomesafen Sodium Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the determination of Fomesafen sodium in produce.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound in various produce matrices using the QuEChERS method.

Issue 1: Low Recovery of this compound

Q: My recovery for this compound is consistently below 70%. What are the potential causes and solutions?

A: Low recovery of this compound, an acidic herbicide, can stem from several factors related to pH, extraction solvent, and the cleanup process.

  • Incorrect pH: this compound is more stable in alkaline conditions and its extraction efficiency can be pH-dependent.[1][2] Ensure the pH of your sample extract is appropriate. The use of buffering salts, such as those in the AOAC (acetate buffered) or CEN (citrate buffered) methods, can help maintain a stable pH.[3] For acidic pesticides, adjusting the pH to a lower value can improve partitioning into acetonitrile (B52724).[4]

  • Suboptimal Extraction Solvent: While acetonitrile is a common QuEChERS solvent, its efficiency can be improved for acidic herbicides like Fomesafen. The addition of a small percentage of acetic acid (e.g., 1%) to acetonitrile has been shown to significantly increase recovery rates, in some cases from below 60% to over 95%.[5][6]

  • Inappropriate Cleanup Sorbent: Primary-secondary amine (PSA) is a common cleanup sorbent in QuEChERS, but it can retain acidic compounds. If you are using PSA and experiencing low recoveries, consider reducing the amount of PSA or using an alternative cleanup sorbent.

  • Analyte Loss During Solvent Evaporation: If your protocol involves an evaporation step, ensure it is not too harsh, as this can lead to the loss of the analyte. A gentle stream of nitrogen is recommended.

Issue 2: Significant Matrix Effects

Q: I am observing significant signal suppression/enhancement in my LC-MS/MS analysis. How can I mitigate matrix effects?

A: Matrix effects are a common challenge in QuEChERS analysis, especially with complex produce matrices.[7] They occur when co-extracted compounds interfere with the ionization of the target analyte.[7]

  • Matrix-Matched Calibration: The most effective way to compensate for matrix effects is to prepare calibration standards in a blank matrix extract that has undergone the same QuEChERS procedure as the samples.[5][6]

  • Cleanup Optimization: The choice and amount of d-SPE cleanup sorbent are crucial.

    • For pigmented produce (e.g., spinach, carrots): Graphitized carbon black (GCB) is effective at removing pigments like chlorophyll (B73375), but it can also adsorb planar pesticides.[8][9][10][11] Use the minimum amount of GCB necessary for cleanup.[12] Alternatives like Z-Sep+ can offer a better balance between pigment removal and recovery of planar analytes.[12]

    • For high-fat produce (e.g., avocado, nuts): Incorporate C18 sorbent in your d-SPE cleanup to remove lipids.[8][9][10][13] For very high-fat samples, a freezing step to precipitate fats or a hexane (B92381) partitioning step may be necessary.[13]

  • Dilution of the Final Extract: Diluting the final extract with the mobile phase can reduce the concentration of matrix components, thereby minimizing their impact on the analysis.

Issue 3: Poor Chromatographic Peak Shape

Q: The peak for this compound in my chromatogram is broad or tailing. How can I improve the peak shape?

A: Poor peak shape can be caused by issues with the sample solvent, mobile phase, or the analytical column.

  • Sample Solvent and Mobile Phase Mismatch: Ensure the composition of the solvent in your final extract is similar to the initial mobile phase conditions of your LC method. A significant mismatch can lead to peak distortion.[14]

  • Mobile Phase pH: The pH of the mobile phase can affect the peak shape of ionizable compounds like this compound. Adjusting the mobile phase pH can improve peak symmetry.[15][16] For Fomesafen, a mobile phase with an acidic pH (e.g., adjusted to pH 3 with phosphoric acid) has been used effectively.[17]

  • Column Overload: Injecting too much sample can lead to broad peaks. Try injecting a smaller volume or diluting your sample.[15]

  • Secondary Interactions: Tailing peaks can result from interactions between the analyte and active sites on the column. Using a highly deactivated column or adjusting the mobile phase pH can help mitigate these interactions.[15][18]

Frequently Asked Questions (FAQs)

Q1: Which QuEChERS buffering system is best for this compound analysis?

A1: Both the AOAC (acetate) and EN (citrate) buffered methods can be effective.[3] The choice may depend on the specific matrix and other pesticides in your multi-residue screen. The acetate-buffered version has shown advantages for some pH-dependent pesticides.[3] For Fomesafen, which is an acidic herbicide, ensuring the pH is controlled during extraction is key to achieving good recovery.[5][6]

Q2: What are the recommended d-SPE sorbents for different types of produce when analyzing this compound?

A2: The choice of d-SPE sorbent depends on the matrix composition:

  • General Produce (e.g., apples, cucumbers): A combination of anhydrous magnesium sulfate (B86663) (MgSO₄) and PSA is typically sufficient to remove water and common interferences like organic acids and sugars.[10][19]

  • Pigmented Produce (e.g., spinach, red peppers): In addition to MgSO₄ and PSA, a small amount of GCB can be used to remove chlorophyll and other pigments.[11][19] However, be cautious as GCB can retain planar pesticides.[9][10][11]

  • High-Fat Produce (e.g., avocados, nuts): A combination of MgSO₄, PSA, and C18 is recommended to remove lipids.[8][10][13][19]

Q3: How should I prepare dry or low-water content samples (e.g., beans, grains) for QuEChERS analysis?

A3: For samples with less than 80% water content, you must add water before the initial acetonitrile extraction to facilitate partitioning.[20][21][22] Typically, for a 5g sample, you would add 10 mL of water.[20]

Q4: What internal standard is suitable for this compound analysis?

A4: An ideal internal standard should have similar chemical properties to the analyte but a different mass for detection. While a specific isotopically labeled Fomesafen standard would be optimal, other compounds can be used. The selection should be based on similar extraction and chromatographic behavior. It's crucial to add the internal standard before the extraction to correct for any losses during sample preparation.[23]

Data Presentation

Table 1: Optimized QuEChERS and HPLC-DAD Parameters for this compound in Beans [5][6]

ParameterOptimized Condition
Sample Preparation
Sample Weight5 g
Extraction Solvent15 mL Acetonitrile:Acetic Acid (99:1, v/v)
Extraction Time2 min
Partitioning Salts0.3 g NaCl, 1.5 g anhydrous MgSO₄
d-SPE Cleanup Sorbents12.5 mg C18 + 12.5 mg PSA
HPLC-DAD Analysis
Mobile PhaseAcetonitrile:Acidified Water (70:30)
Flow Rate1 mL/min
Detection Wavelength220 nm

Table 2: Performance Data for the Optimized Method in Beans [5][6]

AnalyteRecovery (%)RSD (%)LOQ (mg/kg)
Fomesafen92.4 - 117.80.35 - 4.360.005

Experimental Protocols

Optimized QuEChERS Protocol for this compound in Beans [5][6]

  • Sample Homogenization: Weigh 5 g of a homogenized bean sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 15 mL of acetonitrile containing 1% acetic acid.

    • Vortex for 2 minutes.

    • Add 0.3 g of NaCl and 1.5 g of anhydrous MgSO₄.

    • Vortex for 30 seconds immediately after adding the salts.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the supernatant to a d-SPE tube containing 12.5 mg of C18 and 12.5 mg of PSA.

    • Vortex for 1 minute.

  • Final Centrifugation and Analysis:

    • Centrifuge at a high speed for 5 minutes.

    • Collect the supernatant and filter it through a 0.22 µm filter into an autosampler vial for HPLC-DAD analysis.

Mandatory Visualization

QuEChERS_Workflow cluster_extraction Step 1: Extraction cluster_centrifugation1 Step 2: Phase Separation cluster_cleanup Step 3: d-SPE Cleanup cluster_centrifugation2 Step 4: Final Preparation A Homogenized Sample (5g) B Add Acetonitrile with 1% Acetic Acid (15 mL) A->B C Vortex (2 min) B->C D Add NaCl and MgSO4 C->D E Vortex (30s) D->E F Centrifuge (4000 rpm, 10 min) E->F G Transfer Supernatant F->G H Add to d-SPE Tube (C18 + PSA) G->H I Vortex (1 min) H->I J Centrifuge I->J K Filter Supernatant J->K L Analysis by LC-MS/MS or HPLC K->L

Caption: Optimized QuEChERS workflow for this compound analysis.

Troubleshooting_Tree Start Start: Poor Analytical Result Problem Identify Problem Start->Problem LowRecovery Low Recovery Problem->LowRecovery Recovery < 70% MatrixEffect Matrix Effect Problem->MatrixEffect Signal Suppression/ Enhancement BadPeakShape Poor Peak Shape Problem->BadPeakShape Broad/Tailing Peak LR_Sol1 Check Extraction pH (Acidify Acetonitrile) LowRecovery->LR_Sol1 LR_Sol2 Review Cleanup Sorbent (Reduce/Change PSA) LowRecovery->LR_Sol2 LR_Sol3 Gentle Solvent Evaporation LowRecovery->LR_Sol3 ME_Sol1 Use Matrix-Matched Standards MatrixEffect->ME_Sol1 ME_Sol2 Optimize d-SPE Cleanup (C18 for Fats, GCB for Pigments) MatrixEffect->ME_Sol2 ME_Sol3 Dilute Final Extract MatrixEffect->ME_Sol3 PS_Sol1 Match Sample Solvent to Mobile Phase BadPeakShape->PS_Sol1 PS_Sol2 Adjust Mobile Phase pH BadPeakShape->PS_Sol2 PS_Sol3 Reduce Injection Volume BadPeakShape->PS_Sol3

Caption: Troubleshooting decision tree for QuEChERS analysis.

References

Validation & Comparative

Navigating Regulatory Submissions: A Comparative Guide to Validated Analytical Methods for Fomesafen Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals involved in the regulatory submission process, the validation of analytical methods is a critical step to ensure product quality, safety, and efficacy. This guide provides a detailed comparison of validated analytical methods for the herbicide Fomesafen (B1673529) sodium, focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The information presented is curated from established regulatory methods and scientific studies to assist in selecting the most appropriate analytical strategy.

Comparison of Analytical Methods

The two primary methods for the determination of Fomesafen sodium residues are HPLC with Ultraviolet (UV) or Diode Array Detection (DAD) and LC-MS/MS. While both are powerful techniques, they offer different levels of sensitivity and selectivity, making them suitable for different analytical purposes.

ParameterHPLC-UV/DADLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.
Selectivity Good, but potential for interference from matrix components with similar retention times and UV spectra. Confirmation with a column of different polarity may be needed.[1]Excellent, highly selective due to monitoring of specific precursor and product ion transitions. A second ion transition can be monitored for confirmation.[2]
Sensitivity (LOQ) 0.1 µg/L in water[1], 0.04 mg/kg in crops[3], 7.3 μg kg(-1) in soil.[4]0.02 ppm in various crop commodities.[2]
Sample Preparation Liquid-liquid extraction or Solid-Phase Extraction (SPE).[1][5]SPE cleanup is common.[2] A modified QuEChERS method has also been successfully used.[6][7]
Validation Validated for trace analysis in water at concentrations of 0.1 to 10 µg/L.[1] Recoveries in fortified water samples ranged from 91% to 133%.[1]Adequately validated at fortification levels of 0.02 ppm and 0.2 ppm in a variety of commodities.[2]
Regulatory Acceptance Accepted by agencies like the EPA for monitoring Fomesafen in soil and water.[5]Considered an adequate enforcement method by the EPA.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are outlines of typical experimental protocols for both HPLC-UV/DAD and LC-MS/MS analysis of this compound.

HPLC-UV/DAD Method for Fomesafen in Water

This method is suitable for determining Fomesafen residues in drinking and surface water.

1. Sample Preparation (Solid-Phase Extraction)

  • A measured volume of water (e.g., 500 mL) is passed through a C18 solid-phase extraction disk.

  • The Fomesafen residue is eluted from the disk with methanol (B129727).

  • The methanol eluate is evaporated to dryness.

  • The residue is redissolved in the mobile phase for HPLC analysis.[1]

2. Chromatographic Conditions

  • Instrument: High-Performance Liquid Chromatograph with a Diode Array Detector.

  • Column: Spherisorb ODS-2, 5 µm particle size, 150 mm x 4.6 mm i.d. or equivalent.[5]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (pH 3 with phosphoric acid) is commonly used.[1] For example, a mixture of acetonitrile and water (30:70) containing potassium nitrate.[1]

  • Flow Rate: Typically 1.0 - 1.5 mL/min.[8]

  • Column Temperature: 60 °C.[5]

  • Detection: UV at 290 nm.[1][5]

3. Calibration

  • A series of calibration standards (e.g., 0.05 µg/mL to 10 µg/mL) are prepared by diluting a stock solution.

  • The calibration curve is generated by injecting the standards at the beginning and end of each run.[5]

LC-MS/MS Method for Fomesafen in Crop Commodities

This method is recognized as an enforcement method by regulatory agencies for its high sensitivity and selectivity.

1. Sample Preparation (Extraction and SPE Cleanup)

  • Fomesafen residues are extracted from the crop matrix with 1% hydrochloric acid in acetonitrile.[2]

  • An aliquot of the extract is then subjected to Solid-Phase Extraction (SPE) for cleanup.[2]

2. Chromatographic and Mass Spectrometric Conditions

  • Instrument: Liquid Chromatograph coupled to a tandem Mass Spectrometer (LC-MS/MS).

  • Column: A C18 column is typically used.

  • Mobile Phase: A gradient of acetonitrile and water, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.[7]

  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode is used.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, with specific precursor-to-product ion transitions for Fomesafen. A second ion transition can be monitored for confirmation.[2]

Visualizing the Workflow

To better illustrate the analytical processes, the following diagrams, generated using the DOT language, outline the experimental workflows.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing WaterSample Water Sample (500 mL) SPE C18 Solid-Phase Extraction WaterSample->SPE Elution Elute with Methanol SPE->Elution Evaporation Evaporate to Dryness Elution->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject into HPLC Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (290 nm) Separation->Detection Quantification Quantification using Calibration Curve Detection->Quantification

Caption: Workflow for HPLC-UV analysis of Fomesafen in water.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing CropSample Crop Sample Extraction Extract with Acidified Acetonitrile CropSample->Extraction SPE_Cleanup Solid-Phase Extraction Cleanup Extraction->SPE_Cleanup Injection Inject into LC-MS/MS SPE_Cleanup->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Quantification Quantification and Confirmation Detection->Quantification

Caption: Workflow for LC-MS/MS analysis of Fomesafen in crops.

Logical Relationship of Method Validation Parameters

The validation of an analytical method is a comprehensive process involving the assessment of several key parameters to ensure the method is fit for its intended purpose.

Validation_Parameters Method Validation Method Validation Specificity Specificity Method Validation->Specificity Linearity Linearity Method Validation->Linearity Range Range Method Validation->Range Accuracy Accuracy Method Validation->Accuracy Precision Precision Method Validation->Precision LOD LOD Method Validation->LOD Limit of Detection LOQ LOQ Method Validation->LOQ Limit of Quantitation Robustness Robustness Method Validation->Robustness Linearity->Range Accuracy->Precision LOD->LOQ

References

A Comparative Analysis of Fomesafen Sodium and Acifluorfen on Soybean: Efficacy and Phytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review for researchers and agricultural scientists on the differential impacts of two widely used protoporphyrinogen (B1215707) oxidase (PPO)-inhibiting herbicides on soybean crops and weed control.

Fomesafen sodium and Acifluorfen are two prominent post-emergence herbicides utilized for the management of broadleaf weeds in soybean cultivation. Both belong to the diphenyl ether class of herbicides and share a common mode of action: the inhibition of the protoporphyrinogen oxidase (PPO) enzyme. This inhibition disrupts chlorophyll (B73375) and heme synthesis, leading to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, causes rapid cell membrane disruption and subsequent plant tissue necrosis. Despite their similar mechanisms, studies reveal notable differences in their efficacy against specific weed species and, critically, in their potential to cause phytotoxic injury to soybean plants.

Executive Summary of Comparative Performance

Quantitative data from various field studies indicate that while both herbicides provide effective control of a broad spectrum of broadleaf weeds, this compound generally exhibits a higher degree of safety on soybeans compared to Acifluorfen. Soybean tolerance to these diphenyl ether herbicides has been reported in the order of Fomesafen > Acifluorfen > Lactofen.[1]

Soybean Injury

Post-emergence applications of both herbicides can lead to symptoms such as speckled necrosis, stunting, and bronzing of soybean leaves.[2][3] The severity of this injury is influenced by environmental conditions, with hot and humid weather exacerbating the effects.[2] However, research consistently demonstrates that soybeans treated with Fomesafen show less injury than those treated with Acifluorfen under similar conditions. For instance, in a 2017 study, Acifluorfen caused 30%, 14%, and 13% injury at the R1, R3, and R5 growth stages, respectively, while Fomesafen resulted in only 10% injury at R1 and less than 5% at the R3 and R5 stages.[1] Even at higher application rates, the injury from Fomesafen is generally considered transient, with the crop typically recovering within 7 to 14 days.[2]

Efficacy in Weed Control

Both herbicides are effective against a range of broadleaf weeds. Studies have shown that both Fomesafen and Acifluorfen can achieve high control rates for weeds such as pigweed and prickly sida.[4] For example, at 7 days after treatment, both herbicides provided 69% to 79% control of pigweed.[4] In some instances, Acifluorfen has shown slightly better initial control of certain weeds like prickly sida.[4] However, the choice between the two may depend on the specific weed spectrum present in the field.

Impact on Soybean Yield

Despite the visible injury, multiple studies have concluded that the application of Fomesafen or Acifluorfen at labeled rates does not typically result in a significant loss of soybean yield.[1][5][6] The temporary setback in growth and canopy development is often compensated for later in the season, with no ultimate negative impact on the final harvest.[5][6]

Data Presentation

Table 1: Comparative Soybean Injury (%) at Different Growth Stages
HerbicideGrowth Stage2015 Injury (%)[1]2017 Injury (%)[1]
FomesafenR1< 6.310.0
R3< 6.3< 5.0
R5< 6.3< 5.0
AcifluorfenR1< 6.330.0
R3< 6.314.0
R5< 6.313.0
Table 2: Efficacy of Fomesafen and Acifluorfen on Select Broadleaf Weeds
HerbicideWeed SpeciesControl (%)Days After Treatment
FomesafenPigweed69 - 79[4]7
Prickly SidaSimilar to Acifluorfen[4]7
AcifluorfenPigweed69 - 79[4]7
Prickly Sida83[4]7
Table 3: Impact on Soybean Canopy and Yield
HerbicideImpact on 80% GroundcoverImpact on Yield
Fomesafen4-day delay[6]No significant loss[1][5][6]
Acifluorfen5-day delay[6]No significant loss[1][5][6]

Experimental Protocols

A generalized experimental protocol for the comparative evaluation of Fomesafen and Acifluorfen on soybean can be outlined as follows:

1. Experimental Design: The study should be conducted as a randomized complete block design with multiple replications (typically four). Treatments should include a non-treated weedy check, a weed-free check (maintained by hand weeding), and various rates of this compound and Acifluorfen applied at different soybean growth stages (e.g., V2-V3, R1, R3, R5).

2. Plot Establishment: Soybean varieties suitable for the local agro-climatic conditions should be planted. Plot sizes should be adequate to minimize edge effects and allow for representative sampling.

3. Herbicide Application: Herbicides should be applied using a calibrated backpack or tractor-mounted sprayer delivering a specified volume of spray solution (e.g., 200-400 L/ha) at a constant pressure to ensure uniform coverage.[6] Applications should be made at the designated soybean growth stages.

4. Data Collection:

  • Soybean Injury: Visual assessment of phytotoxicity should be conducted at regular intervals (e.g., 7, 14, and 28 days after treatment) using a scale of 0% (no injury) to 100% (plant death).[7]

  • Weed Control Efficacy: Weed density and biomass should be determined for each weed species present in the plots at specified intervals after herbicide application. Efficacy is typically expressed as a percentage reduction compared to the weedy check.

  • Soybean Growth Parameters: Plant height, number of nodes, and canopy closure can be measured at various time points to assess the impact of the herbicides on crop development.

  • Yield and Yield Components: At maturity, a predetermined area from the center of each plot should be harvested to determine soybean grain yield. Yield components such as the number of pods per plant, seeds per pod, and 100-seed weight can also be recorded.

5. Statistical Analysis: All collected data should be subjected to analysis of variance (ANOVA). Mean separation tests (e.g., Fisher's Protected LSD) should be used to determine significant differences between treatment means at a specified probability level (e.g., P ≤ 0.05).

Mandatory Visualizations

PPO_Inhibition_Pathway cluster_chloroplast Chloroplast cluster_cytoplasm Cytoplasm Glutamate Glutamate Protoporphyrinogen_IX Protoporphyrinogen IX Glutamate->Protoporphyrinogen_IX Biosynthesis Pathway PPO_enzyme Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO_enzyme Accumulated_Proto_IX Accumulated Protoporphyrinogen IX Protoporphyrinogen_IX->Accumulated_Proto_IX Leaks from Chloroplast Protoporphyrin_IX Protoporphyrin IX PPO_enzyme->Protoporphyrin_IX Oxidation Chlorophyll_Heme Chlorophyll & Heme Protoporphyrin_IX->Chlorophyll_Heme Further Synthesis Singlet_Oxygen Singlet Oxygen (¹O₂) (Reactive Oxygen Species) Accumulated_Proto_IX->Singlet_Oxygen Light + O₂ Cell_Membrane_Damage Cell Membrane Damage (Lipid Peroxidation) Singlet_Oxygen->Cell_Membrane_Damage Cell_Death Cell Death (Necrosis) Cell_Membrane_Damage->Cell_Death Herbicide Fomesafen or Acifluorfen (PPO Inhibitor) Herbicide->PPO_enzyme Inhibits

Caption: Signaling pathway of PPO-inhibiting herbicides leading to cell death.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Application cluster_data_collection Data Collection (7, 14, 28 DAT) cluster_final_analysis Final Analysis Plot_Design Randomized Complete Block Design Soybean_Planting Soybean Planting Plot_Design->Soybean_Planting Fomesafen_App Fomesafen Application (Varying Rates & Stages) Soybean_Planting->Fomesafen_App Acifluorfen_App Acifluorfen Application (Varying Rates & Stages) Soybean_Planting->Acifluorfen_App Control_Groups Control Groups (Weedy & Weed-Free) Soybean_Planting->Control_Groups Injury_Assessment Visual Injury Assessment (0-100% scale) Fomesafen_App->Injury_Assessment Efficacy_Assessment Weed Control Efficacy (% reduction) Fomesafen_App->Efficacy_Assessment Growth_Measurement Soybean Growth (Height, Canopy) Fomesafen_App->Growth_Measurement Acifluorfen_App->Injury_Assessment Acifluorfen_App->Efficacy_Assessment Acifluorfen_App->Growth_Measurement Control_Groups->Efficacy_Assessment Stat_Analysis Statistical Analysis (ANOVA) Injury_Assessment->Stat_Analysis Efficacy_Assessment->Stat_Analysis Yield_Measurement Yield & Component Measurement Growth_Measurement->Yield_Measurement Yield_Measurement->Stat_Analysis Comparison Comparative Report Generation Stat_Analysis->Comparison

References

A Comparative Guide to HPLC and ELISA Methods for Fomesafen Sodium Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and efficient detection of Fomesafen (B1673529) sodium, a selective herbicide, is critical for environmental monitoring, food safety, and toxicological studies. High-Performance Liquid Chromatography (HPLC) and Enzyme-Linked Immunosorbent Assay (ELISA) are two prominent analytical techniques employed for this purpose. This guide provides a detailed comparison of these methods, supported by experimental data and protocols, to aid in the selection of the most suitable technique for specific analytical needs.

Methodology Overview

High-Performance Liquid Chromatography (HPLC) is a powerful chromatographic technique used to separate, identify, and quantify components in a mixture. For Fomesafen sodium analysis, a common approach involves extraction of the analyte from the sample matrix, followed by separation on a C18 column and detection using an ultraviolet (UV) detector.[1][2]

Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For Fomesafen, an indirect competitive ELISA (ic-ELISA) has been developed.[3][4] This method relies on the competition between Fomesafen in the sample and a Fomesafen-protein conjugate for binding to a specific monoclonal antibody.

Quantitative Performance Comparison

The performance of HPLC and ELISA methods for this compound detection can be evaluated based on several key parameters. The following table summarizes the available quantitative data for each method.

Performance ParameterHPLC MethodIndirect Competitive ELISA (ic-ELISA)
Limit of Quantitation (LOQ) 0.1 µg/L (ppb) in waterNot explicitly stated, but the linear range suggests a low ng/mL LOQ.
Linear Range 0.05 µg/mL to 10 µg/mL0.08 - 28.86 ng/mL
IC50 Value Not Applicable1.56 ± 0.24 ng/mL[3][4]
Mean Recovery 87.5% to 102.5% in various crops[2]Not explicitly stated in the provided abstract.
Precision (CV%) 0.6% to 7.7% in various crops[2]Not explicitly stated in the provided abstract.
Specificity High, based on retention time and UV spectrumHigh, due to the specific monoclonal antibody used.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Protocol for Fomesafen in Water

This protocol is adapted from a method for the determination of Fomesafen residues in drinking and surface water sources.[1]

1. Sample Preparation (Solid-Phase Extraction)

  • A measured volume of water (e.g., 500 mL) is passed through a C18 liquid-solid extraction disk.

  • The Fomesafen residue is eluted from the disk using methanol (B129727).

  • The methanol eluate is evaporated to dryness.

  • The residue is re-dissolved in the acetonitrile (B52724)/water mobile phase for analysis.

2. HPLC System and Conditions

  • Instrument: A High-Performance Liquid Chromatograph equipped with a UV detector.

  • Column: A C18 reverse-phase column.

  • Mobile Phase: A mixture of acetonitrile and water with potassium nitrate, adjusted to pH 3 with phosphoric acid.[1] A typical gradient might be used to ensure good separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at 290 nm.[1]

  • Injection Volume: A fixed volume, for example, 250 µL.

3. Calibration

  • Prepare a series of calibration standards of Fomesafen in the mobile phase.

  • Inject the standards to generate a calibration curve by plotting peak area versus concentration.

4. Analysis

  • Inject the prepared sample extract into the HPLC system.

  • Identify the Fomesafen peak based on its retention time compared to the standard.

  • Quantify the amount of Fomesafen in the sample by comparing its peak area to the calibration curve.

Indirect Competitive ELISA (ic-ELISA) Protocol for Fomesafen

This protocol is based on a recently developed immunoassay for the rapid detection of Fomesafen.[3][4]

1. Reagent Preparation

  • Coating Antigen: A Fomesafen-protein conjugate is diluted in a coating buffer.

  • Monoclonal Antibody (mAb): A specific anti-Fomesafen mAb is diluted in an appropriate buffer.

  • Standard/Sample: Prepare a series of Fomesafen standards and the samples to be tested.

  • Enzyme-Conjugated Secondary Antibody: An enzyme-labeled antibody that binds to the primary mAb.

  • Substrate: A chemical that reacts with the enzyme to produce a measurable signal.

  • Stopping Solution: A solution to stop the enzyme-substrate reaction.

2. ELISA Procedure

  • Coating: A microtiter plate is coated with the coating antigen and incubated.

  • Washing: The plate is washed to remove any unbound antigen.

  • Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.

  • Competitive Reaction: The Fomesafen standard or sample is mixed with the anti-Fomesafen mAb and added to the wells. During incubation, Fomesafen in the sample competes with the coated Fomesafen-protein conjugate for binding to the limited amount of mAb.

  • Washing: The plate is washed to remove unbound antibodies and Fomesafen.

  • Secondary Antibody Incubation: The enzyme-conjugated secondary antibody is added to the wells and binds to the primary mAb that is bound to the plate.

  • Washing: The plate is washed to remove the unbound secondary antibody.

  • Substrate Addition: The substrate solution is added, and the plate is incubated to allow the color to develop. The amount of color is inversely proportional to the concentration of Fomesafen in the sample.

  • Stopping the Reaction: The stopping solution is added to halt the color development.

  • Measurement: The absorbance is read using a microplate reader at a specific wavelength.

3. Data Analysis

  • A standard curve is generated by plotting the absorbance values against the known concentrations of the Fomesafen standards.

  • The concentration of Fomesafen in the samples is determined by interpolating their absorbance values from the standard curve.

Methodology Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Water Sample (500 mL) spe Solid-Phase Extraction (C18 Disk) sample->spe elution Elution with Methanol spe->elution evaporation Evaporation to Dryness elution->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Injection into HPLC reconstitution->injection separation Separation on C18 Column injection->separation detection UV Detection (290 nm) separation->detection quantification Quantification of Fomesafen detection->quantification calibration Calibration Curve Generation calibration->quantification

Caption: Workflow of the HPLC method for this compound detection.

ELISA_Workflow cluster_assay Indirect Competitive ELISA cluster_data Data Analysis coating Coat Plate with Fomesafen-Protein Conjugate blocking Block Plate coating->blocking competition Add Sample/Standard and Anti-Fomesafen mAb blocking->competition binding Competitive Binding Occurs competition->binding wash1 Wash binding->wash1 sec_ab Add Enzyme-Conjugated Secondary Antibody wash1->sec_ab wash2 Wash sec_ab->wash2 substrate Add Substrate wash2->substrate color_dev Color Development substrate->color_dev stop Stop Reaction color_dev->stop read Read Absorbance stop->read std_curve Generate Standard Curve read->std_curve concentration Determine Sample Concentration std_curve->concentration

Caption: Workflow of the indirect competitive ELISA for Fomesafen detection.

Logical Comparison of HPLC and ELISA

The choice between HPLC and ELISA for this compound detection depends on various factors, including the required sensitivity, sample throughput, cost, and the availability of specialized equipment and personnel.

Comparison_Diagram cluster_hplc HPLC cluster_elisa ELISA hplc_quant High Quantitative Accuracy elisa_quant Semi-Quantitative to Quantitative hplc_quant->elisa_quant vs hplc_spec High Specificity elisa_throughput High Throughput hplc_cost High Instrument Cost elisa_cost Lower Cost per Sample hplc_cost->elisa_cost vs hplc_time Longer Analysis Time elisa_speed Rapid Analysis hplc_time->elisa_speed vs hplc_personnel Requires Skilled Operator elisa_ease Relatively Easy to Perform hplc_personnel->elisa_ease vs

References

Efficacy comparison of Fomesafen sodium and Lactofen for Palmer amaranth control

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Weed Science Professionals

The proliferation of herbicide-resistant Palmer amaranth (B1665344) (Amaranthus palmeri) presents a significant challenge to agricultural productivity. Among the chemical control options, protoporphyrinogen (B1215707) oxidase (PPO) inhibiting herbicides, such as fomesafen (B1673529) sodium and lactofen (B128664), are crucial tools. This guide provides a detailed comparison of the efficacy of these two active ingredients, supported by experimental data, to aid researchers and weed management specialists in making informed decisions.

Comparative Efficacy Data

The following tables summarize quantitative data from various studies, offering a comparative view of fomesafen sodium and lactofen efficacy on Palmer amaranth under different conditions. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, application rates, and the resistance profiles of Palmer amaranth populations.

Table 1: Post-emergence Control of Palmer Amaranth with this compound and Lactofen

HerbicideApplication Rate (g ai/ha)Palmer Amaranth Size% Control (Days After Treatment)Palmer Amaranth PopulationReference
Fomesafen 420-95% (8 DAT)Sensitive[1]
420-46% (8 DAT)Suspected Resistant[1]
20030 cm~80% (at 50 DAP)Not Specified[2]
36030 cm~80% (at 50 DAP)Not Specified[2]
280-840Not SpecifiedSimilar to standard treatmentsNot Specified[2]
Lactofen 219-85% (8 DAT)Sensitive[1]
219-34% (8 DAT)Suspected Resistant[1]
Not Specified5-10 cm92%Not Specified[3]
Not Specified15-20 cm48%Not Specified[3]
Not Specified15 cm68-77% (7 DAT), 56-62% (28 DAT)Not Specified[3]

DAT: Days After Treatment, DAP: Days After Planting, g ai/ha: grams of active ingredient per hectare.

Experimental Protocols

To ensure the validity and reproducibility of herbicide efficacy studies, a standardized experimental protocol is essential. The following outlines a typical methodology for conducting field trials to evaluate herbicides for Palmer amaranth control.

Generalized Experimental Protocol for Herbicide Efficacy Trials
  • Site Selection and Preparation:

    • Select a field with a known and uniform infestation of Palmer amaranth.

    • Conduct a baseline soil analysis to characterize soil type, organic matter content, and pH.

    • Prepare the seedbed according to standard agronomic practices for the intended crop.

  • Experimental Design:

    • Employ a randomized complete block design (RCBD) with a minimum of four replications to account for field variability.

    • Individual plots should be of a sufficient size (e.g., 3 meters by 9 meters) to allow for accurate application and assessment while minimizing edge effects.

    • Include an untreated control and a standard commercial herbicide treatment for comparison.

  • Herbicide Application:

    • Calibrate spray equipment to ensure accurate and uniform application of the desired herbicide rates.

    • Applications are typically made using a CO2-pressurized backpack sprayer equipped with flat-fan nozzles.[4]

    • Record environmental conditions at the time of application, including temperature, relative humidity, wind speed, and soil moisture.

    • Apply herbicides at defined weed growth stages (e.g., 5-10 cm height) as specified in the study objectives.

  • Data Collection:

    • Weed Control: Visually assess Palmer amaranth control at specified intervals (e.g., 7, 14, 21, and 28 days after treatment) using a scale of 0% (no control) to 100% (complete death of the weed).[4]

    • Crop Injury: Visually assess crop injury at the same intervals as weed control ratings, noting any stunting, chlorosis, or necrosis.

    • Crop Yield: Harvest the crop from the center rows of each plot to determine the impact of weed control on yield.

  • Statistical Analysis:

    • Subject the collected data to Analysis of Variance (ANOVA).

    • Use a mean separation test (e.g., Fisher's Protected LSD) to identify significant differences between treatment means at a specified probability level (e.g., p ≤ 0.05).

Visualizing the Science

Mechanism of Action: PPO-Inhibiting Herbicides

This compound and lactofen belong to the PPO-inhibiting class of herbicides (WSSA Group 14).[5] Their mode of action involves the inhibition of the protoporphyrinogen oxidase enzyme, which is critical for chlorophyll (B73375) and heme biosynthesis in plants.[5][6] This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, results in the formation of highly reactive singlet oxygen.[7][8] These reactive oxygen species cause rapid lipid peroxidation and cell membrane disruption, leading to cell leakage, necrosis, and ultimately, plant death.[5][7]

PPO_Inhibition_Pathway cluster_chloroplast Chloroplast cluster_herbicides PPO-Inhibiting Herbicides cluster_cytoplasm Cytoplasm Glutamate Glutamate Protoporphyrinogen_IX Protoporphyrinogen_IX Glutamate->Protoporphyrinogen_IX Multiple Steps PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX_leak Protoporphyrinogen IX (Accumulation & Leakage) Protoporphyrinogen_IX->Protoporphyrinogen_IX_leak Leakage due to PPO Inhibition Protoporphyrin_IX Protoporphyrin_IX PPO->Protoporphyrin_IX Oxidation Chlorophyll Chlorophyll Protoporphyrin_IX->Chlorophyll Biosynthesis Heme Heme Protoporphyrin_IX->Heme Biosynthesis Fomesafen This compound Fomesafen->PPO Inhibition Lactofen Lactofen Lactofen->PPO Inhibition ROS Reactive Oxygen Species (ROS) Protoporphyrinogen_IX_leak->ROS + Light, O₂ Membrane_Damage Cell Membrane Disruption ROS->Membrane_Damage Lipid Peroxidation Plant_Death Plant Death Membrane_Damage->Plant_Death Necrosis Herbicide_Trial_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Reporting A Define Objectives & Select Herbicides B Site Selection & Field Preparation A->B C Experimental Design (e.g., RCBD) B->C D Plot Layout & Marking C->D E Herbicide Application D->E F Data Collection (Visual Ratings, etc.) E->F G Data Entry & Verification F->G H Statistical Analysis (ANOVA) G->H I Interpretation of Results H->I J Final Report & Publication I->J

References

A Comparative Toxicity Assessment of Fomesafen Sodium and its Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the toxicity of the herbicide Fomesafen sodium and its primary degradation products. The information is compiled from regulatory assessments and scientific studies to support research and development activities. While comprehensive data is available for the parent compound, quantitative toxicity data for its degradation products are limited. This document summarizes the existing knowledge and clearly identifies data gaps.

Overview of this compound and its Degradation

This compound is a selective herbicide used for the control of broadleaf weeds.[1] Its mode of action is the inhibition of the enzyme protoporphyrinogen (B1215707) oxidase (PPO), which is crucial for chlorophyll (B73375) biosynthesis in plants.[2] In the environment, this compound degrades primarily through microbial activity in the soil. The rate of degradation is significantly faster under anaerobic conditions.

The main degradation products identified in environmental fate studies are:

  • Fomesafen Amine: 5-[2-chloro-α,α,α-trifluoro-p-tolyloxy]-N-methylsulphonyl-panthranilamide

  • Fomesafen Amino Acid: 5-(2-chloro-α,α,α-trifluoro-p-tolyloxy) anthranilic acid

Comparative Toxicity Data

The following tables summarize the available quantitative toxicity data for this compound.

Table 1: Acute Toxicity of this compound
EndpointSpeciesValueClassification
Oral LD50 Rat1250 mg/kgModerately Toxic[2]
Dermal LD50 Rabbit>1000 mg/kgLow Toxicity
Inhalation LC50 (4h) Rat>4.97 mg/LLow Toxicity
Table 2: Chronic Toxicity and Other Endpoints for this compound
Study TypeSpeciesNOAELLOAELKey Effects Observed
2-Year Chronic/Carcinogenicity Rat5 mg/kg/day-Liver and hematological effects[4]
18-Month Carcinogenicity Mouse1 mg/kg/day-Liver tumors (considered not relevant to humans)
6-Month Oral Dog1 mg/kg/day25 mg/kg/dayHematological effects
Developmental Toxicity Rabbit2.5 mg/kg/day-No teratogenic effects

Note: LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. NOAEL (No-Observed-Adverse-Effect Level) is the highest tested dose of a substance at which no adverse effect is found. LOAEL (Lowest-Observed-Adverse-Effect Level) is the lowest dose at which an adverse effect is observed.

Toxicity of Degradation Products

Mechanism of Action and Signaling Pathways

Fomesafen's primary mechanism of toxicity in plants is the inhibition of protoporphyrinogen oxidase (PPO). This leads to an accumulation of protoporphyrin IX, a photosensitizing molecule that causes rapid cell membrane damage upon exposure to light. In mammals, the primary target organs for Fomesafen toxicity are the liver and the hematological system.[4][5] The specific signaling pathways leading to these effects in mammals are not fully elucidated in the available literature. Furthermore, there is no available information on whether the degradation products of Fomesafen interact with the PPO enzyme or affect other cellular signaling pathways.

dot

G cluster_fomesafen This compound cluster_degradation Degradation Pathways cluster_products Degradation Products Fomesafen This compound Microbial_Degradation Microbial Degradation (Soil) Fomesafen->Microbial_Degradation Primary Pathway Fomesafen_Amine Fomesafen Amine Microbial_Degradation->Fomesafen_Amine Major Product Fomesafen_Amino_Acid Fomesafen Amino Acid Microbial_Degradation->Fomesafen_Amino_Acid Minor Product Other_Metabolites Other Metabolites Microbial_Degradation->Other_Metabolites Microbial Metabolism

Caption: this compound Degradation Pathway.

Experimental Protocols

Detailed experimental protocols for the toxicity assessment of Fomesafen's degradation products are not publicly available. However, such studies would likely follow standardized guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD).

General Experimental Workflow for Acute Oral Toxicity (based on OECD Guideline 423)

dot

G cluster_setup Experimental Setup cluster_procedure Dosing and Observation cluster_endpoint Endpoint Determination Animal_Selection Select healthy, young adult rodents (e.g., rats) Acclimatization Acclimatize animals to laboratory conditions Animal_Selection->Acclimatization Dose_Preparation Prepare test substance in a suitable vehicle Acclimatization->Dose_Preparation Dosing Administer a single oral dose Dose_Preparation->Dosing Observation Observe animals for mortality and clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior) Dosing->Observation Body_Weight Record body weight at specified intervals Observation->Body_Weight Necropsy Perform gross necropsy of all animals Body_Weight->Necropsy Data_Analysis Analyze data to determine LD50 and identify toxic effects Necropsy->Data_Analysis

References

Validating the PPO Inhibition Assay for Screening New Herbicide Candidates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the protoporphyrinogen (B1215707) oxidase (PPO) inhibition assay with other herbicide screening methods. It includes detailed experimental protocols and supporting data to validate its use in identifying new herbicide candidates.

Introduction to PPO-Inhibiting Herbicides

Protoporphyrinogen oxidase (PPO) inhibitors are a crucial class of herbicides used to control a wide range of broadleaf weeds.[1][2] Their primary mechanism of action is the inhibition of the PPO enzyme, which is essential for the biosynthesis of both chlorophyll (B73375) and heme in plants.[2][3][4] This inhibition leads to the accumulation of protoporphyrinogen IX (PPGIX) in the cytoplasm.[3] In the presence of light and oxygen, PPGIX is converted to protoporphyrin IX (PPIX), a highly photodynamic molecule.[3][5] This accumulation of PPIX generates reactive oxygen species (ROS), which cause rapid lipid peroxidation and the destruction of cell membranes, ultimately leading to cell leakage, necrosis, and plant death.[1][3][5] The visual symptoms on treated plants, such as chlorosis, desiccation, and necrosis, typically appear within one to three days.[1]

PPO Inhibition Signaling Pathway

The following diagram illustrates the biochemical pathway affected by PPO-inhibiting herbicides.

PPO_Inhibition_Pathway cluster_chloroplast Chloroplast cluster_cytoplasm Cytoplasm Glutamate Glutamate ALA ALA Glutamate->ALA Multiple Steps Porphobilinogen Porphobilinogen ALA->Porphobilinogen Uroporphyrinogen_III Uroporphyrinogen_III Porphobilinogen->Uroporphyrinogen_III Coproporphyrinogen_III Coproporphyrinogen_III Uroporphyrinogen_III->Coproporphyrinogen_III PPGIX PPGIX Coproporphyrinogen_III->PPGIX Coproporphyrinogen oxidase PPIX PPIX PPGIX->PPIX PPO PPGIX_cyto Protoporphyrinogen IX PPGIX->PPGIX_cyto Leaks out of chloroplast Mg_Protoporphyrin_IX Mg_Protoporphyrin_IX PPIX->Mg_Protoporphyrin_IX Mg-chelatase Heme Heme PPIX->Heme Ferrochelatase Chlorophyll Chlorophyll Mg_Protoporphyrin_IX->Chlorophyll Multiple Steps PPIX_cyto Protoporphyrin IX PPGIX_cyto->PPIX_cyto Non-enzymatic oxidation ROS Reactive Oxygen Species (ROS) PPIX_cyto->ROS Light, O₂ Membrane_Damage Cell Membrane Damage & Necrosis ROS->Membrane_Damage PPO_Inhibitor PPO-Inhibiting Herbicide PPGIX_to_PPIX_label PPO_Inhibitor->PPGIX_to_PPIX_label Inhibits PPO

Caption: Mechanism of action of PPO-inhibiting herbicides.

Experimental Protocol: In Vitro PPO Inhibition Assay

This spectrophotometric assay is a reliable method for determining the inhibitory potential of new chemical compounds on the PPO enzyme.

1. Preparation of Crude PPO Extract:

  • Homogenize fresh plant tissue (e.g., spinach or pea leaves) in a chilled extraction buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.0, containing 1 mM EDTA and 5% (w/v) PVPP).

  • Filter the homogenate through cheesecloth and centrifuge at 10,000 x g for 20 minutes at 4°C.

  • The resulting supernatant is the crude enzyme extract. Determine the protein concentration using a standard method like the Bradford assay.

2. PPO Activity Assay:

  • Set a spectrophotometer to a wavelength of 410 nm.

  • In a cuvette, combine 2.7 mL of assay buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.0), 0.1 mL of the substrate solution (e.g., 50 mM catechol), and 0.1 mL of the crude PPO extract.

  • Immediately start recording the absorbance at 30-second intervals for 3-5 minutes. The rate of increase in absorbance is proportional to PPO activity.

3. PPO Inhibition Assay:

  • Prepare a range of concentrations for the candidate herbicide.

  • In separate cuvettes, mix 2.6 mL of assay buffer, 0.1 mL of the substrate solution, and 0.1 mL of the herbicide solution. Include a control with 0.1 mL of the solvent used for the herbicide.

  • Pre-incubate the mixtures for 5 minutes at room temperature.

  • Initiate the reaction by adding 0.1 mL of the crude PPO extract to each cuvette.

  • Monitor the change in absorbance as described for the PPO activity assay.

  • Calculate the percentage of inhibition for each herbicide concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Experimental Workflow

The following diagram outlines the workflow for the PPO inhibition assay.

PPO_Assay_Workflow Plant_Material 1. Plant Material (e.g., Spinach Leaves) Homogenization 2. Homogenization in Extraction Buffer Plant_Material->Homogenization Centrifugation 3. Filtration & Centrifugation Homogenization->Centrifugation Crude_Extract 4. Crude PPO Enzyme Extract Centrifugation->Crude_Extract Reaction_Start 7. Add PPO Extract to Start Reaction Crude_Extract->Reaction_Start Assay_Setup 5. Assay Setup (Cuvettes) Control Control: Buffer + Substrate + Solvent Test Test: Buffer + Substrate + Herbicide Incubation 6. Pre-incubation Assay_Setup->Incubation Incubation->Reaction_Start Measurement 8. Spectrophotometric Measurement (410 nm) Reaction_Start->Measurement Data_Analysis 9. Data Analysis: % Inhibition & IC50 Measurement->Data_Analysis

Caption: Workflow of the in vitro PPO inhibition assay.

Data Presentation: Comparison of PPO Inhibitors

The following table summarizes the inhibitory effects of several known PPO herbicides, providing a baseline for comparison with new candidates.

Herbicide FamilyHerbicideTarget WeedsIC50 (µM)Reference
DiphenylethersFomesafenBroadleaf weeds0.05 - 0.2[6]
DiphenylethersAcifluorfenBroadleaf weeds0.1 - 0.5[6]
N-phenylphthalimidesFlumioxazinBroadleaf weeds and some grasses0.02 - 0.1[2]
TriazolinonesSulfentrazoneBroadleaf weeds and some grasses0.08 - 0.3[7]
PyrimidinedionesSaflufenacilBroadleaf weeds0.01 - 0.05[8]

Note: IC50 values can vary depending on the plant species and experimental conditions.

Comparison with Alternative Screening Methods

While the PPO inhibition assay is a powerful tool, it is often used in conjunction with other screening methods for a comprehensive evaluation of herbicide candidates.

Screening MethodPrincipleAdvantagesDisadvantages
PPO Inhibition Assay In vitro enzymatic assay measuring the direct inhibition of the PPO enzyme.High-throughput, rapid, cost-effective, provides direct information on the mechanism of action.Does not account for factors like uptake, translocation, or metabolism in the whole plant.
Greenhouse Screening Whole-plant bioassay where plants are treated with the herbicide candidate under controlled conditions.[6]Provides data on herbicidal efficacy, selectivity, and symptomology in a whole-plant system.Slower, more resource-intensive, and results can be influenced by environmental factors.
Molecular Docking & Virtual Screening Computational methods to predict the binding affinity of candidate molecules to the PPO enzyme's active site.[9]Very high-throughput, cost-effective for initial screening of large compound libraries.Predictions require experimental validation; may not accurately reflect real-world interactions.
Target-Site Mutation Assays DNA-based assays to detect known resistance-conferring mutations in the PPO gene.[10][11]Useful for studying herbicide resistance and developing herbicides effective against resistant biotypes.Only applicable for known resistance mechanisms; not a primary screening tool for new chemistries.

Conclusion

The PPO inhibition assay is a robust and efficient primary screening method for the discovery of new herbicide candidates targeting the PPO enzyme. Its high-throughput nature and direct mechanistic readout make it an invaluable tool for initial validation. For a comprehensive assessment, the in vitro data should be complemented with whole-plant greenhouse trials to evaluate factors such as efficacy, selectivity, and metabolism. The integration of computational and molecular techniques can further refine the herbicide discovery and development process.

References

A comparative analysis of Fomesafen sodium persistence in different soil types.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the environmental fate of the herbicide Fomesafen (B1673529), detailing its persistence across various soil types and the methodologies for its assessment.

Fomesafen sodium, a widely used herbicide for broadleaf weed control, exhibits variable persistence in the soil environment, a critical factor influencing its efficacy, potential for crop carryover, and environmental risk. This guide provides a comparative analysis of fomesafen's persistence in different soil matrices, supported by experimental data and detailed methodologies for its evaluation.

Comparative Persistence of Fomesafen in Different Soil Types

The persistence of fomesafen in soil, often quantified by its half-life (DT50), is significantly influenced by soil properties such as organic matter content, pH, clay content, and microbial activity.[1][2] The following table summarizes a collection of experimental findings on fomesafen's half-life in various soil types under different conditions.

Soil TypeTillage System/ConditionHalf-life (DT50) in daysKey Influencing FactorsReference
Red-Yellow ArgisolNo-till60 - 71Higher organic matter content, leading to less leaching.[3][4]
Red-Yellow ArgisolConventional till99 - 114Lower organic matter in the surface layer compared to no-till.[3][4]
Red-Yellow LatosolNot specifiedMore pronounced leachingLower organic matter and high pH.[3][4]
Cecil sandy loamBare ground (1x rate)47Lower pH and higher clay content lead to greater adsorption.[1][5][1][5]
Cecil sandy loamBare ground (2x rate)34Higher application rate can sometimes lead to faster initial dissipation.[1][5]
Tifton loamy sandBare ground (1x rate)6Lower organic matter and clay content.[1][5][1][5]
Tifton loamy sandBare ground (2x rate)4Faster dissipation in soils with lower adsorption capacity.[1][5]
Tifton loamy sandUnder LDPE mulch80 - 128 (in lab incubation)Reduced photolysis, volatility, leaching, and surface runoff.[1][6][6]
Northern aerobic soilsNot specifiedApproximately 365Aerobic conditions can support microbial degradation, but other factors cause persistence.[7]
Southern anaerobic soilsNot specifiedLess than 35Rapid degradation under anaerobic conditions.[7][8][7][8]
Various (NC, IL, MS, AR, AL, TX, LA, SD, MN, KY, IA, MO)Field dissipation50 - 150Moderately persistent to persistent under actual use conditions.[9][10][9][10]

Factors Influencing Fomesafen Persistence

Several key factors interact to determine the persistence of fomesafen in the soil environment:

  • Soil Organic Matter (SOM): Higher SOM content generally leads to increased adsorption of fomesafen, which can reduce its availability for leaching and microbial degradation, thus potentially increasing its persistence.[3][11]

  • Soil pH: Fomesafen is a weak acid, and its ionization is pH-dependent.[8] At higher pH, it is more anionic and thus more mobile and potentially more available for degradation, although the relationship can be complex.[3][11]

  • Soil Texture: The clay content of soil influences adsorption. Soils with higher clay content tend to adsorb more fomesafen, reducing its mobility.[1][5]

  • Microbial Activity: The primary mechanism for fomesafen degradation in soil is microbial metabolism.[2][12] Conditions that favor microbial activity, such as adequate moisture, temperature, and organic matter, can enhance its breakdown.

  • Tillage Practices: No-till systems can lead to an accumulation of organic matter in the topsoil, which may initially increase fomesafen adsorption and persistence in that layer compared to conventional tillage.[3][4]

  • Environmental Conditions: Temperature and moisture are critical. Higher soil moisture and warmer temperatures generally accelerate microbial degradation.[6] Conversely, dry and cold conditions can prolong fomesafen's persistence.[11][13]

Experimental Protocols for Assessing Fomesafen Persistence

The following outlines a general methodology for conducting a soil persistence study of fomesafen, based on common practices cited in the literature.[3][14][15][16]

Soil Sample Collection and Preparation
  • Collect representative soil samples from the desired field locations.

  • Air-dry the soil samples and sieve them to remove large debris.

  • Characterize the soil for its physicochemical properties, including pH, organic matter content, texture (sand, silt, clay percentages), and cation exchange capacity.

Fomesafen Application and Incubation
  • Fortify a known mass of soil with a standard solution of this compound to achieve the desired concentration.

  • Thoroughly mix the fortified soil to ensure uniform distribution.

  • Adjust the moisture content of the soil to a specific level (e.g., 75% of field capacity).

  • Incubate the soil samples in a controlled environment (e.g., incubator) at a constant temperature.

  • Collect subsamples at predetermined time intervals for analysis.

Fomesafen Extraction from Soil
  • Weigh a subsample of the incubated soil.

  • Extract fomesafen using an appropriate solvent system. A common method involves extraction with a mixture of methylene (B1212753) chloride and acidified water or with 1% hydrochloric acid in acetonitrile.[14][16]

  • The extraction process may be aided by techniques such as vortex mixing and sonication.[14]

Sample Cleanup and Analysis
  • Filter the extract to remove soil particles.

  • The extract may require a cleanup step, such as solid-phase extraction (SPE), to remove interfering co-extractives.[10][16]

  • Analyze the final extract for fomesafen concentration using a suitable analytical instrument. High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are commonly used methods.[3][10][16]

Data Analysis
  • Plot the concentration of fomesafen remaining in the soil against time.

  • Determine the dissipation kinetics, which often follows first-order kinetics.

  • Calculate the half-life (DT50) of fomesafen in the specific soil under the tested conditions.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for a laboratory-based study on fomesafen persistence in soil.

Fomesafen_Persistence_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Interpretation soil_collection Soil Collection soil_prep Sieving & Homogenization soil_collection->soil_prep soil_char Physicochemical Characterization soil_prep->soil_char fortification Fomesafen Fortification soil_char->fortification incubation Controlled Incubation fortification->incubation sampling Time-course Sampling incubation->sampling extraction Solvent Extraction sampling->extraction cleanup Sample Cleanup (SPE) extraction->cleanup hplc HPLC-DAD or LC-MS/MS Analysis cleanup->hplc kinetics Dissipation Kinetics Modeling hplc->kinetics dt50 Half-life (DT50) Calculation kinetics->dt50

Caption: Experimental workflow for assessing fomesafen persistence in soil.

References

Unlocking Enhanced Weed Management: A Comparative Guide to the Synergistic Effects of Fomesafen Sodium with Other Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug and herbicide development, this guide provides an objective comparison of Fomesafen sodium's synergistic effects when combined with other herbicides. Supported by experimental data, this document delves into the enhanced efficacy and underlying mechanisms of these herbicide combinations.

Fomesafen, a member of the diphenyl ether class of herbicides, functions by inhibiting the protoporphyrinogen (B1215707) oxidase (PPO) enzyme. This inhibition disrupts chlorophyll (B73375) and heme biosynthesis, leading to a build-up of protoporphyrin IX.[1][2] In the presence of light, this compound generates reactive oxygen species (ROS), causing rapid lipid peroxidation and degradation of plant cell membranes.[1][2] While effective on its own for controlling broadleaf weeds, tank-mixing Fomesafen with other herbicides can broaden the spectrum of controlled weeds, increase the speed of action, and help manage herbicide resistance. This guide explores the synergistic and additive interactions of Fomesafen with key herbicides, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying biochemical pathways.

Comparative Performance of Fomesafen Tank-Mixes

The efficacy of Fomesafen in combination with other herbicides has been demonstrated in various studies against a range of problematic weeds. The following tables summarize the quantitative data from field experiments, showcasing the enhanced weed control achieved through these synergistic and additive interactions. The synergistic or antagonistic nature of the interactions is often determined using Colby's method.

Fomesafen in Combination with ACCase Inhibitors (Clethodim and Fluazifop-p-butyl)

Tank-mixing Fomesafen with Acetyl-CoA carboxylase (ACCase) inhibitors like clethodim (B606718) and fluazifop-p-butyl (B166164) has shown significant benefits in controlling both broadleaf and grass weeds.

Target Weed SpeciesHerbicide TreatmentApplication Rate (g a.i./ha)Weed Control (%)Source
Rottboellia cochinchinensisFomesafen + Fluazifop-p-butyl187.5 + 125Most efficient control[3]
Rottboellia cochinchinensisFomesafen + Clethodim187.5 + 118Most efficient control[3]
Mixed WeedsFomesafen + Fluazifop-p-butyl130 + 13099.2[4]
Mixed WeedsFomesafen + Fluazifop-p-butyl220 + 22099.6[4]
Mixed WeedsFomesafen + Fluazifop-p-butyl250Effective Control[5]
Mixed WeedsFomesafen + Fluazifop-p-butyl312.5Effective Control[5]
Fomesafen in Combination with Glufosinate

The combination of Fomesafen with glufosinate, a glutamine synthetase inhibitor, has been investigated for the control of various weed species, including those resistant to other herbicides.

Target Weed SpeciesHerbicide TreatmentApplication Rate (g a.i./ha)Weed Control (%)Source
PPO-susceptible Palmer amaranthGlufosinate + Fomesafen product-≥ 96[6][7]
Large crabgrass (30 cm)Glufosinate + Fomesafen product-Improved control[6][7]
BarnyardgrassGlufosinate + Fomesafen product-Negligible effect[6][7]

Experimental Protocols

To ensure the reproducibility and validation of the cited findings, this section provides detailed methodologies for key experiments used to evaluate the synergistic effects of Fomesafen combinations.

Protocol for Evaluating Herbicide Synergy using Colby's Method

This protocol outlines the steps to determine whether the combination of two herbicides results in a synergistic, additive, or antagonistic effect.

1. Experimental Design:

  • Establish a randomized complete block design with a sufficient number of replications (typically 3-4).

  • Treatments should include:

    • Untreated control.

    • Herbicide A applied alone at rate 'x'.

    • Herbicide B applied alone at rate 'y'.

    • A tank mix of Herbicide A at rate 'x' + Herbicide B at rate 'y'.

2. Data Collection:

  • At a predetermined time after treatment (e.g., 14, 21, or 28 days), visually assess the percent weed control for each plot compared to the untreated control. Alternatively, measure weed biomass (fresh or dry weight).

3. Calculation of Expected Response (E) using Colby's Formula:

  • The formula is: E = X + Y - (XY/100)

    • Where X is the percent inhibition by herbicide A at rate 'x'.

    • And Y is the percent inhibition by herbicide B at rate 'y'.

4. Interpretation of Results:

  • Synergism: If the observed response of the combination is significantly greater than the expected value (E).

  • Antagonism: If the observed response of the combination is significantly less than the expected value (E).

  • Additive Effect: If the observed response of the combination is not significantly different from the expected value (E).[8][9][10]

Protocol for Spectrophotometric Determination of Chlorophyll Content

This method is used to quantify the impact of herbicide treatments on the photosynthetic capacity of plants.

1. Sample Preparation:

  • Collect a known weight (e.g., 100 mg) of fresh leaf tissue from both treated and untreated plants.

  • Homogenize the tissue in 10 mL of 80% acetone (B3395972).

  • Centrifuge the homogenate at 5000 rpm for 10 minutes.

  • Collect the supernatant for analysis.[11][12]

2. Spectrophotometric Measurement:

  • Use a spectrophotometer to measure the absorbance of the supernatant at 645 nm and 663 nm, using 80% acetone as a blank.[11][12]

3. Calculation of Chlorophyll Content:

  • Use the following equations to calculate the concentrations of chlorophyll a, chlorophyll b, and total chlorophyll (in mg/g fresh weight):

    • Chlorophyll a (mg/g) = [12.7(A663) – 2.69(A645)] × (V/1000 × W)

    • Chlorophyll b (mg/g) = [22.9(A645) – 4.68(A663)] × (V/1000 × W)

    • Total Chlorophyll (mg/g) = [20.2(A645) + 8.02(A663)] × (V/1000 × W)

    • Where A is the absorbance at the respective wavelength, V is the final volume of the acetone extract (in mL), and W is the fresh weight of the leaf tissue (in g).

Protocol for Lipid Peroxidation Assay (MDA Content)

This assay measures the extent of cell membrane damage caused by herbicide-induced oxidative stress by quantifying malondialdehyde (MDA), a product of lipid peroxidation.

1. Sample Preparation:

  • Homogenize a known weight (e.g., 0.5 g) of plant tissue in 5 mL of 0.1% trichloroacetic acid (TCA).

  • Centrifuge the homogenate at 10,000 rpm for 15 minutes.[13][14]

2. Reaction and Measurement:

  • Mix 1 mL of the supernatant with 4 mL of 20% TCA containing 0.5% thiobarbituric acid (TBA).

  • Heat the mixture at 95°C for 30 minutes, then quickly cool in an ice bath.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Measure the absorbance of the supernatant at 532 nm and 600 nm. The absorbance at 600 nm is subtracted from the 532 nm reading to correct for non-specific turbidity.[13][14]

3. Calculation of MDA Content:

  • Calculate the MDA concentration using the Beer-Lambert equation:

    • MDA (µmol/g FW) = [(A532 - A600) / ε] × (V/W)

    • Where ε is the specific extinction coefficient for MDA (155 mM⁻¹ cm⁻¹), V is the volume of the extraction buffer, and W is the fresh weight of the tissue.

Signaling Pathways and Experimental Workflows

The synergistic effects of Fomesafen with other herbicides are primarily rooted in the amplification of oxidative stress. The following diagrams, created using the DOT language, illustrate the mechanism of action and a typical experimental workflow for evaluating herbicide synergy.

Fomesafen_Mechanism_of_Action Protoporphyrinogen_IX Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Substrate Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Catalyzes Fomesafen Fomesafen Fomesafen->PPO Inhibits ROS Reactive Oxygen Species (ROS) Protoporphyrin_IX->ROS Generates Light Light Light->ROS Lipid_Peroxidation Lipid Peroxidation & Membrane Damage ROS->Lipid_Peroxidation Causes Cell_Death Weed Cell Death Lipid_Peroxidation->Cell_Death Leads to

Caption: Mechanism of action of Fomesafen leading to weed cell death.

Synergistic_Interaction_Pathway Fomesafen Fomesafen PPO_Inhibition PPO Inhibition Fomesafen->PPO_Inhibition Other_Herbicide Partner Herbicide (e.g., Glufosinate, Clethodim) Partner_Target_Inhibition Inhibition of Partner's Target Site Other_Herbicide->Partner_Target_Inhibition Protoporphyrin_IX_Accumulation Protoporphyrin IX Accumulation PPO_Inhibition->Protoporphyrin_IX_Accumulation Metabolic_Stress Metabolic Stress from Partner Herbicide Partner_Target_Inhibition->Metabolic_Stress Increased_ROS Amplified Reactive Oxygen Species (ROS) Production Protoporphyrin_IX_Accumulation->Increased_ROS Metabolic_Stress->Increased_ROS Lipid_Peroxidation Severe Lipid Peroxidation & Membrane Damage Increased_ROS->Lipid_Peroxidation Synergistic_Cell_Death Synergistic Weed Cell Death Lipid_Peroxidation->Synergistic_Cell_Death

Caption: Proposed synergistic interaction pathway of Fomesafen with a partner herbicide.

Experimental_Workflow_Synergy_Assessment start Start: Experimental Setup treatments Herbicide Application: - Control - Fomesafen Alone - Partner Herbicide Alone - Tank Mix start->treatments incubation Incubation Period treatments->incubation data_collection Data Collection: - Weed Control (%) - Biomass Measurement incubation->data_collection biochemical_assays Biochemical Assays: - Chlorophyll Content - Lipid Peroxidation (MDA) incubation->biochemical_assays colby_analysis Synergy Calculation (Colby's Method) data_collection->colby_analysis results Results Interpretation: - Synergistic, Additive, or  Antagonistic Effect colby_analysis->results biochemical_assays->results end End: Conclusion results->end

Caption: Workflow for assessing the synergistic effects of herbicide combinations.

References

A Guide to Inter-Laboratory Comparison for the Analysis of Fomesafen Sodium in Certified Reference Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting an inter-laboratory comparison (ILC) for the analysis of Fomesafen sodium in certified reference materials (CRMs). It outlines established analytical methodologies, presents expected performance characteristics, and details the experimental protocols necessary for ensuring accurate and comparable results across different laboratories. Such comparisons are crucial for validating analytical methods, ensuring laboratory proficiency, and maintaining high standards of quality control in regulatory and research settings.

Introduction to Inter-Laboratory Comparisons

Inter-laboratory comparisons, also known as proficiency testing (PT), are a cornerstone of quality assurance in analytical laboratories.[1][2][3][4][5] They provide an objective means to assess the performance of individual laboratories by comparing their results for a specific analysis on the same homogeneous sample.[1][3] The primary goals of an ILC for this compound analysis include:

  • Performance Evaluation: To determine the proficiency of participating laboratories in accurately quantifying this compound.

  • Method Validation: To validate the analytical methods used for this compound analysis across a range of laboratory settings.

  • Identification of Methodological Issues: To identify potential biases or sources of error in analytical procedures.

  • Harmonization of Results: To promote consistency and comparability of analytical results among different laboratories.

Fomesafen is a selective herbicide used for the post-emergence control of broadleaf weeds in various crops.[6][7][8] Its analysis is critical for monitoring residues in food and the environment. Accurate quantification relies on robust analytical methods and the use of certified reference materials to ensure the traceability and reliability of measurements.

Analytical Methodologies for this compound

The primary analytical technique for the determination of Fomesafen is High-Performance Liquid Chromatography (HPLC) coupled with various detectors.[6][9] The choice of detector and sample preparation method can vary depending on the matrix and the required sensitivity. Two common and validated methods are presented below as alternatives for an inter-laboratory comparison.

Method 1: HPLC with Diode Array Detection (DAD)

This method is widely accessible and suitable for routine analysis in many laboratories.[9] A modified Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) extraction followed by HPLC-DAD analysis has been shown to be effective for the determination of Fomesafen in bean samples.[9]

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity, making it the preferred method for trace-level quantification and confirmatory analysis.[10] The US Environmental Protection Agency (EPA) recognizes an LC-MS/MS method (Method GRM045.01A) as an adequate enforcement method for Fomesafen residues in crop commodities.[10]

Performance Comparison of Analytical Methods

The following table summarizes the performance characteristics of the two selected analytical methods for Fomesafen analysis. These parameters are critical for comparing the methods' suitability for different analytical needs.

Parameter Method 1: HPLC-DAD (Modified QuEChERS) [9]Method 2: LC-MS/MS (EPA Method GRM045.01A) [10]
Analyte FomesafenFomesafen
Matrix BeansCrop Commodities (e.g., Onions)
Extraction Technique Acetonitrile (B52724) with 1% Acetic Acid (Modified QuEChERS)1% Hydrochloric Acid in Acetonitrile followed by SPE Cleanup
Limit of Detection (LOD) 0.005 mg/kg0.004 - 0.005 ppm
Limit of Quantitation (LOQ) Not explicitly stated, but detection limit is 0.005 mg/kg0.02 ppm (validated)
Recovery 92.4% - 117.8%82% - 91% (in storage stability studies)
Relative Standard Deviation (RSD) 0.35% - 4.36%Not explicitly stated for inter-day/intra-day precision
Linear Range 0.1 - 25 µg/mLNot explicitly stated, but linearity data was adequate
Confirmatory Technique UV-Vis SpectrumSecond ion transition monitoring

Experimental Protocols

Detailed experimental protocols are essential for ensuring that all participating laboratories in an ILC perform the analysis under consistent conditions.

Certified Reference Material

A commercially available this compound certified reference material (CRM) should be used as the test sample. LGC Standards, for example, provides Fomesafen reference standards produced in accordance with ISO 17034. The CRM provider will supply a certificate of analysis specifying the certified concentration and its uncertainty.

Method 1: HPLC-DAD (Modified QuEChERS) Protocol[9]
  • Sample Preparation (CRM):

    • Accurately weigh a portion of the CRM to achieve a concentration within the linear range of the method upon reconstitution.

    • Dissolve the CRM in an appropriate solvent (e.g., acetonitrile) to create a stock solution.

    • Spike a blank matrix (e.g., organic bean flour) with the CRM stock solution to prepare the test sample.

  • Extraction:

    • Weigh 5 g of the homogenized spiked sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile containing 1% acetic acid.

    • Vortex for 1 minute.

    • Add 1 g of NaCl and 4 g of anhydrous MgSO₄.

    • Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the supernatant.

    • Add 50 mg of PSA (primary secondary amine) and 50 mg of C18.

    • Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.

    • Filter the supernatant through a 0.22 µm filter into an autosampler vial.

  • HPLC-DAD Analysis:

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Acetonitrile and water (e.g., 60:40, v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection Wavelength: 290 nm.

    • Quantification: Use an external standard calibration curve prepared from a Fomesafen analytical standard.

Method 2: LC-MS/MS (EPA Method GRM045.01A) Protocol[10]
  • Sample Preparation (CRM):

    • Prepare a spiked blank matrix sample using the CRM as described for Method 1.

  • Extraction:

    • Extract the sample with 1% hydrochloric acid in acetonitrile.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Subject an aliquot of the extract to SPE cleanup. The specific SPE cartridge and elution solvents will be as per the detailed EPA method.

  • LC-MS/MS Analysis:

    • LC Column: Appropriate for pesticide residue analysis (e.g., C18).

    • Mobile Phase: Gradient elution with solvents such as acetonitrile and water with additives like formic acid or ammonium (B1175870) formate.

    • Ionization Mode: Electrospray Ionization (ESI), likely in negative mode.

    • MS/MS Transitions:

      • Primary (for quantification): m/z 436.8 → 195.0

      • Secondary (for confirmation): A second, specific ion transition should be monitored.

    • Quantification: Use an external standard calibration curve prepared from a Fomesafen analytical standard.

Visualization of Workflows and Logic

The following diagrams, created using the DOT language, illustrate the experimental workflow for the analytical methods and the logical flow of an inter-laboratory comparison.

Experimental_Workflow cluster_prep Sample Preparation cluster_method1 Method 1: HPLC-DAD cluster_method2 Method 2: LC-MS/MS CRM This compound CRM Spike Spike Blank Matrix CRM->Spike Dissolve & Dilute Homogenize Homogenize Sample Spike->Homogenize Extract1 QuEChERS Extraction (ACN + 1% Acetic Acid) Homogenize->Extract1 Extract2 Extraction (1% HCl in ACN) Homogenize->Extract2 Clean1 d-SPE Cleanup (PSA + C18) Extract1->Clean1 Analyze1 HPLC-DAD Analysis Clean1->Analyze1 Result1 Result 1 (Concentration) Analyze1->Result1 Clean2 SPE Cleanup Extract2->Clean2 Analyze2 LC-MS/MS Analysis Clean2->Analyze2 Result2 Result 2 (Concentration) Analyze2->Result2

Caption: Analytical workflow for this compound analysis using two distinct methods.

ILC_Logic Coordinator ILC Coordinator CRM_Prep Prepare & Distribute Homogeneous CRM Samples Coordinator->CRM_Prep Stats Statistical Analysis (e.g., z-scores) Coordinator->Stats Labs Participating Laboratories (Lab A, Lab B, Lab C...) CRM_Prep->Labs Distribute Samples Analysis Sample Analysis (Using defined protocol) Labs->Analysis Report Report Results to Coordinator Analysis->Report Report->Stats Evaluation Performance Evaluation Report Stats->Evaluation

Caption: Logical flow of an inter-laboratory comparison study.

Conclusion

This guide provides a comprehensive overview for establishing an inter-laboratory comparison for the analysis of this compound in certified reference materials. By utilizing validated methods such as HPLC-DAD and LC-MS/MS, and adhering to detailed experimental protocols, participating laboratories can effectively assess and demonstrate their analytical proficiency. The successful implementation of such a comparison will ultimately contribute to the generation of high-quality, reliable, and comparable data for this important herbicide.

References

Unraveling Fomesafen Resistance: A Comparative Metabolic Analysis of Susceptible and Resistant Weeds

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the metabolic strategies employed by resistant weed biotypes to overcome the herbicidal effects of Fomesafen (B1673529) sodium reveals a complex and efficient detoxification system. This guide provides a comparative analysis of the metabolic profiling of Fomesafen in susceptible and resistant weed populations, supported by experimental data and detailed methodologies for researchers and scientists in the field of drug development and crop protection.

Resistant weed biotypes exhibit a significantly enhanced metabolic capacity, primarily driven by the overexpression of key detoxification enzymes. This leads to the rapid conversion of the active Fomesafen molecule into non-toxic metabolites, preventing it from reaching its target site, the protoporphyrinogen (B1215707) oxidase (PPO) enzyme in the chloroplast. In contrast, susceptible plants lack this robust metabolic defense, leading to the accumulation of Fomesafen, inhibition of PPO, and subsequent cell death.

Quantitative Comparison of Fomesafen Metabolism

The metabolic superiority of resistant biotypes is evident in several key metrics, including the fold-resistance, the rate of herbicide metabolism, and the impact of enzyme inhibitors on herbicide efficacy.

ParameterSusceptible BiotypeResistant BiotypeReference
Fomesafen Resistance (Fold Increase) 1x6x - 50.7x[1][2]
Fomesafen Metabolism Rate LowerSignificantly Higher[1]
Survival after Fomesafen + P450 Inhibitor (Malathion) N/AReduced by 67%[3]
Biomass after Fomesafen + P450 Inhibitor (Malathion) N/AReduced by 86%[3]
Survival after Fomesafen + GST Inhibitor (NBD-Cl) N/AReduced by 35%[3]

Metabolic Pathways of Fomesafen Detoxification

The primary mechanism of non-target-site resistance (NTSR) to Fomesafen in weeds involves its metabolic detoxification through two main phases. Phase I reactions, primarily catalyzed by cytochrome P450 monooxygenases (P450s), involve the hydroxylation or oxidation of the Fomesafen molecule. Phase II reactions, often mediated by glutathione (B108866) S-transferases (GSTs), involve the conjugation of the modified Fomesafen with glutathione, rendering it more water-soluble and readily sequestered or transported within the plant.

Fomesafen_Metabolism cluster_phase1 Phase I Detoxification cluster_phase2 Phase II Detoxification cluster_sequestration Sequestration/Transport Fomesafen Fomesafen P450 Cytochrome P450s Fomesafen->P450 Metabolite1 Hydroxylated Fomesafen P450->Metabolite1 Oxidation GST Glutathione S-Transferases (GSTs) Metabolite1->GST Metabolite2 Glutathione Conjugate GST->Metabolite2 Conjugation Detoxified Detoxified/ Sequestered Metabolite2->Detoxified

Metabolic pathway of Fomesafen detoxification in resistant weeds.

Experimental Protocols

A multi-pronged approach is employed to investigate and characterize Fomesafen resistance. This typically involves whole-plant bioassays, enzyme inhibitor studies, and advanced analytical techniques to quantify herbicide metabolism.

Whole-Plant Dose-Response Bioassay

This experiment determines the level of resistance in a weed population.

  • Plant Growth : Susceptible and potentially resistant weed seeds are germinated and grown in a controlled environment (e.g., greenhouse) to a specific growth stage (e.g., 3-4 leaf stage).

  • Herbicide Application : Plants are treated with a range of Fomesafen sodium concentrations, including a non-treated control.

  • Evaluation : Plant mortality or biomass reduction is assessed at a set time point after treatment (e.g., 21 days).

  • Data Analysis : The dose required to cause 50% growth reduction (GR₅₀) is calculated for both susceptible and resistant populations. The resistance index (RI) is determined by dividing the GR₅₀ of the resistant population by the GR₅₀ of the susceptible population.

Investigation of Metabolic Resistance Using Enzyme Inhibitors

This protocol helps to identify the enzyme families responsible for herbicide metabolism.

  • Inhibitor Pre-treatment : Resistant plants are pre-treated with inhibitors of specific metabolic enzymes. For example, malathion (B1675926) or piperonyl butoxide (PBO) for cytochrome P450s, and 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) for glutathione S-transferases.[1]

  • Herbicide Application : Following the inhibitor treatment, the plants are treated with this compound.

  • Assessment : The survival and biomass of the plants are compared to plants treated with Fomesafen alone. A significant increase in herbicide efficacy in the presence of an inhibitor indicates the involvement of that enzyme family in resistance.

Fomesafen Absorption and Metabolism Analysis via HPLC-MS/MS

This method quantifies the rate of herbicide uptake and breakdown.

  • Treatment : Resistant and susceptible plants are treated with a known concentration of Fomesafen.

  • Sample Collection : Leaf tissues are collected at various time points after treatment.

  • Extraction : Fomesafen and its metabolites are extracted from the plant tissue using an appropriate solvent.

  • Analysis : The extracts are analyzed using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) to separate and quantify the amounts of parent Fomesafen and its metabolites.

  • Comparison : The rates of absorption and metabolism are compared between the resistant and susceptible biotypes. Studies have shown no significant difference in the uptake of fomesafen between resistant and sensitive plants, but the metabolic rate is significantly higher in resistant plants.[1]

Experimental_Workflow cluster_screening Resistance Screening cluster_mechanism Mechanism Investigation cluster_validation Genetic Validation start Weed Population dose_response Dose-Response Assay start->dose_response resistance_level Determine Resistance Level (RI) dose_response->resistance_level inhibitor_assay Enzyme Inhibitor Assay (P450 & GST) resistance_level->inhibitor_assay metabolism_study Metabolism Study (HPLC-MS/MS) resistance_level->metabolism_study identify_mechanism Identify Metabolic Mechanism inhibitor_assay->identify_mechanism metabolism_study->identify_mechanism gene_sequencing Target-Site Gene Sequencing (e.g., PPX2) identify_mechanism->gene_sequencing tsr Target-Site Resistance? gene_sequencing->tsr

Workflow for investigating Fomesafen resistance mechanisms.

References

Safety Operating Guide

Proper Disposal of Fomesafen Sodium: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling Fomesafen sodium must adhere to strict disposal procedures to ensure safety and regulatory compliance. Improper disposal of this pesticide is a violation of federal law.[1][2][3][4][5][6][7] This guide provides essential information on the proper management of this compound waste in a laboratory setting.

Key Disposal and Safety Recommendations

The following table summarizes crucial recommendations for the disposal and handling of this compound, derived from safety data sheets and regulatory information.

RecommendationDescriptionSource
Consult Authorities For guidance on disposal of excess pesticide, spray mixture, or rinsate, contact your State Pesticide or Environmental Control Agency, or the Hazardous Waste representative at the nearest EPA Regional Office.[2][3][5][6][7]EPA, State Environmental Agencies
Pesticide Waste Pesticide wastes are considered toxic and acutely hazardous.[3][5][6][7] Dispose of excess or unusable this compound at an approved waste disposal facility.[1][8]Approved Waste Disposal Facility
Container Disposal Do not reuse or refill empty containers.[1][3][4][5][6][7] Triple rinse or pressure rinse the container promptly after emptying.[1][3][4][5][7] The rinsate should be collected and disposed of as pesticide waste.[1][3][4][5][7] Puncture and dispose of the container in a sanitary landfill, or by other approved state and local procedures.[3][4][5]Sanitary Landfill or approved local procedure
Spill Management For small spills, use an inert absorbent material like sand or vermiculite.[1][8][9] For large spills, dike the area to prevent spreading.[1][8][9] Collect the absorbed material and place it in a compatible disposal container.[9]Designated Chemical Waste Container
Personal Protective Equipment (PPE) Always wear appropriate PPE, including chemical-resistant gloves, protective eyewear, and lab coats, when handling this compound and its waste.[2]Laboratory Safety Protocols
Environmental Precautions Do not contaminate water, food, or feed by storage or disposal.[1][2][3][4][5][6][7][8][9] Prevent the entry of this compound into waterways, sewers, or confined areas.[10]Environmental Health and Safety Guidelines

Experimental Protocol: Handling and Disposal of this compound in a Laboratory Setting

This protocol outlines a hypothetical procedure for preparing a stock solution of this compound and the subsequent disposal of waste, reflecting best practices for laboratory safety.

Objective: To prepare a 10 mM stock solution of this compound for an in-vitro experiment and properly manage all generated waste.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Calibrated analytical balance

  • Spatula

  • Weighing paper

  • Volumetric flask (e.g., 10 mL)

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety goggles, nitrile gloves, lab coat

  • Labeled waste containers for solid and liquid chemical waste

  • Inert absorbent material (e.g., vermiculite)

Procedure:

  • Preparation:

    • Don all required PPE.

    • Work within a certified chemical fume hood.

    • Tare the analytical balance with a piece of weighing paper.

    • Carefully weigh the desired amount of this compound powder.

    • Transfer the powder to the volumetric flask.

    • Add a portion of DMSO to the flask, cap, and vortex until the solid is completely dissolved.

    • Bring the solution to the final volume with DMSO and mix thoroughly.

  • Waste Segregation and Initial Disposal:

    • Solid Waste: Dispose of the weighing paper and any contaminated paper towels in a designated solid chemical waste container.

    • Liquid Waste: Any excess stock solution or rinsate from cleaning glassware should be collected in a labeled liquid chemical waste container. Do not pour this compound waste down the drain.[11]

    • Sharps: Dispose of used pipette tips in a designated sharps container.

  • Decontamination:

    • Wipe down the work area in the fume hood with an appropriate cleaning agent.

    • Clean any non-disposable equipment (e.g., spatula, glassware) thoroughly. Collect the initial rinsate as chemical waste.

  • Final Disposal:

    • Store the labeled waste containers in a designated satellite accumulation area within the laboratory.

    • Follow your institution's hazardous waste disposal procedures, which typically involve pickup by a certified hazardous waste management company.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory environment.

Fomesafen_Disposal_Workflow start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Contaminated PPE, Weigh Paper) waste_type->solid_waste Solid liquid_waste Liquid Waste (Unused Solution, Rinsate) waste_type->liquid_waste Liquid spill_waste Spill Material (Absorbent) waste_type->spill_waste Spill empty_container Empty Product Container waste_type->empty_container Container collect_solid Collect in Labeled Solid Chemical Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Chemical Waste Container liquid_waste->collect_liquid collect_spill Collect in Compatible Disposal Container spill_waste->collect_spill triple_rinse Triple Rinse Container empty_container->triple_rinse store_waste Store Waste in Designated Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste collect_spill->store_waste collect_rinsate Collect Rinsate as Liquid Waste triple_rinse->collect_rinsate puncture_dispose Puncture and Dispose of Container per Institutional and Local Regulations triple_rinse->puncture_dispose collect_rinsate->collect_liquid final_disposal Arrange for Pickup by Certified Hazardous Waste Disposal Service store_waste->final_disposal consult Uncertain? Consult EHS or Local/State/EPA Guidance final_disposal->consult

Caption: Workflow for this compound Waste Disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Fomesafen Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in pivotal research and development, ensuring a safe environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Fomesafen sodium, a diphenylether herbicide. Adherence to these procedures is critical to mitigate risks and ensure operational integrity.

This compound can be harmful if swallowed, absorbed through the skin, or inhaled, and it is known to cause skin and eye irritation.[1][2][3] Long-term exposure has been associated with tumor development in laboratory animals.[2][3] Therefore, strict adherence to safety protocols is non-negotiable.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to personal protection is crucial when working with this compound. The following table summarizes the required PPE, compiled from multiple safety data sheets.

Protection Type Required Equipment Specifications and Best Practices
Eye and Face Protection Safety goggles with side-shields or a full-face shieldMust conform to EN 166 (EU) or NIOSH (US) standards.[4] To be used when there is a risk of splashes or airborne particles.
Hand Protection Chemical-resistant glovesRecommended materials include barrier laminate, nitrile rubber, neoprene rubber, or Viton.[5] Avoid leather or fabric gloves. Wash the outside of gloves before removal.[6][7]
Body Protection Long-sleeved shirt and long pants or coverallsShould be worn over a short-sleeved shirt and shorts.[5] Consider chemical-resistant coveralls for added protection.
Footwear Chemical-resistant footwear plus socksPant legs should be worn outside of boots to prevent chemicals from entering.[8]
Respiratory Protection NIOSH-approved respiratorGenerally not required in well-ventilated areas.[1][6] However, if vapors or mists are generated, or for handling large quantities, a dust/mist filtering respirator (with any N, R, P, or HE filter) is necessary.[2][6][9]
Operational Protocol: A Step-by-Step Approach to Safe Handling

To ensure a safe operational workflow, from preparation to disposal, the following procedural steps should be meticulously followed.

1. Preparation and Engineering Controls:

  • Ensure the work area is well-ventilated.[5][6] Local exhaust ventilation may be necessary.[5]

  • Confirm that a fully functional eyewash station and safety shower are readily accessible.[1][5][6]

  • Read the Safety Data Sheet (SDS) thoroughly before beginning any work.

  • Assemble all necessary PPE as outlined in the table above.

2. Handling and Use:

  • Don all required PPE before handling this compound.

  • Avoid creating dust or aerosols.

  • Do not eat, drink, or smoke in the handling area.[1][4]

  • Wash hands thoroughly with soap and water after handling and before eating, drinking, or using the toilet.[2][6][9]

3. Post-Handling Procedures:

  • Remove PPE immediately after handling the product.[5]

  • Wash the outside of gloves before removing them.[2]

  • Remove any contaminated clothing immediately and wash it separately from other laundry using detergent and hot water.[5][6][9]

  • Clothing or other absorbent materials that have been heavily contaminated should be discarded.[2][5][6][9]

4. Emergency First Aid:

  • In Case of Eye Contact: Immediately hold the eye open and rinse slowly and gently with water for 15-20 minutes.[2][5][6][9] Remove contact lenses, if present, after the first 5 minutes, then continue rinsing.[2][6][9] Seek medical attention.[2][5][6]

  • In Case of Skin Contact: Take off contaminated clothing immediately.[5][6][9] Rinse skin immediately with plenty of water for 15-20 minutes.[2][5][6][9] Seek medical advice.[2][5][6]

  • If Inhaled: Move the person to fresh air.[5][6][9] If the person is not breathing, call for emergency medical services and provide artificial respiration if possible.[5][6][9]

  • If Swallowed: Immediately call a poison control center or doctor for treatment advice.[2][5][6][9] Do not induce vomiting unless instructed to do so by a medical professional.[5][6][9]

Spill and Disposal Management

Proper containment and disposal are critical to prevent environmental contamination and further exposure.

Spill Response:

  • Small Spills: Absorb the spill with inert materials such as sand or vermiculite.[5][6] Place the material in a designated container for disposal.[5][6]

  • Large Spills: Dike the spill to prevent it from spreading.[6] Recover as much of the free liquid as possible.[6]

  • Clean the spill area thoroughly with water and a detergent.[1] Collect the contaminated water for disposal.[6]

Disposal Plan:

  • Dispose of this compound and any contaminated materials at an approved waste disposal facility.[5]

  • Improper disposal is a violation of federal law.[6]

  • Do not contaminate water, food, or feed by storage or disposal.[5][6]

  • Follow all federal, state, and local regulations for hazardous waste disposal.

Visualizing Safety Workflows

To further clarify the procedural steps and safety hierarchies, the following diagrams have been generated.

Fomesafen_Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_sds Read SDS prep_ppe Assemble PPE prep_sds->prep_ppe prep_eng Verify Engineering Controls (Ventilation, Eyewash, Shower) prep_ppe->prep_eng handle_don Don PPE prep_eng->handle_don handle_use Handle this compound handle_don->handle_use handle_wash Wash Hands After Handling handle_use->handle_wash post_doff Doff PPE handle_wash->post_doff post_clean Clean/Dispose of PPE post_doff->post_clean post_decon Decontaminate Work Area post_clean->post_decon disp_waste Collect Waste post_decon->disp_waste disp_dispose Dispose via Approved Facility disp_waste->disp_dispose

Caption: A workflow for the safe handling of this compound.

PPE_Hierarchy Hierarchy of Controls for this compound elimination Elimination/Substitution (Most Effective) engineering Engineering Controls (e.g., Ventilation, Fume Hood) elimination->engineering administrative Administrative Controls (e.g., SOPs, Training) engineering->administrative ppe Personal Protective Equipment (PPE) (Least Effective) administrative->ppe

Caption: The hierarchy of controls for chemical safety.

References

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